Furantoin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQHRVNIOXGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | NITROFURANTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020972 | |
| Record name | Nitrofurantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | NITROFURANTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C. | |
| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |
| Record name | NITROFURANTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |
| Record name | NITROFURANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder | |
CAS No. |
67-20-9 | |
| Record name | NITROFURANTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrofurantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrofurantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROFURANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
514 °F (decomposes) (NTP, 1992), 263 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |
| Record name | NITROFURANTOIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20773 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |
| Record name | NITROFURANTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Furantoin Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrofurantoin, a synthetic nitrofuran antibiotic, has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades, largely due to its sustained efficacy and a low incidence of acquired bacterial resistance.[1][2] Its clinical utility is underpinned by a complex and multifaceted mechanism of action that differentiates it from many other classes of antibiotics. This guide provides a detailed examination of the molecular processes by which this compound exerts its bactericidal effects against gram-negative bacteria, with a focus on its metabolic activation, the subsequent generation of reactive intermediates, and the non-specific damage to a multitude of cellular targets. Furthermore, this document outlines key experimental protocols for studying these mechanisms and presents quantitative data on its antibacterial activity.
Metabolic Activation of this compound
This compound is a prodrug, meaning it is administered in an inactive form and requires intracellular enzymatic activation to become a potent antibacterial agent.[1] This activation process is a critical determinant of its efficacy and selective toxicity.
The activation of this compound is initiated upon its uptake into the bacterial cell. Inside the cytoplasm, the drug is reduced by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases.[3][4][5] In many gram-negative bacteria, including Escherichia coli, two key nitroreductases, NfsA and NfsB, are responsible for this reductive process.[3][4] These enzymes catalyze the transfer of electrons from NAD(P)H to the nitro group of this compound, a process that generates a cascade of highly reactive, short-lived electrophilic intermediates.[1][4] These intermediates include a nitro-anion-free radical and hydroxylamine, which are the primary effectors of cellular damage.[1]
The multi-target nature of these reactive species is a cornerstone of this compound's enduring effectiveness and the low frequency of clinically significant resistance.[4][6] Any single mutation in a target molecule is unlikely to confer resistance, as other vital pathways would still be susceptible to damage.
Metabolic activation and multi-target mechanism of this compound.
Molecular Targets and Bactericidal Effects
Once generated, the reactive intermediates of this compound indiscriminately attack a variety of macromolecules essential for bacterial survival. This multi-pronged assault ensures a high probability of cell death.
Damage to Bacterial DNA
A primary target of activated this compound is bacterial DNA.[7] The reactive intermediates can induce a range of genotoxic effects, including single and double-strand breaks, and inter-strand cross-links.[7][8][9] This extensive damage to the bacterial chromosome inhibits DNA replication and induces the SOS response, a global response to DNA damage.[4][7] Ultimately, the chromosomal damage is too severe for the bacterial repair mechanisms to overcome, leading to cell death.
Inhibition of Protein Synthesis
This compound's reactive metabolites also target the bacterial protein synthesis machinery. They non-specifically modify ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of translation.[1][5][6] This disruption of protein synthesis halts the production of essential enzymes and structural proteins, contributing significantly to the bactericidal effect.[7] At lower concentrations, this compound has been shown to specifically inhibit the synthesis of inducible enzymes.[2][6]
Disruption of Metabolic Pathways
The antibacterial activity of this compound also extends to the disruption of crucial metabolic processes. The reactive intermediates can inactivate enzymes involved in carbohydrate metabolism, including those of the Krebs cycle.[3][10] This interference with cellular respiration and energy production further compromises the viability of the bacterial cell.
Quantitative Data: Antibacterial Efficacy
The efficacy of this compound against various gram-negative bacteria is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Gram-Negative Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Escherichia coli | 16 | 16 | Generally highly susceptible. MIC values can range from 1 to 128 µg/mL.[11] |
| Klebsiella pneumoniae | - | - | Resistance rates are higher in Klebsiella species compared to E. coli.[3] |
| Enterobacter spp. | - | - | Generally less susceptible than E. coli. |
| Proteus spp. | - | - | Often intrinsically resistant.[3] |
| Pseudomonas aeruginosa | - | - | Intrinsically resistant.[3] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The elucidation of this compound's mechanism of action has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterial isolate.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a gram-negative bacterium.
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. This creates a gradient of this compound concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To visualize and quantify this compound-induced DNA damage in bacterial cells.
Methodology:
-
Cell Treatment: Bacterial cultures are treated with varying concentrations of this compound for a defined period.
-
Cell Embedding: The treated bacterial cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis buffer to remove the cell wall, membranes, and cytoplasm, leaving behind the nucleoid.
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
In Vitro Translation (IVT) Assay for Inhibition of Protein Synthesis
This cell-free assay directly measures the effect of a compound on the protein synthesis machinery.
Objective: To quantify the direct inhibitory effect of this compound on bacterial protein synthesis.
Methodology:
-
System Preparation: A commercially available bacterial IVT kit (e.g., from E. coli extracts) is used. This kit contains all the necessary components for protein synthesis, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and a reporter gene (e.g., luciferase or β-galactosidase).
-
This compound Activation: As this compound requires activation, the IVT system must be supplemented with a source of nitroreductases and NAD(P)H.
-
Reaction Setup: The IVT reaction is assembled with the reporter DNA, the necessary reagents, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at the optimal temperature for the IVT system (typically 37°C).
-
Quantification of Protein Synthesis: The amount of protein synthesized is quantified by measuring the activity of the reporter enzyme (e.g., luminescence for luciferase, or a colorimetric assay for β-galactosidase).
-
Data Analysis: The percentage of protein synthesis inhibition is calculated relative to a no-drug control. An IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis) can be determined from a dose-response curve.[1]
Mechanisms of Resistance
While clinically significant resistance to this compound is relatively uncommon, it can occur.[4][6] The primary mechanisms of resistance in gram-negative bacteria involve mutations in the genes encoding the nitroreductases NfsA and NfsB.[3][12] Inactivation of these enzymes prevents the metabolic activation of this compound, thus rendering the drug ineffective. High-level resistance typically requires mutations in both nfsA and nfsB.[3] Other, less common resistance mechanisms include the upregulation of efflux pumps that can extrude the drug from the cell.[3]
Mechanisms of bacterial resistance to this compound.
Conclusion
The enduring clinical success of this compound against gram-negative uropathogens is a direct consequence of its unique mechanism of action. By acting as a prodrug that is converted into highly reactive intermediates by bacterial-specific enzymes, this compound unleashes a multifaceted attack on essential cellular components, including DNA, ribosomes, and metabolic pathways. This broad-based mechanism is difficult for bacteria to overcome through single-step mutations, which explains the persistently low rates of resistance. A thorough understanding of these molecular interactions is crucial for the continued effective use of this important antimicrobial agent and for the development of future therapeutics that may employ similar multi-target strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. karger.com [karger.com]
- 3. Frontiers | Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 4. Unlocking Nitrothis compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Nitrothis compound: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 8. Nitrothis compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DNA damage and cell killing by nitrothis compound in relation to its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Nitrothis compound used for? [synapse.patsnap.com]
- 11. Assessing the urinary concentration of nitrothis compound and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Nitrofurantoin: An In-depth Technical Guide on its Antibacterial Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Nitrofurantoin, a synthetic nitrofuran derivative, has been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over six decades.[1][2] Its sustained efficacy, particularly in an era of mounting antimicrobial resistance, has led to a resurgence in its clinical use.[1][3][4] This technical guide provides a comprehensive overview of nitrothis compound's antibacterial spectrum, efficacy, mechanism of action, and resistance pathways, tailored for professionals in the field of microbiology and drug development.
Antibacterial Spectrum
Nitrothis compound exhibits a broad spectrum of activity against many common uropathogens. It is effective against a range of Gram-positive and Gram-negative bacteria.[5][6] The drug's activity is primarily concentrated in the urinary tract, where it reaches high bactericidal concentrations, while systemic absorption and tissue penetration are negligible.[5][6][7]
Gram-Positive Aerobes:
-
Coagulase-negative staphylococci (e.g., Staphylococcus epidermidis)[6]
-
Viridans group streptococci[6]
-
Corynebacterium species[6]
Gram-Negative Aerobes:
-
Citrobacter species (C. amalonaticus, C. diversus, C. freundii)[6][7]
-
Enterobacter species[6]
-
Neisseria species[6]
-
Salmonella species[6]
-
Shigella species[6]
It is important to note that while nitrothis compound has excellent activity against Enterococcus faecalis, the majority of Enterococcus faecium isolates are not susceptible.[12] Some strains of Enterobacter and Klebsiella species, as well as most Proteus, Serratia, and Pseudomonas species, are resistant to nitrothis compound.[13]
Mechanism of Action
The antimicrobial action of nitrothis compound is multifaceted and unique among antibacterial agents.[14][15] It functions as a prodrug that is activated within the bacterial cell.
The process begins with the reduction of nitrothis compound by bacterial flavoproteins, specifically nitroreductases, to highly reactive electrophilic intermediates.[6][13][14] This reduction is more rapid in bacterial cells than in mammalian cells, contributing to its selective toxicity.[7] These reactive intermediates are responsible for the drug's bactericidal effects through several mechanisms:
-
DNA and RNA Damage: The reactive intermediates can directly damage bacterial DNA and RNA, leading to strand breakage and inhibition of nucleic acid synthesis.[7][14][16]
-
Inhibition of Protein Synthesis: The intermediates can also alter or inactivate bacterial ribosomal proteins, thereby disrupting protein synthesis.[6][13][14][16]
-
Interference with Metabolic Pathways: Nitrothis compound can inhibit crucial biochemical processes such as cell wall synthesis and aerobic energy metabolism, including the citric acid cycle.[6][14][17]
This multi-targeted mechanism of action is believed to be a key factor in the low incidence of acquired bacterial resistance to nitrothis compound.[6][7]
Quantitative Efficacy Data
Nitrothis compound's efficacy is well-documented, with clinical cure rates for uncomplicated UTIs ranging from 79% to 92%.[3][7] Bacteriological eradication rates are similarly high, reported to be between 80% and 92%.[3][7] The tables below summarize the in vitro susceptibility of common uropathogens to nitrothis compound, presented as Minimum Inhibitory Concentration (MIC) values.
Table 1: Nitrothis compound MIC Distribution for Common Uropathogens
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |
| Escherichia coli | 16 | 16 | 1 - 128 | [18] |
| Staphylococcus pseudintermedius | 8 | 16 | 4 - 16 | [18] |
| Enterococcus faecium | 64 | 128 | 32 - 512 | [18] |
| Vancomycin-Resistant E. faecalis | ≤16 | ≤16 | N/A | [11] |
MIC₅₀: The concentration of an antibiotic that inhibits the growth of 50% of bacterial isolates. MIC₉₀: The concentration of an antibiotic that inhibits the growth of 90% of bacterial isolates.
Table 2: Susceptibility Rates of Uropathogens to Nitrothis compound
| Organism | Susceptibility Rate (%) | Notes | Reference |
| Escherichia coli | 95.6% | Urine isolates from 2003-2007. | [19] |
| Escherichia coli (ESBL-producing) | 93.1% (outpatients), 89.2% (inpatients) | [19] | |
| Staphylococcus saprophyticus | 87-89% | In patients with recurrent UTIs. | [9] |
| Enterococcus faecalis | 88-100% | Includes vancomycin-resistant strains. | [11] |
| Enterococcus faecium | 32-50% | [11] | |
| Vancomycin-Resistant Enterococci (VRE) | 80.76% | [20] |
Mechanisms of Resistance
Despite its long history of use, acquired resistance to nitrothis compound in uropathogens like E. coli remains relatively uncommon.[7][21] When resistance does occur, it is primarily mediated by chromosomal mutations rather than plasmid transfer.[7]
The principal mechanisms of nitrothis compound resistance involve the inhibition of its activation:
-
Mutations in Nitroreductase Genes: The most common resistance mechanism involves loss-of-function mutations in the genes nfsA and nfsB, which encode the oxygen-insensitive nitroreductases responsible for activating nitrothis compound.[17][21] Inactivation of these enzymes prevents the conversion of nitrothis compound into its toxic intermediates.
-
Mutations in Riboflavin Synthesis Genes: Deletions or mutations in the ribE gene, which is involved in riboflavin biosynthesis, can also contribute to resistance.[21] Riboflavin is a precursor to flavin mononucleotide (FMN), a necessary cofactor for the nitroreductase enzymes.
-
Efflux Pumps: Overexpression of efflux pumps, such as the OqxAB system, has been associated with reduced susceptibility to nitrothis compound, although its role in high-level resistance is still under investigation.[21][22]
Experimental Protocols
The determination of nitrothis compound's antibacterial efficacy relies on standardized in vitro susceptibility testing methods. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of nitrothis compound.
Broth Microdilution Method
This is a common and standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Nitrothis compound Stock Solution: A stock solution of nitrothis compound is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: A series of two-fold dilutions of the nitrothis compound stock solution are prepared in Mueller-Hinton broth in a 96-well microtiter plate.[23]
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the nitrothis compound dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[23]
-
MIC Determination: The MIC is determined as the lowest concentration of nitrothis compound that completely inhibits visible growth of the bacterium.
Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility.
-
Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standard amount of nitrothis compound is placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around the disk is measured.
-
Interpretation: The measured zone diameter is compared to established breakpoints to categorize the bacterium as susceptible, intermediate, or resistant to nitrothis compound.
Conclusion
Nitrothis compound remains a valuable therapeutic agent for the treatment of uncomplicated UTIs, largely due to its favorable antibacterial spectrum, high urinary concentrations, and a low propensity for resistance development. Its unique multi-targeted mechanism of action continues to be a subject of interest for understanding antimicrobial activity and circumventing resistance. For researchers and drug development professionals, a thorough understanding of nitrothis compound's properties is crucial for its appropriate clinical application and for the development of future antimicrobial strategies.
References
- 1. Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 4. Nitrothis compound retains antimicrobial activity against multidrug-resistant urinary Escherichia coli from US outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. Nitrothis compound - Wikipedia [en.wikipedia.org]
- 8. nitrothis compound: UTI Uses, Side Effects & Dosage [medicinenet.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Nitrothis compound Monograph for Professionals - Drugs.com [drugs.com]
- 14. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Nitrothis compound (Macrobid, Macrodantin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Assessing the urinary concentration of nitrothis compound and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
- 21. Genomic insights into nitrothis compound resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unlocking Nitrothis compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Molecular Pivot: Unraveling Nitrofurantoin's Bactericidal and Bacteriostatic Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin, a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs), exhibits a fascinating concentration-dependent dual activity, acting as a bacteriostatic agent at lower concentrations and a potent bactericidal at higher, clinically relevant urinary concentrations. This guide delves into the intricate molecular underpinnings that dictate this switch. The activation of nitrothis compound by bacterial nitroreductases into highly reactive electrophilic intermediates is central to its mechanism. These intermediates indiscriminately attack a multitude of cellular targets, including ribosomal proteins, DNA, and enzymes of the citric acid cycle. The sheer breadth of this multi-targeted assault is a key factor in the low incidence of bacterial resistance. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for investigating its mechanisms of action, and a quantitative summary of its efficacy against common uropathogens.
Introduction
For decades, nitrothis compound has remained a reliable therapeutic option for UTIs, largely due to its favorable pharmacokinetic profile, which concentrates the drug in the urinary tract, and its complex mechanism of action that has seemingly slowed the development of significant clinical resistance.[1][2] The drug's ability to act as either a bacteriostatic or bactericidal agent is a critical aspect of its pharmacology. Understanding the molecular basis of this dual activity is paramount for optimizing its clinical use, overcoming potential resistance, and informing the development of novel antimicrobial agents. This technical guide aims to provide a detailed exploration of these mechanisms for professionals engaged in antimicrobial research and development.
Mechanism of Action: A Multi-Pronged Attack
Nitrothis compound's antimicrobial activity is not inherent to the parent molecule but is unleashed through a process of metabolic activation within the bacterial cell. This selective activation is a key reason for its greater toxicity to bacteria over mammalian cells.[3]
Activation by Bacterial Nitroreductases
The journey of nitrothis compound from a prodrug to an active antimicrobial begins with its reduction by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases encoded by the nfsA and nfsB genes.[4] This enzymatic reduction generates a cascade of highly reactive electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[4] These intermediates are the ultimate effectors of nitrothis compound's toxicity.
The Triad of Cellular Targets
The reactive intermediates of nitrothis compound do not have a single, specific target. Instead, they launch a widespread and non-specific attack on numerous vital cellular components, leading to a catastrophic failure of cellular functions. This multi-targeted approach is a significant barrier to the development of bacterial resistance.[5] The primary targets include:
-
Bacterial Ribosomes and Protein Synthesis: The electrophilic intermediates react with and modify ribosomal proteins and ribosomal RNA (rRNA).[6] This covalent modification disrupts the structure and function of the ribosome, leading to the inhibition of protein synthesis. At lower, bacteriostatic concentrations, this inhibition is partial and primarily affects the synthesis of inducible enzymes.[6] However, at higher, bactericidal concentrations, the damage is extensive, resulting in a complete shutdown of protein synthesis.[6]
-
Bacterial DNA: The reactive intermediates can directly damage bacterial DNA, causing strand breakages and interstrand cross-links.[7] This genotoxic activity triggers the bacterial SOS response, a global DNA damage repair system.[3][8] The induction of the SOS pathway serves as a clear indicator of nitrothis compound-induced DNA damage.
-
Metabolic Pathways: Key enzymes involved in central metabolic pathways, particularly the citric acid cycle, are also targets of nitrothis compound's reactive intermediates.[9] The inhibition of these enzymes disrupts aerobic energy metabolism, further crippling the bacterial cell.
The concentration of the reactive intermediates dictates the extent of cellular damage and, consequently, whether the overall effect is bacteriostatic or bactericidal. At lower concentrations, the damage may be limited, leading to a reversible inhibition of growth (bacteriostatic). At the high concentrations achieved in the urine, the widespread and irreversible damage to multiple critical cellular components leads to bacterial cell death (bactericidal).[9]
Quantitative Data: In Vitro Efficacy of Nitrothis compound
The in vitro activity of nitrothis compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The following tables summarize the MIC50 and MIC90 values for nitrothis compound against common uropathogens, providing a quantitative perspective on its efficacy.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 16 | 16 | [10][11] |
| Klebsiella pneumoniae | 64 | 128 | [12] |
| Staphylococcus saprophyticus | - | - | [13] |
| Enterococcus faecalis | 8 | 64 | [14] |
Note: MIC values can vary between studies and geographic locations.
| Bacterial Species | MBC (µg/mL) | Notes | Reference(s) |
| Escherichia coli | ≥ 2x MIC | Bactericidal effect observed at concentrations at and above twice the MIC. | [9] |
| Enterococcus faecium | > 128 | Slower bactericidal effect observed at higher concentrations. | [15] |
| Staphylococcus saprophyticus | - | Generally susceptible. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular mechanisms of nitrothis compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of nitrothis compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).
Protocol:
-
MIC Determination (Broth Microdilution):
-
Prepare a serial two-fold dilution of nitrothis compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of nitrothis compound that shows no visible turbidity.[16]
-
-
MBC Determination:
-
Following MIC determination, subculture 10-100 µL from each well that shows no visible growth onto antibiotic-free agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of nitrothis compound that results in no bacterial growth on the agar plates, corresponding to a ≥99.9% kill of the initial inoculum.[4][17][18]
-
Assessment of DNA Damage: The SOS Chromotest
Objective: To quantify the genotoxic potential of nitrothis compound by measuring the induction of the SOS response in E. coli.
Protocol:
-
Bacterial Strain: Utilize a genetically engineered E. coli strain where the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase) is under the control of an SOS-inducible promoter (e.g., sfiA).
-
Exposure: Incubate the bacterial culture with a range of nitrothis compound concentrations for a defined period (e.g., 2 hours). Include a positive control (a known genotoxic agent) and a negative control (no treatment).
-
β-Galactosidase Assay:
-
Lyse the bacterial cells to release the intracellular contents.
-
Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
Measure the development of color spectrophotometrically at 420 nm.
-
-
Data Analysis: The level of color development is directly proportional to the induction of the SOS response and, therefore, the extent of DNA damage.[5][19]
Evaluation of Ribosomal Inhibition: In Vitro Translation Assay
Objective: To directly measure the inhibitory effect of nitrothis compound on bacterial protein synthesis.
Protocol:
-
Cell-Free System: Utilize a commercially available bacterial cell-free transcription-translation system (e.g., from E. coli extracts), which contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes).
-
Reaction Setup:
-
Set up reactions containing the cell-free system, a template DNA or mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase), and varying concentrations of pre-reduced nitrothis compound (activated by nitroreductases).
-
Include a positive control (no inhibitor) and a negative control (no template).
-
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for protein synthesis.
-
Quantification: Measure the amount of reporter protein produced using a suitable assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
Data Analysis: The reduction in reporter protein synthesis in the presence of activated nitrothis compound indicates its inhibitory effect on translation.
Analysis of Metabolic Interference: Citrate Synthase Activity Assay
Objective: To determine the inhibitory effect of nitrothis compound on a key enzyme of the citric acid cycle.
Protocol:
-
Enzyme Source: Use purified citrate synthase or a bacterial cell lysate as the source of the enzyme.
-
Assay Principle: The assay measures the reaction of Coenzyme A (CoA-SH), a product of the citrate synthase reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.[20]
-
Reaction Mixture: Prepare a reaction mixture containing buffer, acetyl-CoA, DTNB, and the enzyme source.
-
Inhibition Study: Pre-incubate the enzyme with various concentrations of activated nitrothis compound before initiating the reaction by adding the substrate, oxaloacetate.
-
Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is proportional to the citrate synthase activity. A decrease in the reaction rate in the presence of activated nitrothis compound indicates inhibition of the enzyme.[21][22][23]
Visualizations: Pathways and Workflows
Signaling Pathway: Nitrothis compound's Multi-Target Mechanism
Caption: Nitrothis compound's multi-target mechanism of action.
Signaling Pathway: The SOS Response to Nitrothis compound-Induced DNA Damage
Caption: The SOS response pathway activated by nitrothis compound.
Experimental Workflow: Investigating Bactericidal vs. Bacteriostatic Mechanisms
Caption: Experimental workflow for mechanism investigation.
Conclusion
The dual bactericidal and bacteriostatic nature of nitrothis compound is a direct consequence of its concentration-dependent, multi-targeted mechanism of action. At the high concentrations achieved in the urinary tract, the extensive and simultaneous damage to bacterial DNA, ribosomes, and metabolic machinery leads to a lethal cascade of events. The lack of a single, specific target for its reactive intermediates presents a significant challenge for bacteria to develop resistance, contributing to its sustained clinical efficacy. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued effective use of this important antimicrobial and for the future development of novel therapeutics that may emulate its successful multi-targeted strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. drugs.com [drugs.com]
- 3. SOS response - Wikipedia [en.wikipedia.org]
- 4. microchemlab.com [microchemlab.com]
- 5. SOS chromotest - Wikipedia [en.wikipedia.org]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility to Fosfomycin and Nitrothis compound of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility to Fosfomycin and Nitrothis compound of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Susceptibility of Nitrothis compound and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrothis compound Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. biotoxicity.com [biotoxicity.com]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. sciencellonline.com [sciencellonline.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Furantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furantoin, a long-standing synthetic nitrofuran antibiotic, remains a cornerstone in the management of urinary tract infections (UTIs). Its sustained clinical relevance is largely due to a low incidence of acquired bacterial resistance, a characteristic attributed to its multi-targeted mechanism of action. However, the emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery and synthesis of new this compound derivatives. It details the rationale behind structural modifications, outlines key synthetic protocols, presents quantitative antimicrobial and cytotoxicity data, and illustrates the underlying mechanisms and experimental workflows.
The Rationale for Developing Novel this compound Derivatives
The development of novel this compound derivatives is driven by several key objectives:
-
Broadening the Antimicrobial Spectrum: While effective against common uropathogens, this compound's activity against certain MDR strains, such as Acinetobacter baumannii, is limited.[1][2] Novel derivatives aim to expand the spectrum of activity to include these challenging pathogens.
-
Overcoming Intrinsic Limitations: this compound's poor solubility and limited ability to penetrate host cell membranes can restrict its efficacy in treating systemic or intracellular infections.[3] Modifications to the this compound scaffold seek to improve its physicochemical properties, enhancing bioavailability and tissue penetration.
-
Combating Resistance: Although resistance to this compound is relatively low, the potential for its development exists. The design of new derivatives with modified structures can help to circumvent existing and potential resistance mechanisms.
-
Exploring New Therapeutic Applications: The cytotoxic properties of nitrofuran compounds have led to investigations into their potential as anticancer agents.[4][5][6][7][8][9] The synthesis of novel derivatives is a key strategy in exploring these alternative therapeutic avenues.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives typically involves the modification of the core structure, which consists of a 5-nitrofuran ring linked to a hydantoin moiety. Common strategies include the introduction of different heterocyclic rings, the modification of the linker between the two main components, and the substitution at various positions on the aromatic rings.
General Synthetic Workflow
The discovery and development of novel this compound derivatives generally follow a structured workflow, from initial design and synthesis to biological evaluation.
Experimental Protocols
1-Aminohydantoin is a key precursor for the synthesis of this compound and its derivatives.[10]
-
Step 1: Formation of Hydrazinoacetic Acid. React monochloroacetic acid or its ester with hydrazine. This nucleophilic substitution forms hydrazinoacetic acid or its ester.[10]
-
Step 2: Formation of 2-Semicarbazidoacetic Acid. Treat the hydrazino compound from Step 1 with potassium cyanate (KCNO) in a slightly acidic or alkaline aqueous solution to introduce the carbamoyl group.[10]
-
Step 3: Cyclization to 1-Aminohydantoin Salt. Heat the 2-semicarbazidoacetic acid or its ester with a mineral acid to induce intramolecular cyclization, forming the hydantoin ring. The product precipitates upon cooling and is isolated by filtration.[10]
This precursor provides the essential 5-nitrofuran moiety.
-
Step 1: Preparation of Nitrating Mixture. Slowly add concentrated nitric acid to acetic anhydride at 0°C, followed by a catalytic amount of concentrated sulfuric acid.[10]
-
Step 2: Nitration. Add freshly distilled 2-furaldehyde dropwise to the nitrating mixture over approximately 45 minutes, maintaining the temperature at 0°C. Continue stirring at this temperature for 1 hour.[10]
-
Step 3: Work-up and Isolation. Quench the reaction by adding water and stir for 30 minutes to promote precipitation. Adjust the pH to ~2.5 with a 10% NaOH solution and heat the mixture at 50°C for 1 hour.[10]
-
Step 4: Purification. Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with water, and recrystallize from anhydrous ethanol to yield pure 5-nitro-2-furaldehyde diacetate.[10]
This method involves the reaction of a non-nitro-substituted amidoxime with a nitro-substituted acyl chloride.[11]
-
A solution of 4-nitrobenzoyl chloride (10 mmol) in pyridine is added dropwise to a stirred solution of benzamidoxime (10 mmol) in the same solvent at 0°C.[11]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.[11]
-
The mixture is then heated to reflux to effect cyclodehydration.[11]
-
After cooling, the product is isolated by precipitation with water and purified by recrystallization.[11]
These hybrids are synthesized through a Mannich reaction.[9]
-
A mixture of the appropriate isatin (1 mmol), the Schiff's base of 5-nitrofuran (1 mmol), and a secondary amine (1.2 mmol) in ethanol is refluxed for 4-6 hours.[9]
-
The reaction progress is monitored by thin-layer chromatography.[9]
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the final product.[9]
Biological Evaluation of Novel this compound Derivatives
Antimicrobial Activity
The antimicrobial efficacy of novel this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compounds and comparator drugs is prepared in a 96-well microtiter plate.[10]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the final bacterial suspension.[10]
-
Incubation: The plate is covered and incubated at 35°C ± 2°C in ambient air for 16-20 hours.[10]
-
Reading and Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]
Quantitative Data on Antimicrobial Activity
The following tables summarize the MIC values of representative novel this compound derivatives against various bacterial strains.
Table 1: Antimicrobial Activity (MIC in µM) of Novel this compound Derivatives Against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Enterococcus faecium | Reference |
| Nitrothis compound Analogue 9 | - | - | [3] |
| M. tuberculosis H37Rv | 0.5 | - | [3] |
| Oxadiazole Derivative 2h | < 1.95 | > 125 | |
| Isatin Hybrid 6 | 1 (µg/mL) | - | [6][7][8][9] |
| Nitrothis compound | - | - | [3] |
| M. tuberculosis H37Rv | 15 | - | [3] |
| Ciprofloxacin | 1.95 | 7.81 |
Table 2: Antimicrobial Activity (MIC in µM) of Novel this compound Derivatives Against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii | Pseudomonas aeruginosa | Reference |
| Derivative against A. baumannii (Compound 2) | - | - | 4 | - | [1][2] |
| Derivative against A. baumannii (Compound 16) | - | - | 4 | - | [1][2] |
| Oxadiazole Derivative 2k | > 125 | > 125 | 31.25 | > 125 | |
| Nitrothis compound | - | - | > MIC | - | [1][2] |
| Ciprofloxacin | 0.24 | 0.49 | 3.91 | 1.95 |
Cytotoxicity
The evaluation of the cytotoxic potential of novel derivatives is crucial to assess their safety profile. This is typically determined by measuring the half-maximal inhibitory concentration (IC50) against various cell lines.
Table 3: Cytotoxicity (IC50 in µM) of Novel this compound Derivatives
| Compound/Drug | HEK-293 (Human Embryonic Kidney) | HCT 116 (Human Colon Cancer) | Reference |
| Nitrothis compound Analogue 9 | > 50 | - | [3] |
| Isatin Hybrid 3 | > 32 (µg/mL) | 1.62 | [6][7][8][9] |
| Isatin Hybrid 5 | > 32 (µg/mL) | 8.8 | [6][7][8][9] |
| Isatin Hybrid 6 | > 32 (µg/mL) | 6.4 | [6][7][8][9] |
| Isatin Hybrid 7 | > 32 (µg/mL) | 4.2 | [6][7][8][9] |
Mechanism of Action of this compound and its Derivatives
The antimicrobial activity of this compound and its derivatives is a multi-step process initiated by the reduction of the nitro group within the bacterial cell.
The process begins with the uptake of the this compound derivative by the bacterial cell. Inside the bacterium, enzymes known as nitroreductases (primarily products of the nfsA and nfsB genes) reduce the nitro group of the compound. This reduction generates highly reactive electrophilic intermediates. These intermediates are non-specific and attack multiple cellular targets, including:
-
Ribosomal Proteins: Causing inhibition of protein synthesis.
-
Bacterial DNA: Leading to DNA damage.
-
Enzymes of the Citric Acid Cycle: Disrupting cellular metabolism.
This multi-pronged attack is believed to be the reason for the low rate of bacterial resistance to this compound.
Conclusion and Future Directions
The discovery and synthesis of novel this compound derivatives represent a promising avenue for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. The research highlighted in this guide demonstrates that structural modifications to the this compound scaffold can lead to compounds with enhanced antimicrobial activity, a broader spectrum of action, and potential applications beyond the treatment of UTIs.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the relationship between the chemical structure of these derivatives and their biological activity is needed to guide the design of more potent and selective compounds.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Elucidation: Further studies are required to fully understand the molecular mechanisms by which these novel derivatives exert their antimicrobial and cytotoxic effects.
The continued investigation of novel this compound derivatives holds significant potential for the discovery of next-generation antibiotics and other therapeutic agents.
References
- 1. Design and Synthesis of Novel Nitrothis compound Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 7. JU | Synthesis, Antimicrobial, and Anticancer Activities of [aljouf-demo.accessapp.tn]
- 8. (PDF) Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives (2023) | Malik Suliman Mohamed | 3 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Role of Nitroreductases in Furantoin Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin, a cornerstone in the treatment of urinary tract infections, is a prodrug that necessitates intracellular activation by bacterial nitroreductases to exert its therapeutic effect. This technical guide provides a comprehensive overview of the pivotal role of these enzymes in the bioactivation of nitrothis compound. It delves into the mechanistic pathways, key enzymatic players, and the experimental methodologies employed to investigate this critical process. Quantitative data on enzyme kinetics are presented, alongside detailed protocols for essential assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core concepts. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of microbiology, pharmacology, and drug development.
Introduction
Nitrothis compound is a synthetic nitrofuran antibiotic that has been in clinical use for decades, primarily for the treatment of uncomplicated urinary tract infections (UTIs).[1] Its enduring efficacy is largely attributed to its unique mechanism of action, which requires reductive activation within the bacterial cell.[2] This activation is catalyzed by a class of enzymes known as nitroreductases, which are flavoproteins capable of reducing the nitro group of nitrothis compound. This process generates a cascade of highly reactive electrophilic intermediates that are non-specifically cytotoxic, targeting multiple cellular macromolecules, including ribosomal proteins, DNA, and enzymes involved in metabolic pathways.[2][3] This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrothis compound.[1]
Understanding the intricacies of nitroreductase-mediated activation of nitrothis compound is paramount for several reasons. It provides insights into the drug's spectrum of activity, the molecular basis of bacterial susceptibility and resistance, and offers a framework for the development of novel antimicrobial strategies. This guide aims to provide a detailed exploration of the current knowledge on this subject.
The Key Players: Bacterial Nitroreductases
Bacteria, particularly Escherichia coli, possess multiple nitroreductases that can activate nitrothis compound. These are broadly classified into two types based on their sensitivity to oxygen.
-
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of the nitro group, bypassing the formation of a nitro anion radical that can be futilely re-oxidized by molecular oxygen. This makes their activity effective in both aerobic and anaerobic environments. The primary Type I nitroreductases involved in nitrothis compound activation in E. coli are:
-
NfsA: The major nitroreductase responsible for nitrothis compound activation.[4] It preferentially utilizes NADPH as a reducing equivalent.[5] Mutations in the nfsA gene are a primary mechanism of acquired resistance to nitrothis compound.[4]
-
NfsB: Considered a minor nitroreductase in this process, NfsB can utilize both NADH and NADPH as cofactors.[5] While its contribution is less significant than NfsA's, its presence provides a degree of redundancy in the activation pathway.[5]
-
-
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction of the nitro group, forming a nitro anion radical. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, with the concomitant production of superoxide radicals. This futile cycling renders Type II nitroreductases ineffective at activating nitrofurans under aerobic conditions. However, in anaerobic environments, the radical can undergo further reduction to cytotoxic species. A notable example in E. coli is:
-
AhpF: Initially identified for its role in alkyl hydroperoxide reductase, AhpF has been shown to function as a Type II nitroreductase, contributing to nitrothis compound activation under anaerobic conditions.
-
The Mechanism of this compound Activation
The activation of nitrothis compound is a multi-step process initiated by the reduction of its 5-nitro group. The generally accepted pathway is as follows:
-
Uptake: Nitrothis compound enters the bacterial cell.
-
Reductive Activation: Intracellular nitroreductases (primarily NfsA and NfsB) transfer electrons from a donor, typically NADPH or NADH, to the nitro group of nitrothis compound.[5] This is a stepwise reduction process.
-
Formation of Reactive Intermediates: The reduction of the nitro group leads to the formation of a series of highly reactive intermediates, including the nitroso and hydroxylamine derivatives.[5]
-
Cellular Damage: These electrophilic intermediates are non-specific in their action and can covalently modify a wide range of cellular macromolecules. This includes:
-
Inhibition of Protein Synthesis: By attacking ribosomal proteins.[3]
-
DNA Damage: Leading to strand breakage.
-
Metabolic Disruption: By inhibiting enzymes crucial for various metabolic pathways, such as the citric acid cycle.
-
This multifaceted attack on essential cellular processes ultimately leads to bacterial cell death.
Quantitative Data
Table 1: Steady-State Kinetic Parameters of E. coli NfsA and NfsB with Nitrofurazone
| Enzyme | Cofactor | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| NfsA | NADPH | Nitrofurazone | 27 | 25 | 0.93 | [6] |
| NfsB | NADH | Nitrofurazone | - | - | - | [6] |
Note: The provided reference indicates that NfsB shows no significant inhibition by fumarate or succinate, but does not provide specific kinetic parameters for nitrofurazone under the same conditions as NfsA.[6] NfsA is reported to be more active at low concentrations of nitroaromatics, while NfsB is more active at higher concentrations.[5]
Table 2: Minimum Inhibitory Concentrations (MIC) of Nitrothis compound against Common Uropathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 16 | 32 |
| Staphylococcus saprophyticus | ≤16 | ≤16 |
| Enterococcus faecalis | 16 | 32 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Investigating the role of nitroreductases in nitrothis compound activation involves a variety of experimental techniques. Below are detailed protocols for some of the key assays.
Nitroreductase Activity Assay (Spectrophotometric)
This assay measures the activity of nitroreductases by monitoring the decrease in absorbance of a nitrofuran substrate as it is reduced.
Materials:
-
Purified NfsA or NfsB enzyme
-
Nitrothis compound solution (stock in DMSO)
-
NADPH or NADH solution
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at or near 400 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of nitrothis compound in the assay buffer. The final concentration in the assay will typically be in the range of 50-200 µM.
-
Prepare a working solution of NADPH (for NfsA) or NADH (for NfsB) in the assay buffer. The final concentration will typically be around 100-200 µM.
-
Dilute the purified nitroreductase enzyme in assay buffer to a suitable concentration.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer to bring the final volume to 200 µL.
-
Nitrothis compound solution.
-
NAD(P)H solution.
-
-
Include control wells:
-
No enzyme control (to monitor non-enzymatic reduction).
-
No substrate control (to monitor NAD(P)H oxidation).
-
No cofactor control.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the diluted enzyme to each well.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 400 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for nitrothis compound at 400 nm is approximately 12,500 M-1cm-1).
-
Enzyme activity can be expressed in units (µmol of substrate consumed per minute) per mg of protein.
-
HPLC Analysis of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify nitrothis compound and its reduced metabolites from bacterial cultures.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or a phosphate buffer)
-
Nitrothis compound standard solution
-
Bacterial culture treated with nitrothis compound
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., acetonitrile)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation (from bacterial culture):
-
Grow the bacterial culture to the desired density and treat with nitrothis compound for a specified time.
-
Quenching: Rapidly stop metabolic activity by adding the bacterial culture to a cold quenching solution (e.g., 60% methanol at -40°C) and centrifuging at a low temperature.
-
Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile), vortex vigorously, and incubate on ice.
-
Clarification: Centrifuge the mixture to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 15:85 v/v acetonitrile:water with 0.1% formic acid).[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Column Temperature: e.g., 30°C.
-
Detection: UV detector set at a wavelength of 254 nm or 310 nm.[1]
-
Injection Volume: 5-20 µL.[7]
-
-
Run the Analysis:
-
Inject the prepared sample and a series of nitrothis compound standards of known concentrations.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to nitrothis compound and its metabolites based on their retention times compared to standards (if available).
-
Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial isolate
-
Mueller-Hinton Broth (MHB)
-
Nitrothis compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Nitrothis compound Dilutions:
-
In a 96-well plate, create a two-fold serial dilution of nitrothis compound in MHB. The concentration range should typically span from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the nitrothis compound dilutions and the growth control well.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of nitrothis compound at which there is no visible growth.
-
Conclusion
The activation of nitrothis compound by bacterial nitroreductases is a fascinating and clinically relevant example of prodrug metabolism. The multiplicity of enzymes involved and the non-specific, multi-targeted action of the resulting reactive intermediates contribute to the sustained efficacy and low rates of resistance to this important antibiotic. A thorough understanding of the underlying mechanisms, supported by robust experimental methodologies as outlined in this guide, is crucial for the continued effective use of nitrothis compound and for the development of future antimicrobial therapies that may leverage similar bioactivation strategies. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to further explore this critical area of antimicrobial pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structures of E. coli NfsA bound to the antibiotic nitrothis compound; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen‐insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrothis compound Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
Furantoin's Impact on Bacterial Ribosomal Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furantoin, a synthetic nitrofuran antibiotic, has long been a mainstay in the treatment of urinary tract infections. Its enduring efficacy is largely attributed to a multi-faceted mechanism of action that circumvents common resistance pathways. A critical component of this mechanism is the disruption of bacterial ribosomal protein synthesis. This technical guide provides an in-depth exploration of this process, summarizing the available quantitative data, detailing key experimental protocols for its investigation, and visualizing the core pathways and workflows. This compound acts as a prodrug, activated within the bacterial cell by nitroreductases to produce highly reactive electrophilic intermediates.[1][2] These intermediates indiscriminately attack a variety of cellular macromolecules, with bacterial ribosomes being a prime target.[1][3][4] This leads to the alteration and inactivation of ribosomal proteins, ultimately inhibiting protein synthesis and contributing to cell death.[2][3][5] While the non-specific nature of this interaction makes traditional pharmacodynamic studies challenging, this guide consolidates the current understanding to facilitate further research and development in this area.
Mechanism of Action: From Prodrug Activation to Ribosomal Disruption
This compound's antimicrobial activity is contingent on its intracellular reduction by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[2] This process generates a cascade of reactive intermediates, including nitro-anion-free radicals and hydroxylamine, which are the ultimate effectors of the drug's toxicity.[6]
These reactive species are highly electrophilic and react with a multitude of nucleophilic targets within the bacterial cell. This includes critical components of the translational machinery, namely ribosomal proteins and ribosomal RNA (rRNA). The covalent modification of these ribosomal components is believed to alter their structure and function, leading to a global inhibition of protein synthesis.[2][3][4]
Interestingly, the effect of this compound on protein synthesis appears to be concentration-dependent. At lower, sub-lethal concentrations, this compound has been shown to specifically inhibit the synthesis of inducible enzymes, such as β-galactosidase, without significantly affecting overall protein production.[3][4] However, at higher, bactericidal concentrations, a more comprehensive inhibition of protein synthesis is observed.[3] This multi-target and non-specific mechanism of action is a key factor in the low incidence of acquired bacterial resistance to this compound.[2]
Visualizing the Mechanism of Action
The following diagram illustrates the activation of this compound and its subsequent impact on the bacterial ribosome.
Caption: this compound's mechanism of action.
Quantitative Data
The multi-target nature of this compound's reactive metabolites means that traditional quantitative measures of drug-target interaction, such as specific IC50 values for the inhibition of ribosomal protein synthesis in cell-free systems, are not widely available in the literature. The drug's effect is a cumulative result of damage to numerous cellular components. However, Minimum Inhibitory Concentration (MIC) data provides a valuable measure of its overall antibacterial efficacy, which is intrinsically linked to its impact on essential processes like protein synthesis.
| Parameter | Organism | Value (µg/mL) |
| Minimum InhibitoryConcentration (MIC) | Escherichia coli | 1 - 128 |
| Staphylococcus aureus | 30 (sensitive) | |
| BacteriostaticConcentration | Most susceptibleorganisms | 5 - 10 |
| BactericidalConcentration | Most susceptibleorganisms | >10 |
Note: The provided MIC values represent a range observed across various studies and strains.
Experimental Protocols
Investigating the impact of this compound on bacterial ribosomal protein synthesis requires a combination of in vitro and cell-based assays. The following sections detail the methodologies for key experiments.
In Vitro Transcription/Translation (IVTT) Assay for Protein Synthesis Inhibition
This cell-free assay directly measures the effect of a compound on the machinery of protein synthesis.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for bacterial protein synthesis.
Methodology:
-
Reaction Setup:
-
In a microplate, prepare the IVTT reactions using a commercially available bacterial cell-free expression system.
-
Add a DNA template encoding a reporter protein (e.g., luciferase or GFP).
-
To each reaction, add a range of concentrations of this compound.
-
Crucially , the IVTT system must be supplemented with bacterial nitroreductases to activate the this compound prodrug.
-
Include a positive control (no drug) and a negative control (no DNA template).
-
-
Incubation: Incubate the microplate at 37°C for 1-3 hours to allow for transcription and translation.
-
Detection:
-
If using a luciferase reporter, add the appropriate substrate and measure luminescence.
-
If using a fluorescent protein reporter, measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal from the negative control.
-
Normalize the signal from the this compound-treated reactions to the positive control.
-
Plot the percentage of protein synthesis against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value from this curve.
-
Caption: Workflow for IVTT-based inhibition assay.
Inhibition of Inducible β-Galactosidase Synthesis
This cell-based assay assesses the effect of this compound on de novo protein synthesis in response to an inducer.
Objective: To determine the concentration at which this compound inhibits the synthesis of new proteins in bacteria.
Methodology:
-
Bacterial Culture Preparation: Grow a culture of E. coli K-12 in a minimal medium with a non-inducing carbon source (e.g., glycerol) to mid-log phase (OD600 ≈ 0.5).
-
Induction and Treatment:
-
Aliquot the culture into a series of tubes.
-
Add a range of this compound concentrations to the tubes.
-
Immediately add an inducer of the lac operon, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 1 mM.
-
Incubate with shaking at 37°C for 1-2 hours.
-
-
Cell Lysis and Enzyme Assay:
-
Stop the induction by placing the tubes on ice.
-
Lyse the cells (e.g., with toluene or chloroform and SDS).
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG), the substrate for β-galactosidase.
-
Incubate until a yellow color develops.
-
Stop the reaction by adding a high pH solution (e.g., 1 M Na2CO3).
-
-
Data Analysis:
-
Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm.
-
Calculate β-galactosidase activity in Miller Units.
-
Plot the enzyme activity against the this compound concentration to determine the inhibitory effect.
-
Isolation of Bacterial Ribosomes for Binding Studies
Objective: To obtain a pure and active preparation of bacterial 70S ribosomes.
Methodology:
-
Cell Culture and Lysis:
-
Grow a large-scale culture of bacteria (e.g., E. coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using a method that preserves ribosome integrity (e.g., alumina grinding, French press, or lysozyme treatment followed by freeze-thaw).
-
-
Clarification and Ribosome Pelleting:
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed to pellet the ribosomes.
-
-
Purification:
-
Resuspend the ribosome pellet and layer it onto a sucrose cushion.
-
Ultracentrifuge to pellet the ribosomes through the cushion, removing contaminants.
-
For higher purity, perform sucrose density gradient centrifugation to separate 70S ribosomes from subunits.
-
-
Quantification and Storage:
-
Determine the ribosome concentration by measuring the absorbance at 260 nm.
-
Store purified ribosomes in small aliquots at -80°C.
-
Identification of Adducted Ribosomal Proteins by Mass Spectrometry
Objective: To identify the specific ribosomal proteins that are covalently modified by activated this compound.
Methodology:
-
Treatment and Ribosome Isolation:
-
Treat a bacterial culture with a sub-lethal concentration of this compound.
-
Isolate the ribosomes as described in section 4.3.
-
-
Protein Extraction and Digestion:
-
Extract the ribosomal proteins from the isolated ribosomes.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a database of the organism's ribosomal proteins.
-
Identify peptides with mass shifts corresponding to the addition of a this compound metabolite. This will indicate which proteins and potentially which amino acid residues have been modified.
-
Caption: Workflow for identifying adducted ribosomal proteins.
Signaling Pathways
The current body of research on this compound's mechanism of action does not point to the modulation of specific bacterial signaling pathways as a primary mode of its antimicrobial effect. The prevailing evidence indicates that the reactive intermediates generated from this compound's activation act as non-specific, promiscuous electrophiles. Their impact on the ribosome and other cellular components is a result of direct chemical modification rather than the targeted disruption of a signaling cascade.
Conclusion
This compound's inhibitory effect on bacterial protein synthesis is a cornerstone of its antimicrobial activity. This effect is mediated by the non-specific covalent modification of ribosomal proteins by reactive intermediates generated through the bacterial reduction of the parent compound. While this multi-target mechanism makes the drug robust against the development of resistance, it also complicates traditional pharmacodynamic studies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced interactions between this compound and the bacterial ribosome, potentially uncovering new insights into its enduring efficacy and informing the development of future antimicrobial agents.
References
- 1. Nitrothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nitrothis compound: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Insights into durability against resistance from the antibiotic nitrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical properties of Nitrofurantoin for research applications
An In-depth Technical Guide to the Chemical Properties of Nitrofurantoin for Research Applications
This technical guide provides a comprehensive overview of the chemical and molecular properties of Nitrothis compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key pathways and workflows to support advanced research and development.
Section 1: Molecular Identity and Physicochemical Characteristics
Nitrothis compound is a synthetic nitrofuran derivative antibacterial agent.[1] Its molecular structure consists of a hydantoin ring linked to a 5-nitrofuran group via an azomethine linkage, which is fundamental to its biological activity.[1][2] It appears as odorless, lemon-yellow to orange-yellow crystals or a fine powder with a bitter aftertaste.[3]
Physicochemical Data Summary
The following table summarizes the key quantitative properties of Nitrothis compound, crucial for its formulation, stability testing, and understanding its behavior in biological systems.
| Property | Value | Citations |
| Molecular Formula | C₈H₆N₄O₅ | [3][4] |
| Molecular Weight | 238.16 g/mol | [1][3][5] |
| IUPAC Name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | [1][3] |
| CAS Number | 67-20-9 | [3][6] |
| Melting Point | ~270–272 °C (decomposes) | [3][7][8] |
| pKa | 7.2 | [3][6][7] |
| LogP (Octanol-Water) | -0.47 | [1][3] |
| Solubility in Water | Very slightly soluble; < 0.1 mg/mL.[3] 19 mg/100 mL (at pH 7).[3] | [3][6] |
| Solubility in Ethanol | Very slightly soluble;[6] ~15 mg/mL.[9] 51 mg/100 mL (95% ethanol).[3] | [3][6][9] |
| Solubility in Acetone | 510 mg/100 mL | [3] |
| Solubility in DMSO | ~25 mg/mL | [9] |
| Solubility in DMF | Soluble;[10] ~25 mg/mL.[9] 8000 mg/100 mL.[3] | [3][9][10] |
Section 2: Stability and Storage
Nitrothis compound exhibits sensitivity to heat, light, and alkaline conditions.[3] It is discolored by alkali and exposure to light and decomposes upon contact with metals other than stainless steel or aluminum.[3][6] As a dry powder, it is stable for at least five years.[6] For extemporaneously compounded oral suspensions, studies have shown that a 10 mg/mL preparation in a 1:1 mixture of Ora-Sweet and Ora-Plus is stable for up to 91 days when stored at either 4°C or 25°C.[11][12] It is recommended to store Nitrothis compound in airtight containers, protected from light, at a controlled room temperature between 15°C and 30°C.[10][13]
Section 3: Spectroscopic Properties
Spectroscopic data is essential for the identification and quantification of Nitrothis compound.
-
UV-Visible Spectroscopy : Nitrothis compound exhibits characteristic absorbance maxima that are used for its quantitative analysis.[14] The λmax values are reported at approximately 268 nm and 363 nm.[9] In a solvent system of Dimethylformamide and Methanol (70:30), the absorbance is measured at a wavelength of 369.6 nm.[15] Another method, after reaction with sodium hydroxide to yield a yellow-orange product, shows a maximum absorption at 390 nm.[16]
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy : The IR and NMR spectra for Nitrothis compound have been reported and are used for structural confirmation.[7][14]
Section 4: Mechanism of Action
Nitrothis compound functions as a prodrug that requires intracellular activation by bacteria.[17] Its broad-spectrum antibacterial activity is a result of its ability to interfere with multiple crucial cellular processes, a characteristic that likely contributes to the low incidence of acquired bacterial resistance.[8][17][18]
The mechanism involves the following steps:
-
Uptake and Activation : Nitrothis compound is taken up by bacterial cells.
-
Enzymatic Reduction : Inside the bacterium, flavoproteins, specifically bacterial nitroreductases (such as NfsA and NfsB), reduce the nitro group of Nitrothis compound.[19][20] This process generates a series of highly reactive electrophilic intermediates and reactive oxygen species.[21][22]
-
Multi-Target Damage : These reactive intermediates are non-specific and attack multiple targets within the bacterial cell.[17] This includes:
-
DNA and RNA Damage : The intermediates cause damage to bacterial DNA, leading to strand breakage and inhibition of replication and synthesis.[8][22]
-
Inhibition of Protein Synthesis : They attack ribosomal proteins, leading to the complete inhibition of protein synthesis.[21][22]
-
Metabolic Pathway Disruption : The drug interferes with essential metabolic pathways, including the citric acid cycle and pyruvate metabolism.[17][19]
-
Cell Wall Synthesis Inhibition : There is also evidence of interference with bacterial cell wall synthesis.[22]
-
This multi-faceted attack makes it difficult for bacteria to develop resistance through a single mutation.[17]
Caption: Mechanism of action for Nitrothis compound within a bacterial cell.
Section 5: Key Experimental Protocols
This section details methodologies for the synthesis, quantification, and efficacy testing of Nitrothis compound.
Protocol 1: Chemical Synthesis of Nitrothis compound
Nitrothis compound is synthesized via the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde or its diacetate derivative.[2][23]
Materials:
-
1-aminohydantoin salt (hydrochloride or sulfate)
-
5-nitro-2-furaldehyde diacetate
-
Aqueous alcohol solution (e.g., aqueous ethanol)
-
Mineral acid catalyst (e.g., hydrochloric or sulfuric acid)[2][23]
Methodology:
-
Dissolution : In a reaction vessel, dissolve the 1-aminohydantoin salt in the aqueous alcohol solution.
-
Catalyst Addition : Add the mineral acid catalyst to the solution.
-
Precursor Addition : Add 5-nitro-2-furaldehyde diacetate to the mixture.[2]
-
Condensation Reaction : Heat the reaction mixture to approximately 85-95°C and maintain reflux with constant stirring for 40-60 minutes to form the azomethine linkage.[2][23]
-
Precipitation and Isolation : Cool the reaction mixture to between 0-20°C. The Nitrothis compound product will precipitate as yellow crystals.[2][23]
-
Purification : Collect the precipitate by filtration. Wash the crystals with purified water until the pH is neutral (6.0-8.0), then dry.[2][23] Further purification can be achieved by recrystallization.
Caption: Workflow for the chemical synthesis of Nitrothis compound.
Protocol 2: UV-Vis Spectrophotometric Quantification
This protocol describes a simple and rapid method for the quantification of Nitrothis compound in bulk or pharmaceutical dosage forms using a UV-Visible spectrophotometer.[15]
Materials:
-
Nitrothis compound standard
-
Solvent: Dimethylformamide (DMF) and Methanol (70:30 v/v)[15]
-
Volumetric flasks
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare Standard Stock Solution : Accurately weigh and dissolve a known amount of Nitrothis compound standard in the DMF:Methanol solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[15]
-
Prepare Calibration Standards : Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 2-10 µg/mL.[15]
-
Measure Absorbance : Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax), which is approximately 369.6 nm for this solvent system, using the solvent as a blank.[15]
-
Plot Calibration Curve : Plot a graph of absorbance versus concentration for the standards. The curve should be linear and obey Beer's law in the specified concentration range.[24]
-
Prepare and Measure Sample : Prepare the unknown sample by dissolving it in the solvent and diluting it to fall within the linear range of the calibration curve. Measure its absorbance at the same λmax.
-
Calculate Concentration : Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrothis compound | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrothis compound [webbook.nist.gov]
- 5. 67-20-9 CAS MSDS (Nitrothis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Nitrothis compound (PIM 377) [inchem.org]
- 7. Nitrothis compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitrothis compound - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Stability study of extemporaneously compounded nitrothis compound oral suspensions for pediatric patients [foliamedica.bg]
- 11. cjhp-online.ca [cjhp-online.ca]
- 12. researchgate.net [researchgate.net]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. journalwjbphs.com [journalwjbphs.com]
- 15. ijrar.org [ijrar.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. Unlocking Nitrothis compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. urology-textbook.com [urology-textbook.com]
- 21. Nitrothis compound: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 23. CN108069944B - Preparation method of nitrothis compound - Google Patents [patents.google.com]
- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Historical Perspective on Furantoin (Nitrofurantoin) in Antimicrobial Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of a Durable Antibiotic
Nitrofurantoin, a synthetic nitrofuran derivative, emerged as a significant antimicrobial agent in the mid-20th century. Its journey began with its synthesis, first patented in the United States in 1952 by Kenyon J. Hayes at Eaton Laboratories.[1][2] The drug was commercially introduced for medical use the following year, in 1953, and received formal approval from the U.S. Food and Drug Administration (FDA) on February 6, 1953.[1][3] The introduction of nitrothis compound provided a critical therapeutic option, particularly as bacterial resistance to other antimicrobials was beginning to surface.[1] Despite its age, nitrothis compound remains a first-line agent for the treatment of uncomplicated urinary tract infections (UTIs).[1][4] This enduring relevance is largely attributed to its efficacy and a consistently low rate of acquired bacterial resistance.[1][5]
This technical guide provides a comprehensive historical overview of nitrothis compound's use in antimicrobial research, detailing its mechanism of action, the evolution of resistance, and the experimental protocols used to evaluate its efficacy.
Early Research and Elucidation of a Multi-Targeted Mechanism of Action
From its early days, research into nitrothis compound's mechanism of action revealed a complex and multifaceted process, which is now understood to be a key reason for its sustained effectiveness.[6][7] Nitrothis compound is a prodrug, meaning it is administered in an inactive form and requires intracellular activation by the target bacterium.[1][8]
The activation process is initiated when nitrothis compound is taken up by bacteria and its nitro group is reduced by bacterial flavoproteins, specifically nitroreductases (the products of the nfsA and nfsB genes in E. coli).[6][9] This reduction process, which occurs much more rapidly in bacterial cells than in mammalian cells, generates highly reactive electrophilic intermediates.[1][3] These reactive molecules are the active form of the drug and proceed to attack multiple targets within the bacterial cell non-specifically.[8][10]
The primary targets of these reactive intermediates include:
-
Bacterial DNA: The intermediates cause damage to bacterial DNA, leading to strand breakage and inhibiting DNA replication, which ultimately results in bacterial cell death.[3][11]
-
Ribosomal Proteins: They attack and inactivate ribosomal proteins, leading to the complete inhibition of protein synthesis.[1][10]
-
Metabolic Pathways: Key enzymes involved in aerobic energy metabolism and the citric acid cycle are inhibited.[1][6]
-
Cell Wall Synthesis: The synthesis of the bacterial cell wall is also disrupted.[1][11]
This multi-targeted mechanism of action is a crucial factor in the low incidence of acquired bacterial resistance, as simultaneous mutations in all the target macromolecules would likely be lethal to the bacteria.[7][10]
Visualizing the Mechanism of Action
The following diagram illustrates the activation and multi-targeted mechanism of action of nitrothis compound.
Caption: Mechanism of action of Nitrothis compound within a bacterial cell.
Antimicrobial Spectrum and Historical Efficacy
Nitrothis compound exhibits a broad spectrum of activity against many common uropathogens, including both Gram-positive and Gram-negative bacteria.[11][12] Its in vitro susceptibility includes the majority of Escherichia coli, Citrobacter species, group B streptococci, enterococci, Staphylococcus aureus, and S. epidermidis.[12][13]
The efficacy of nitrothis compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Organisms are generally considered susceptible to nitrothis compound if their MIC is 32 μg/mL or less.[3] At the concentrations achieved in urine (often exceeding 200 μg/mL), nitrothis compound is bactericidal.[3]
Quantitative Data on Antimicrobial Susceptibility
The following table summarizes historical and recent data on the susceptibility of common uropathogens to nitrothis compound.
| Uropathogen | Resistance Rate (USA & Canada, recent surveys) | Resistance Rate (France, 2005) | Susceptibility Rate (General) | Notes |
| Escherichia coli | 1.1% - 2.3%[12] | 1.8%[12] | ~99%[14] | Remains highly susceptible. |
| Klebsiella spp. | 44.61% (one study)[15] | - | ~69.2%[12] | Higher resistance compared to E. coli. |
| Enterobacter spp. | - | - | ~63%[12] | Moderate susceptibility. |
| Enterococcus spp. | 4.8%[14] | - | High | Effective against vancomycin-resistant enterococci (VRE).[12] |
| Proteus spp. | 100%[14] | - | No activity | Intrinsically resistant.[12] |
| Pseudomonas aeruginosa | - | - | No activity | Intrinsically resistant.[12] |
The Slow Pace of Resistance Development
A remarkable feature of nitrothis compound's history is the consistently low rate of acquired bacterial resistance despite over 70 years of clinical use.[5][6] This durability is attributed to several factors, with its multi-targeted mechanism of action being a primary contributor.[5][10]
Resistance to nitrothis compound is almost exclusively acquired through de novo mutations rather than horizontal gene transfer, which limits its spread between bacterial strains.[16] In E. coli, for instance, resistance typically requires a stepwise acquisition of loss-of-function mutations in the two primary nitroreductase genes, nfsA and nfsB.[16][17] Full resistance necessitates two independent mutations, a key element of its durability against resistance.[16] The inactivation of these genes prevents the reduction of nitrothis compound to its toxic intermediates.[14]
Furthermore, the acquisition of these resistance mutations can come at a fitness cost to the bacterium in the absence of the drug.[5] However, it has been observed that an initial inactivating mutation in nfsA or nfsB can be selectively advantageous at sub-inhibitory concentrations of nitrothis compound.[5]
Logical Pathway to Resistance
The diagram below illustrates the stepwise mutational path to high-level nitrothis compound resistance in E. coli.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. Nitrothis compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Insights into durability against resistance from the antibiotic nitrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking Nitrothis compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrobid (Nitrothis compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. nbinno.com [nbinno.com]
- 9. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrothis compound: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 12. Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrothis compound for the Treatment of Lower Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 15. Nitrothis compound Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
Exploring the Genetic Basis of Intrinsic Resistance to Nitrofurantoin in Select Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin, a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over seven decades. Its sustained efficacy is largely attributed to a complex mechanism of action and a low prevalence of acquired resistance. However, intrinsic and emerging resistance in key uropathogens pose a continuous challenge. This technical guide provides a comprehensive exploration of the genetic underpinnings of intrinsic nitrothis compound resistance in select bacteria, with a primary focus on Escherichia coli, Klebsiella pneumoniae, and Enterococcus faecalis, and a brief discussion on Staphylococcus saprophyticus. We delve into the critical role of nitroreductase inactivation, the contribution of efflux systems, and the regulatory networks that govern these resistance mechanisms. This guide also offers detailed experimental protocols for key analyses and presents quantitative data in a structured format to facilitate research and development in this critical area of antimicrobial resistance.
Introduction: The Mechanism of Action of Nitrothis compound
Nitrothis compound is a prodrug that requires intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1] These intermediates are the active form of the drug and exert their bactericidal effect through multiple mechanisms, including:
-
DNA and RNA Damage: The reactive intermediates can directly damage bacterial DNA and RNA.[2]
-
Inhibition of Protein Synthesis: They can bind to and inactivate ribosomal proteins, thereby halting protein synthesis.[3]
-
Disruption of Metabolic Pathways: Key enzymatic processes, such as the citric acid cycle, are inhibited.[4]
This multi-targeted approach is a key reason for the slow development of resistance, as multiple simultaneous mutations would be required to counteract all of these effects.[5]
The Primary Mechanism of Resistance: Inactivation of Nitroreductases
The principal mechanism of intrinsic resistance to nitrothis compound involves the functional loss of the very enzymes required for its activation. In many Gram-negative bacteria, particularly Enterobacterales, two key oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for the reduction of nitrothis compound.[6]
The Stepwise Path to Resistance in Escherichia coli and Klebsiella pneumoniae
Resistance often develops in a stepwise fashion, initiated by mutations in the nfsA gene, followed by subsequent mutations in nfsB to confer higher levels of resistance.[6][7]
-
nfsA Inactivation (First Step): Mutations in nfsA, which encodes the major nitroreductase, are the most common initial event leading to nitrothis compound resistance.[3][8] These mutations can include frameshifts, nonsense mutations leading to premature stop codons, large deletions, or insertions of mobile genetic elements (insertion sequences), all resulting in a non-functional NfsA protein.[9][10] This initial step typically leads to a moderate increase in the Minimum Inhibitory Concentration (MIC) of nitrothis compound.
-
nfsB Inactivation (Second Step): In strains that already harbor an inactive nfsA, subsequent mutations in nfsB, the minor nitroreductase, can lead to high-level clinical resistance.[11] Similar to nfsA, these mutations often result in a truncated or non-functional NfsB enzyme.[10]
-
ribE Mutations: Less frequently, mutations in the ribE gene have been associated with nitrothis compound resistance.[12][13] ribE encodes 6,7-dimethyl-8-ribityllumazine synthase, an enzyme involved in the biosynthesis of riboflavin, which is a precursor to flavin mononucleotide (FMN). FMN is an essential cofactor for both NfsA and NfsB.[14] Therefore, disruptions in riboflavin synthesis can impair nitroreductase activity, contributing to resistance.
Nitroreductase Deficiency in Enterococcus faecalis
In contrast to the mutational inactivation seen in E. coli and K. pneumoniae, resistance in Enterococcus faecalis is often intrinsic and linked to the absence of specific nitroreductase-encoding genes.[15] Studies have identified genes such as ef0404 and ef0648 in Enterococcus faecium as encoding nitroreductases, and the absence of these genes is strongly correlated with nitrothis compound resistance.[15] While E. faecalis generally shows low rates of nitrothis compound resistance, when it occurs, it is often due to the lack of functional nitroreductases capable of activating the drug.[16][17]
Susceptibility in Staphylococcus saprophyticus
Staphylococcus saprophyticus, a common uropathogen, is typically susceptible to nitrothis compound.[6][18] Reports of resistance are rare, and as such, the genetic basis of intrinsic resistance in this species is not well-characterized. It is presumed that S. saprophyticus possesses efficient nitroreductase systems that readily activate nitrothis compound, and the selective pressure for the development of resistance has been low.[19]
The Role of Efflux Pumps in Nitrothis compound Resistance
Efflux pumps, which are membrane proteins that actively transport toxic substances out of the bacterial cell, can also contribute to nitrothis compound resistance, primarily in Gram-negative bacteria.
The OqxAB and AcrAB-TolC Systems
In Klebsiella pneumoniae and Escherichia coli, the overexpression of the Resistance-Nodulation-Division (RND) family efflux pumps, particularly OqxAB and AcrAB-TolC, has been shown to contribute to nitrothis compound resistance.[20][21]
-
OqxAB: The oqxAB gene cassette, which can be located on the chromosome or on plasmids, encodes the OqxAB efflux pump.[13] Overexpression of this pump can lead to decreased intracellular concentrations of nitrothis compound.[20]
-
AcrAB-TolC: This is a major multidrug efflux pump in many Gram-negative bacteria. While not always the primary driver of nitrothis compound resistance, its overexpression can contribute to reduced susceptibility.[21]
It is important to note that while efflux pump overexpression can increase the MIC of nitrothis compound, it often works in concert with nitroreductase mutations to achieve high-level resistance.[13][20] Deletion of both acrB and oqxB in a resistant K. pneumoniae strain has been shown to cause a 16-fold decrease in the nitrothis compound MIC.[20]
Regulatory Pathways of Resistance
The expression of both nitroreductase and efflux pump genes is tightly controlled by complex regulatory networks.
Regulation of Nitroreductase Expression
In E. coli, the expression of nfsA and nfsB is influenced by global stress response regulators, including:
-
SoxRS Regulon: The soxRS system responds to superoxide stress. The SoxR protein, when activated by redox-cycling agents, induces the expression of the SoxS transcriptional activator. SoxS, in turn, upregulates the expression of a battery of genes, including nfsA, to mitigate oxidative damage.[22][23]
-
MarA/SoxS/Rob Network: The marA, soxS, and rob genes encode homologous transcriptional activators that respond to various environmental stressors, including antibiotics and oxidative stress. These regulators can bind to the promoter regions of nfsA and nfsB to modulate their expression.[24][25]
Regulation of Efflux Pump Expression
The expression of the AcrAB-TolC and OqxAB efflux pumps is controlled by a hierarchy of transcriptional regulators.
-
ramA Activation: The transcriptional activator RamA is a key regulator of multidrug resistance in K. pneumoniae. Overexpression of ramA, often due to mutations in its repressor, ramR, leads to the upregulation of both acrB and oqxB.[21]
-
oqxR Repression: The oqxR gene encodes a repressor of the oqxAB operon. Mutations in oqxR can lead to the derepression and subsequent overexpression of the OqxAB pump.
Data Presentation: Quantitative Analysis of Resistance
The following tables summarize the impact of various genetic determinants on nitrothis compound resistance, as indicated by Minimum Inhibitory Concentration (MIC) values.
Table 1: Nitrothis compound Resistance in Escherichia coli
| Genetic Determinant | Mutation Type | MIC (µg/mL) | Fold Change in MIC (relative to wild-type) |
| Wild-type | - | 16 | - |
| nfsA | Inactivating mutation | 32 - 64 | 2 - 4 |
| nfsA and nfsB | Inactivating mutations | ≥128 | ≥8 |
| oqxAB | Overexpression | 32 - 64 | 2 - 4 |
| nfsA mutation + oqxAB overexpression | - | ≥128 | ≥8 |
Note: MIC values can vary between studies and strains.
Table 2: Nitrothis compound Resistance in Klebsiella pneumoniae
| Genetic Determinant | Mutation Type | MIC (µg/mL) | Fold Change in MIC (relative to wild-type) |
| Wild-type | - | 32 | - |
| ramA | Overexpression | 128 | 4 |
| ΔacrB | Deletion in a resistant strain | 32 | 4-fold decrease |
| ΔoqxB | Deletion in a resistant strain | 32 | 4-fold decrease |
| ΔacrB and ΔoqxB | Deletions in a resistant strain | 8 | 16-fold decrease |
| nfsA, nfsB, ribE | Combined mutations | 128 - 512 | 4 - 16 |
Note: MIC values are from specific studies and may not be universally representative.[13][20]
Table 3: Nitrothis compound Resistance in Enterococcus faecium
| Genetic Determinant | Presence/Absence | Nitrothis compound Susceptibility |
| ef0404 and ef0648 | Present | Susceptible |
| ef0404 and ef0648 | Absent | Resistant |
Based on studies in E. faecium, which provides a model for understanding resistance in Enterococcus species.[15]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Protocol 1: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Nitrothis compound Stock Solution: Prepare a stock solution of nitrothis compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the nitrothis compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.25 to 256 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the diluted inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of nitrothis compound at which there is no visible growth (turbidity) as observed by the naked eye.
Protocol 2: Agar Dilution Method
This method is considered a reference standard for MIC determination.
-
Preparation of Nitrothis compound Stock Solution: As described in the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates each containing a specific concentration of nitrothis compound. Add the appropriate volume of the nitrothis compound stock solution or its dilutions to molten agar (cooled to 45-50°C) before pouring the plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without nitrothis compound.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of nitrothis compound that completely inhibits visible bacterial growth.
Identification of Mutations in Nitroreductase Genes (nfsA, nfsB)
Protocol 3: Sanger Sequencing
This protocol outlines the steps for identifying mutations in target genes.
-
DNA Extraction: Isolate genomic DNA from the bacterial strain of interest using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
Primer Design: Design PCR primers that flank the entire coding sequence of the nfsA and nfsB genes. Ensure primers have appropriate melting temperatures and are specific to the target genes.
-
PCR Amplification: Perform PCR to amplify the nfsA and nfsB genes from the extracted genomic DNA. Use a high-fidelity DNA polymerase to minimize PCR errors.
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs, primers, and polymerase using a PCR purification kit or enzymatic methods.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template and the designed forward and reverse primers in separate reactions. The sequencing reaction mixture includes DNA polymerase, dNTPs, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis on an automated DNA sequencer.
-
Sequence Analysis: Analyze the resulting chromatograms and compare the obtained DNA sequence to a wild-type reference sequence (e.g., from a susceptible reference strain) to identify any mutations (substitutions, insertions, deletions).
Assessment of Efflux Pump Activity
Protocol 4: Ethidium Bromide Accumulation Assay
This fluorescence-based assay measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr).
-
Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Cell Resuspension: Resuspend the bacterial pellet in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4).
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension to wells containing different conditions:
-
No additions (baseline control)
-
Glucose (energy source to power efflux pumps)
-
Glucose + an efflux pump inhibitor (EPI) such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).
-
-
Addition of Ethidium Bromide: Add EtBr to all wells at a final concentration that is non-toxic but allows for a detectable fluorescent signal (e.g., 1-2 µg/mL).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence in a microplate reader with appropriate excitation and emission wavelengths for EtBr (e.g., excitation at 530 nm and emission at 600 nm). Record measurements at regular intervals over a set period (e.g., every minute for 60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. A lower fluorescence signal in the presence of glucose compared to the baseline control indicates active efflux. An increase in fluorescence in the presence of an EPI compared to the glucose-only control indicates that the EPI is inhibiting the efflux of EtBr.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Nitrothis compound action and resistance pathways.
Experimental Workflows
Caption: Workflow for MIC determination methods.
Caption: Workflow for the ethidium bromide accumulation assay.
Conclusion
Intrinsic resistance to nitrothis compound in key uropathogens is a multifaceted process primarily driven by the inactivation of bacterial nitroreductases and augmented by the activity of efflux pumps. In E. coli and K. pneumoniae, a stepwise accumulation of mutations in nfsA and nfsB is the canonical pathway to high-level resistance. In contrast, resistance in Enterococcus species is more often associated with the inherent lack of the necessary activating enzymes. While efflux pumps can contribute to reduced susceptibility, their role is often secondary to nitroreductase function. Understanding these genetic determinants and their regulation is crucial for monitoring the evolution of resistance, informing clinical decisions, and guiding the development of novel therapeutic strategies to preserve the utility of this important antimicrobial agent. The experimental protocols provided in this guide offer a standardized approach for researchers to investigate these resistance mechanisms further.
References
- 1. Nitroreductase A is regulated as a member of the soxRS regulon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance and Virulence Genes in Enterococcus faecium and Enterococcus faecalis from Humans and Retail Red Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. researchgate.net [researchgate.net]
- 5. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrothis compound resistance in Escherichia coli from the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 9. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrothis compound resistance in Escherichia coli from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 12. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrothis compound & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genomic insights into nitrothis compound resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-level nitrothis compound resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling Mechanisms and Epidemic Characteristics of Nitrothis compound Resistance in Uropathogenic Enterococcus faecium Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rbmb.net [rbmb.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Comparative genomics reveals the correlations of stress response genes and bacteriophages in developing antibiotic resistance of Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. Efflux pumps AcrAB and OqxAB contribute to nitrothis compound resistance in an uropathogenic Klebsiella pneumoniae isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nitroreductase A is regulated as a member of the soxRS regulon of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of the nfsA Gene in Escherichia coli by SoxS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MarRA, SoxSR, and Rob encode a signal dependent regulatory network in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Nitrofurantoin Minimum Inhibitory Concentration (MIC) Testing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrofurantoin is a synthetic nitrofuran antibiotic commonly used in the treatment of uncomplicated urinary tract infections (UTIs). Its unique mechanism of action, involving the inhibition of multiple bacterial enzyme systems, contributes to a low incidence of resistance development. Accurate determination of the Minimum Inhibitory Concentration (MIC) of nitrothis compound against relevant bacterial isolates is crucial for clinical diagnostics, epidemiological surveillance, and the development of new antimicrobial agents. This document provides detailed protocols for determining the MIC of nitrothis compound using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quantitative Data Summary
The following tables summarize the interpretive criteria and quality control ranges for nitrothis compound MIC testing.
Table 1: CLSI and EUCAST MIC Breakpoints for Nitrothis compound (μg/mL)
| Organism/Group | CLSI Breakpoints (M100) | EUCAST Breakpoints |
| S | I | |
| Escherichia coli | ≤32 | 64 |
| Staphylococcus saprophyticus | ≤32 | 64 |
| Enterococcus faecalis | ≤32 | 64 |
S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are for uncomplicated UTIs. EUCAST does not provide breakpoints for Enterococcus faecalis and nitrothis compound.[1]
Table 2: Quality Control (QC) Ranges for Nitrothis compound MIC Testing (μg/mL)
| QC Strain | CLSI Acceptable Range | EUCAST Acceptable Range |
| Escherichia coli ATCC® 25922™ | 16 - 64 | 4 - 16 |
| Enterococcus faecalis ATCC® 29212™ | 4 - 16 | - |
| Staphylococcus aureus ATCC® 29213™ | 8 - 32 | - |
ATCC® is a registered trademark of the American Type Culture Collection. EUCAST primarily recommends E. coli ATCC 25922 for routine QC of nitrothis compound.[2]
Experimental Protocols
The following are detailed methodologies for the principal methods of nitrothis compound MIC determination.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of nitrothis compound in a liquid growth medium.
Materials:
-
Nitrothis compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile saline (0.85%) or appropriate broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of Nitrothis compound Stock Solution: Prepare a stock solution of nitrothis compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Nitrothis compound Dilutions: a. In a separate 96-well plate or in tubes, perform serial twofold dilutions of the nitrothis compound stock solution in CAMHB to achieve concentrations ranging from 256 µg/mL to 0.25 µg/mL. b. Dispense 50 µL of each nitrothis compound dilution into the corresponding wells of the test microtiter plate.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] c. Dilute the standardized inoculum 1:150 in CAMHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.[3]
-
Inoculation: a. Within 15 minutes of preparation, inoculate each well of the microtiter plate (containing 50 µL of nitrothis compound dilution) with 50 µL of the diluted bacterial suspension.[3] This will result in a final inoculum concentration of 5 x 10⁵ CFU/mL and a final volume of 100 µL per well. b. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.[4]
-
Reading and Interpretation: a. Following incubation, examine the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of nitrothis compound that completely inhibits visible growth of the organism.[4]
Agar Dilution Method
This method involves incorporating serial dilutions of nitrothis compound into agar plates, which are then inoculated with a standardized bacterial suspension.
Materials:
-
Nitrothis compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
-
Inoculum replicating device (e.g., multipoint inoculator)
Procedure:
-
Preparation of Nitrothis compound-Containing Agar Plates: a. Prepare serial twofold dilutions of the nitrothis compound stock solution in a suitable solvent. b. For each concentration, add 1 part of the nitrothis compound dilution to 9 parts of molten MHA (maintained at 45-50°C). Mix thoroughly and pour into sterile petri dishes. c. Prepare a control plate containing no antibiotic.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution method.
-
Inoculation: a. Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate. This delivers approximately 10⁴ CFU per spot.[5]
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[5]
-
Reading and Interpretation: The MIC is the lowest concentration of nitrothis compound that completely inhibits the growth of the organism at the inoculation spot.[5]
Disk Diffusion Method
This qualitative method determines the susceptibility of a bacterial isolate to a fixed concentration of nitrothis compound impregnated on a paper disk.
Materials:
-
Nitrothis compound disks (e.g., 100 µg for EUCAST, 300 µg for CLSI)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: a. Aseptically apply the nitrothis compound disk to the center of the inoculated agar surface. b. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading and Interpretation: a. Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. b. Interpret the result as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the established breakpoints provided by CLSI or EUCAST.
Visualizations
Experimental Workflows
Caption: Broth Microdilution Workflow for Nitrothis compound MIC Testing.
Caption: Agar Dilution Workflow for Nitrothis compound MIC Testing.
Caption: Disk Diffusion Workflow for Nitrothis compound Susceptibility Testing.
Logical Relationship
Caption: Logical Flow for MIC Value Interpretation.
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. szu.gov.cz [szu.gov.cz]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Nitrofurantoin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin is a crucial antibiotic primarily used for treating urinary tract infections. Accurate and reliable quantification of Nitrothis compound in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for this purpose, offering high specificity, sensitivity, and accuracy. This document provides a detailed protocol for the quantification of Nitrothis compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify Nitrothis compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of Nitrothis compound is determined by comparing the peak area of the sample to that of a known standard.
Quantitative Data Summary
The following tables summarize typical quantitative data and chromatographic conditions for the HPLC analysis of Nitrothis compound.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2[1] | Condition 3[2] |
| Column | Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm) | Cogent Bidentate C18™ (75 mm x 4.6 mm, 4 µm) | ZORBAX Eclipse XDB - C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v) | 85% DI Water / 15% Acetonitrile / 0.1% Formic Acid (v/v) | Acetonitrile : Buffer (88:12 v/v), pH 5.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.6 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Injection Volume | 5 µL | 5 µL | 20 µL |
| Column Temperature | 30°C | Ambient | 25°C |
| Internal Standard | None specified | Acetanilide | None specified |
Table 2: Method Validation Parameters
| Parameter | Result (Condition 1) | Result (Condition 3)[2] | Result (Plasma/Urine)[3] |
| Linearity Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Plasma: 0.010 - 2.48 µg/mL, Urine: 0.380 - 187 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.999 | > 0.99 |
| Retention Time (Nitrothis compound) | ~ 2.0 min | 8.423 min | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Plasma: 0.010 µg/mL, Urine: 0.380 µg/mL[3] |
Experimental Protocols
This section provides a detailed methodology for the quantification of Nitrothis compound in a pharmaceutical capsule formulation, adapted from established methods.[1]
Materials and Reagents
-
Nitrothis compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Deionized (DI) water
-
Nitrothis compound capsules (e.g., 100 mg strength)
-
Acetanilide (Internal Standard)
-
0.45 µm Nylon syringe filters
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks (50 mL)
-
Pipettes
-
Sonicator
-
Syringes
Preparation of Solutions
Mobile Phase (Condition 2): Prepare a mixture of 85% DI Water, 15% Acetonitrile, and 0.1% Formic Acid (v/v/v). Degas the mobile phase prior to use.
Standard Stock Solution (1 mg/mL Nitrothis compound): Accurately weigh approximately 25 mg of Nitrothis compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of the mobile phase, sonicate for 10 minutes, and then dilute to the mark with the mobile phase.
Internal Standard Stock Solution (1 mg/mL Acetanilide): Accurately weigh approximately 25 mg of Acetanilide and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
Working Standard Solution: Prepare a working standard solution by diluting the Standard Stock Solution with the mobile phase to a final concentration within the linear range (e.g., 100 µg/mL).
Sample Preparation (from Capsules)[3]
-
Empty the contents of one 100 mg Nitrothis compound capsule into a 50 mL volumetric flask.
-
Add a portion of the mobile phase to the flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter.
-
Pipette 20 µL of the filtrate and 100 µL of a 1.0 mg/mL Acetanilide solution into a vial and dilute with 880 µL of the mobile phase.
Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in Table 1 (Condition 2).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the prepared standard and sample solutions.
-
Record the chromatograms and measure the peak areas for Nitrothis compound and the internal standard.
Data Analysis
The concentration of Nitrothis compound in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Area_sample / Area_standard) * (Concentration_standard / Dilution_factor)
Where:
-
Area_sample is the peak area of Nitrothis compound in the sample chromatogram.
-
Area_standard is the peak area of Nitrothis compound in the standard chromatogram.
-
Concentration_standard is the concentration of the Nitrothis compound working standard.
-
Dilution_factor is the dilution factor used during sample preparation.
Visualizations
The following diagrams illustrate the experimental workflow for Nitrothis compound quantification.
Caption: Experimental workflow for HPLC quantification of Nitrothis compound.
Caption: Sample preparation workflow for Nitrothis compound capsules.
References
Application Note: Spectrophotometric Assay for Determining Furantoin Concentration in Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furantoin, an antibiotic commonly used to treat urinary tract infections, requires accurate and reliable quantification in various solutions for research, quality control, and formulation development.[1][2] Spectrophotometry offers a simple, rapid, and cost-effective analytical approach for this purpose.[1] This document provides detailed protocols for two primary spectrophotometric methods for determining this compound concentration: direct UV spectrophotometry and indirect colorimetric methods involving a chemical derivatization step.
This compound's chemical structure contains chromophoric groups that absorb ultraviolet (UV) light, making it suitable for direct UV analysis.[1] Alternatively, the nitro group in this compound can be chemically reduced to a primary amino group, which can then be reacted with various coupling agents to produce a colored product that can be quantified in the visible region of the electromagnetic spectrum.[3][4] This latter approach can enhance sensitivity and specificity.
Data Presentation
The following tables summarize the key quantitative parameters for the different spectrophotometric methods described in this application note.
Table 1: Direct UV Spectrophotometric Methods for this compound Determination
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| 0.1 N HCl | 360 | 10 - 50 | 0.9982[5] |
| Methanol / 0.1 N NaOH | ~375 | 5 - 25 | Not explicitly stated, but high correlation is indicated[1] |
| Acetone | 333 | 5 - 25 | Not explicitly stated, but Beer's law is obeyed[6] |
Table 2: Indirect Colorimetric Methods for this compound Determination
| Method | Reagents | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Method A | Zinc Powder/HCl, Sodium Nitrite, 8-Hydroxy Quinoline | 365 | 0.5 - 25 | 1.782 x 10⁴[3] |
| Method B | Zinc Powder/HCl, p-Benzoquinone | 400 | 1 - 35 | 0.897 x 10⁴[3] |
| Method C | Zinc Powder/HCl, MBTH, Ammonium Ceric Sulfate | 610 | 0.5 - 30 | 6.597 x 10³[7][8] |
| Method D | Zinc Powder/HCl, 1,10-Phenanthroline, Ferric Chloride, Orthophosphoric Acid | 520 | 4 - 24 | Not Reported[4] |
Experimental Protocols
General Reagents and Equipment
-
This compound standard (analytical grade)
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents (Methanol, Acetone, 0.1 N HCl, Ethanol, Dimethyl Formamide)
-
Reagents for colorimetric methods (Zinc powder, concentrated HCl, Sodium Nitrite, 8-Hydroxy Quinoline, p-Benzoquinone, 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), Ammonium Ceric Sulfate, 1,10-Phenanthroline, Ferric Chloride, Orthophosphoric acid)
Protocol 1: Direct UV Spectrophotometry
This method is suitable for the rapid quantification of this compound in bulk and pharmaceutical dosage forms.[1]
3.2.1. Preparation of Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, 0.1 N HCl, or acetone) in a 100 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Make up the volume to the mark with the chosen solvent.
3.2.2. Determination of Maximum Wavelength (λmax)
-
Prepare a dilute standard solution (e.g., 10 µg/mL) from the stock solution.
-
Scan the solution using the spectrophotometer in the UV range (200-400 nm) against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax.[1]
3.2.3. Preparation of Calibration Curve
-
Prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution.[6]
-
Measure the absorbance of each working standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
3.2.4. Sample Preparation and Analysis
-
For pharmaceutical tablets, weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the chosen solvent.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtered solution to a concentration that falls within the calibration curve range.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. Nitrothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. ijsr.net [ijsr.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Nitrofurantoin Against Uropathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the in-vitro efficacy of nitrofurantoin, a crucial antibiotic for treating urinary tract infections (UTIs). This document outlines detailed protocols for key experiments, presents quantitative data for comparative analysis, and visualizes the underlying molecular mechanisms.
Introduction to Nitrothis compound and its Mechanism of Action
Nitrothis compound is a synthetic nitrofuran antibiotic that is primarily used for the treatment of uncomplicated lower UTIs.[1][2] Its efficacy is attributed to a multifaceted mechanism of action that minimizes the development of resistance.[1][3][4] Nitrothis compound is a prodrug, meaning it is activated within the bacterial cell. Bacterial flavoproteins, specifically nitroreductases, reduce nitrothis compound to highly reactive electrophilic intermediates.[1][4][5] These intermediates then non-specifically attack multiple targets within the bacterial cell, including:
-
Bacterial DNA and RNA: The reactive intermediates can cause damage to bacterial DNA and RNA, inhibiting replication and transcription.[3][6]
-
Ribosomal Proteins: Nitrothis compound's intermediates can bind to ribosomal proteins, disrupting protein synthesis.[1][3][4]
-
Cellular Respiration: The drug can interfere with crucial metabolic pathways, including the citric acid cycle and pyruvate metabolism.[3][6]
-
Cell Wall Synthesis: It has also been shown to interfere with bacterial cell wall synthesis.[1][7]
This multi-targeted approach is a key reason for the low incidence of acquired resistance to nitrothis compound.[4][6]
Quantitative Efficacy Data of Nitrothis compound
The following tables summarize the in vitro activity of nitrothis compound against common uropathogens, providing a comparative overview of its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrothis compound against Common Uropathogens
| Uropathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 16 - 64 | 32 | 128 | [8][9][10] |
| Enterococcus faecium | 2 - 4 | - | - | [10] |
| Staphylococcus saprophyticus | 8 - 64 | - | - | [10] |
| Klebsiella pneumoniae | 128 - 512 | 128 | 512 | [8] |
| Citrobacter spp. | 64 - 256 | 64 | 256 | [8] |
Table 2: Time-Kill Assay Data for Nitrothis compound against Uropathogens
| Uropathogen | Nitrothis compound Concentration | Time to Achieve ≥3-log₁₀ Reduction in CFU/mL | Reference(s) |
| Escherichia coli | 8 x MIC | 4 - 6 hours | [11][12] |
| Staphylococcus saprophyticus | 8 x MIC | 4 - 6 hours | [12] |
| Enterococcus faecium | 8 x MIC | Slower than E. coli and S. saprophyticus | [12] |
Experimental Protocols
This section provides detailed, step-by-step protocols for essential in vitro assays to determine the efficacy of nitrothis compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]
Materials:
-
96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrothis compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (optional, for automated reading)
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Nitrothis compound Dilutions: a. Prepare a 2x working stock of the highest desired nitrothis compound concentration in CAMHB. b. Dispense 100 µL of CAMHB into all wells of the microtiter plate. c. Add 100 µL of the 2x nitrothis compound working stock to the first column of wells. d. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column.
-
Prepare Bacterial Inoculum: a. From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Inoculate each well (except for a sterility control well) with 5 µL of the prepared bacterial inoculum.[14] b. Include a growth control well containing only the bacterial inoculum in CAMHB without any antibiotic. c. Include a sterility control well containing only CAMHB.
-
Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of nitrothis compound that completely inhibits visible growth of the organism as detected by the naked eye.[14] b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Protocol for Biofilm Formation and Quantification using Crystal Violet Assay
This protocol is adapted from standard methods for assessing biofilm formation in microtiter plates.[15][16][17]
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
-
PBS
-
Plate reader capable of measuring absorbance at 550-590 nm
Procedure:
-
Biofilm Formation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it 1:100 in the appropriate growth medium. b. Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well flat-bottom plate. Include negative control wells with sterile medium only. c. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: a. After incubation, carefully aspirate the planktonic cells from each well. b. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.
-
Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[17]
-
Washing: a. Remove the crystal violet solution and wash the wells three to four times with 200 µL of PBS.[17] b. After the final wash, invert the plate and tap it on a paper towel to remove any remaining liquid.
-
Solubilization and Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.[16][18] b. Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization. c. Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[17] d. Measure the absorbance at a wavelength of 550-590 nm using a plate reader. The absorbance value is directly proportional to the amount of biofilm formed.
Visualizing Nitrothis compound's Mechanism and Resistance Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways involved in nitrothis compound's action and the development of bacterial resistance.
Caption: Mechanism of action of Nitrothis compound within a bacterial cell.
Caption: Key mechanisms of bacterial resistance to Nitrothis compound.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for evaluating the efficacy of nitrothis compound against uropathogens. The provided quantitative data serves as a valuable benchmark for comparative studies. Understanding the molecular mechanisms of action and resistance is critical for the continued development of effective antimicrobial strategies against urinary tract infections. These standardized methods will aid researchers and drug development professionals in generating reliable and reproducible data, ultimately contributing to the fight against antimicrobial resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in experimental bladder models: bridging the gap between in vitro and in vivo approaches for investigating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Nitrothis compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 6. Nitrothis compound - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 8. file.sdiarticle3.com [file.sdiarticle3.com]
- 9. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrothis compound & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic studies of nitrothis compound against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal violet staining protocol | Abcam [abcam.com]
- 16. static.igem.org [static.igem.org]
- 17. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Protocol for assessing Nitrofurantoin stability in laboratory culture media
Application Note: Stability of Nitrofurantoin in Laboratory Culture Media
Introduction
Nitrothis compound is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections. In a laboratory setting, it is crucial for susceptibility testing and in vitro research studies. The efficacy and reliability of such studies depend on the stability of the antibiotic within the culture medium. The degradation of nitrothis compound can lead to an underestimation of its antimicrobial activity, resulting in inaccurate minimum inhibitory concentration (MIC) values and misleading research outcomes. This application note provides a detailed protocol for assessing the stability of nitrothis compound in both liquid (broth) and solid (agar) laboratory culture media.
Principle
The stability of nitrothis compound is evaluated by incorporating it into a sterile culture medium and monitoring its concentration over a specified period under various storage and incubation conditions. The concentration of the active compound is quantified using established analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. A microbiological assay can also be employed to determine the remaining bioactivity of the drug. The rate of degradation is influenced by several factors, including pH, temperature, light exposure, and the composition of the medium itself.
Key Factors Influencing Nitrothis compound Stability
Several physical and chemical factors can contribute to the degradation of nitrothis compound in solution:
-
pH: Nitrothis compound's stability is significantly affected by pH. It is more stable in acidic conditions and degrades much faster in neutral and alkaline solutions.[1][2][3] Hydrolysis is a primary degradation pathway, and its rate increases with higher pH values.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[1][2] Therefore, storing stock solutions and media containing nitrothis compound at lower temperatures is recommended.
-
Light: The compound is photosensitive and can degrade upon exposure to light.[3][4][5] Solutions and media containing nitrothis compound should be protected from light by using amber containers or storing them in the dark.[6][7][8][9]
-
Media Components: While less characterized, components within complex microbiological media could potentially interact with and affect the stability of the antibiotic.
-
Metals: Nitrothis compound can decompose upon contact with various metals, with the exception of stainless steel and aluminum.[3][4]
Experimental Protocols
This section details the methodologies for assessing nitrothis compound stability in both liquid and solid culture media.
Protocol 1: Stability Assessment in Liquid Culture Media (Broth)
Objective: To quantify the chemical stability of nitrothis compound in a liquid microbiological medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) over time at different temperatures.
Materials:
-
Nitrothis compound analytical standard powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]
-
Sterile liquid culture medium (e.g., Mueller-Hinton Broth)
-
Sterile, amber-colored tubes or tubes wrapped in aluminum foil
-
Calibrated incubators (e.g., 4°C and 37°C)
-
HPLC system with a C18 column or a UV-Vis Spectrophotometer
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh the nitrothis compound standard powder.
-
Dissolve the powder in a minimal volume of DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Nitrothis compound is poorly soluble in water.[3]
-
Further dilute the stock solution with sterile distilled water or the culture medium to create a working stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Medicated Broth:
-
Aseptically add the nitrothis compound working stock solution to the sterile liquid culture medium to achieve the desired final concentration (e.g., 64 µg/mL).
-
Mix thoroughly by gentle inversion or vortexing.
-
-
Incubation and Sampling:
-
Aliquot the medicated broth into sterile, light-protected tubes.
-
Prepare two sets of samples. Store one set at 4°C (refrigerated) and the other at 37°C (standard incubation temperature).
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
The T=0 sample should be processed immediately to establish the initial concentration.
-
-
Sample Processing and Analysis:
-
At each time point, withdraw an aliquot of the medicated broth.
-
Filter the sample through a 0.22 µm syringe filter to remove any potential microbial contamination or precipitates.
-
Dilute the sample as necessary with the appropriate mobile phase (for HPLC) or buffer/medium (for spectrophotometry) to fall within the linear range of the standard curve.
-
Quantify the nitrothis compound concentration using a validated HPLC or UV-Vis spectrophotometric method.[10][11]
-
Protocol 2: Stability Assessment in Solid Culture Media (Agar)
Objective: To evaluate the stability of nitrothis compound when incorporated into a solid agar-based medium (e.g., Mueller-Hinton Agar).
Materials:
-
All materials from Protocol 1
-
Dehydrated agar medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Water bath maintained at 45-50°C
-
Sterile scalpel or cork borer
-
Homogenizer or sonicator
-
Extraction solvent (e.g., Acetonitrile or Methanol)
Methodology:
-
Preparation of Medicated Agar Plates:
-
Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar in a 45-50°C water bath.
-
Aseptically add the nitrothis compound working stock solution to the molten agar to achieve the desired final concentration. Swirl gently but thoroughly to ensure uniform distribution.
-
Pour the medicated agar into sterile petri dishes and allow them to solidify in a dark place.
-
-
Storage:
-
Sampling and Extraction:
-
Collect samples at specified time points (e.g., Day 0, 1, 3, 7, 14, and 28).
-
At each time point, use a sterile scalpel or cork borer to aseptically remove a defined portion (e.g., a 1-gram plug or a disc of known diameter) from a plate.
-
Place the agar plug into a known volume of extraction solvent.
-
Homogenize or sonicate the sample to facilitate the extraction of nitrothis compound from the agar matrix.
-
Centrifuge the sample to pellet the agar debris.
-
-
Analysis:
-
Collect the supernatant (containing the extracted nitrothis compound).
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate using HPLC or UV-Vis spectrophotometry to determine the concentration of nitrothis compound.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and analysis.
Table 1: Stability of Nitrothis compound (64 µg/mL) in Mueller-Hinton Broth
| Time (Hours) | Mean Concentration (µg/mL) at 4°C | % Remaining at 4°C | Mean Concentration (µg/mL) at 37°C | % Remaining at 37°C |
| 0 | 64.1 ± 1.2 | 100.0 | 63.9 ± 1.5 | 100.0 |
| 4 | 63.5 ± 1.8 | 99.1 | 60.2 ± 2.1 | 94.2 |
| 8 | 63.2 ± 1.5 | 98.6 | 55.7 ± 1.9 | 87.2 |
| 12 | 62.9 ± 1.7 | 98.1 | 51.3 ± 2.4 | 80.3 |
| 24 | 61.8 ± 2.0 | 96.4 | 42.1 ± 2.5 | 65.9 |
| 48 | 60.5 ± 2.2 | 94.4 | 29.8 ± 2.8 | 46.6 |
Table 2: Stability of Nitrothis compound (32 µg/mL) in Mueller-Hinton Agar Stored in the Dark
| Time (Days) | Mean Concentration (µg/g) at 4°C | % Remaining at 4°C | Mean Concentration (µg/g) at 25°C | % Remaining at 25°C |
| 0 | 31.9 ± 0.9 | 100.0 | 32.1 ± 1.1 | 100.0 |
| 1 | 31.5 ± 1.1 | 98.7 | 30.5 ± 1.3 | 95.0 |
| 3 | 31.1 ± 1.0 | 97.5 | 28.1 ± 1.5 | 87.5 |
| 7 | 30.2 ± 1.4 | 94.7 | 24.4 ± 1.8 | 76.0 |
| 14 | 28.9 ± 1.6 | 90.6 | 18.7 ± 2.0 | 58.3 |
| 28 | 26.5 ± 1.9 | 83.1 | 11.2 ± 2.2 | 34.9 |
Visualizations
Caption: Workflow for assessing Nitrothis compound stability in liquid media.
Caption: Workflow for assessing Nitrothis compound stability in solid media.
Caption: Key factors influencing the degradation of Nitrothis compound.
References
- 1. Nitrothis compound hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Stability study of extemporaneously compounded nitrothis compound oral suspensions for pediatric patients [foliamedica.bg]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Nitrothis compound: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 8. Nitrothis compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medicines.org.uk [medicines.org.uk]
- 10. High-performance liquid-chromatographic assay for nitrothis compound in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalwjbphs.com [journalwjbphs.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Screening of Novel Nitrofurantoin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel nitrofurantoin analogs and their subsequent screening for antimicrobial efficacy and other critical drug-like properties.
Introduction
Nitrothis compound is a broad-spectrum antibiotic that has been in clinical use for decades, primarily for the treatment of uncomplicated urinary tract infections (UTIs). Its mechanism of action involves intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1][2] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance.[1][3] However, the emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] The modification of the nitrothis compound scaffold offers a promising strategy to develop new analogs with improved potency, expanded spectrum of activity, and enhanced pharmacokinetic properties.
These notes outline the key steps in a typical workflow for the discovery and preclinical evaluation of novel nitrothis compound analogs, from chemical synthesis to in vitro and in vivo screening.
Synthesis of Novel Nitrothis compound Analogs
The core structure of nitrothis compound is 1-(((5-nitrofuran-2-yl)methylene)amino)imidazolidine-2,4-dione.[5] Novel analogs are typically synthesized by modifying the hydantoin ring or by creating hybrid molecules. A common synthetic route involves the condensation of a 1-aminohydantoin derivative with a 5-nitro-2-furaldehyde derivative.
Protocol 1: General Synthesis of Nitrothis compound Analogs
This protocol describes a generalized single-step synthesis for creating novel nitrothis compound analogs.[4]
Materials:
-
Substituted 1-aminohydantoin
-
5-nitro-2-furaldehyde or its diacetate derivative[6]
-
Glacial acetic acid
-
Ethanol
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve an equimolar amount of the desired substituted 1-aminohydantoin in a minimal amount of warm ethanol.
-
Addition of Furan Precursor: To the stirred solution, add an equimolar amount of 5-nitro-2-furaldehyde.[6]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Condensation Reaction: Heat the mixture to reflux (approximately 85-95°C) with constant stirring for 1-3 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.[6]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals sequentially with cold water, until the filtrate is neutral, and then with cold ethanol to remove unreacted starting materials and impurities.[6]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80°C) to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
In Vitro Screening of Nitrothis compound Analogs
A battery of in vitro assays is essential to characterize the antimicrobial activity, selectivity, and basic physicochemical properties of the newly synthesized analogs.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial potency.[7][8][9][10]
Materials:
-
Synthesized nitrothis compound analogs and parent nitrothis compound
-
Bacterial strains (e.g., E. coli, S. aureus, M. tuberculosis H37Rv)[4][11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of each test compound (e.g., in DMSO) and the parent nitrothis compound.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.[7] Add 100 µL of the 2x final concentration of each compound to the first column of wells.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[7] Column 11 serves as a positive control (broth and inoculum) and column 12 as a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.[9]
-
Inoculation: Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds on mammalian cell lines.[12][13][14][15]
Materials:
-
Mammalian cell line (e.g., HEK-293, HepG2)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized nitrothis compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of MTT Reagent: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against compound concentration.
Protocol 4: Determination of Lipophilicity (Shake-Flask Method)
Lipophilicity, often expressed as LogP, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.[16]
Materials:
-
Synthesized nitrothis compound analogs
-
n-octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Conical flasks or vials
-
Orbital shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Biphasic System: In a flask, combine equal volumes of water-saturated n-octanol and n-octanol-saturated water/buffer.
-
Addition of Compound: Add a known amount of the test compound to the biphasic system. The concentration should be within the linear range of the analytical method.
-
Equilibration: Shake the mixture vigorously on an orbital shaker for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.[17]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.
-
Calculation of LogP: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol 5: Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its free concentration and, therefore, its efficacy.
Materials:
-
Synthesized nitrothis compound analogs
-
Plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 10-12 kDa)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Apparatus Assembly: Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Sample Loading: Load one chamber of each cell with plasma and the other with PBS.
-
Compound Addition: Add the test compound to the plasma-containing chamber at the desired concentration.
-
Equilibration: Incubate the dialysis cells in a temperature-controlled shaker (37°C) for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Quantification: Determine the concentration of the compound in both aliquots using LC-MS/MS.
-
Calculation of Protein Binding: The percentage of protein binding is calculated using the concentrations of the compound in the plasma and buffer chambers at equilibrium.
In Vivo Screening of Nitrothis compound Analogs
Promising candidates from in vitro screening should be evaluated in animal models to assess their efficacy and pharmacokinetic properties.
Protocol 6: Murine Model of Urinary Tract Infection
This protocol provides a general framework for evaluating the in vivo efficacy of nitrothis compound analogs in a mouse model of UTI.[18]
Materials:
-
Female mice (e.g., C57BL/6 or BALB/c)
-
Uropathogenic bacterial strain (e.g., E. coli)
-
Test compound formulation for administration (e.g., oral gavage, intraperitoneal injection)
-
Anesthesia
-
Catheters
-
Sterile saline
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Infection: Anesthetize the mice and transurethrally inoculate them with a standardized suspension of the uropathogenic bacteria.
-
Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with the test compound at various doses. Administer the compound via the desired route (e.g., oral gavage) for a set duration (e.g., 3-7 days).[19] Include a vehicle control group and a group treated with the parent nitrothis compound.
-
Monitoring: Monitor the mice daily for clinical signs of infection.
-
Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically harvest the bladder and kidneys. Homogenize the tissues and perform serial dilutions for bacterial colony counting on appropriate agar plates.
-
Data Analysis: Compare the bacterial loads in the organs of the treated groups to the vehicle control group to determine the efficacy of the test compounds.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison between analogs and the parent drug.
Table 1: In Vitro Antimicrobial Activity of Nitrothis compound Analogs
| Compound | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| Nitrothis compound | 16-32 | 8-16 | 15[20] |
| Analog 1 | |||
| Analog 2 | |||
| ... |
Table 2: Cytotoxicity and Selectivity Index of Nitrothis compound Analogs
| Compound | CC50 (µM) vs. HEK-293 cells | Selectivity Index (E. coli) (CC50/MIC) |
| Nitrothis compound | >100 | >3-6 |
| Analog 1 | ||
| Analog 2 | ||
| ... |
Table 3: Physicochemical and Pharmacokinetic Properties of Nitrothis compound Analogs
| Compound | LogP | Plasma Protein Binding (%) |
| Nitrothis compound | ~ -0.5 | 60-90 |
| Analog 1 | ||
| Analog 2 | ||
| ... |
Visualizations
Diagram 1: General Workflow for Synthesis and Screening of Nitrothis compound Analogs
References
- 1. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Insight into Mycobacterium tuberculosis Resistance to Nitrofuranyl Amides Gained through Metagenomics-like Analysis of Spontaneous Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. m.youtube.com [m.youtube.com]
- 18. In vitro and in vivo antibacterial activity of nitrothis compound against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrothis compound resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic Efficacy of Orally Administered Nitrothis compound against Animal African Trypanosomosis Caused by Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Susceptibility Testing of Nitrofurantoin
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed protocol and interpretive criteria for determining the susceptibility of common uropathogens to Nitrofurantoin using the Kirby-Bauer disk diffusion method. The information herein is synthesized from established guidelines, primarily from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility in research and clinical laboratory settings.
Introduction
Nitrothis compound is a synthetic nitrofuran antibiotic commonly used in the treatment of uncomplicated urinary tract infections (UTIs). Its mechanism of action involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of highly reactive intermediates. These intermediates non-specifically damage bacterial DNA, RNA, ribosomes, and other macromolecules, resulting in a broad spectrum of activity against many common uropathogens. The development of resistance to Nitrothis compound is a concern, making accurate susceptibility testing crucial for effective clinical outcomes and for monitoring resistance trends in drug development.
The Kirby-Bauer disk diffusion test is a standardized, widely used method for determining the in vitro susceptibility of bacteria to antimicrobial agents. This method is based on the principle that an antimicrobial-impregnated disk placed on an agar surface inoculated with a standardized bacterial suspension will create a concentration gradient of the drug. The diameter of the zone of growth inhibition around the disk is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent and is used to classify the organism as susceptible, intermediate, or resistant.
Data Presentation
The following tables summarize the quantitative data for the interpretation of Nitrothis compound susceptibility testing and the quality control parameters as per CLSI guidelines.
Table 1: Zone Diameter Interpretive Criteria for Nitrothis compound (300 µg disk)
| Organism Group/Species | Disk Content | Zone Diameter (mm) |
| Susceptible (S) | ||
| Enterobacterales (e.g., E. coli, Klebsiella spp., Enterobacter spp., Citrobacter spp.) | 300 µg | ≥ 17 |
| Staphylococcus saprophyticus | 300 µg | ≥ 17 |
| Enterococcus spp. (e.g., E. faecalis) | 300 µg | ≥ 17 |
Table 2: Quality Control Ranges for Nitrothis compound (300 µg disk)
| Quality Control Strain | Disk Content | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 300 µg | 20 - 25 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the Kirby-Bauer disk diffusion susceptibility test for Nitrothis compound. Adherence to these standardized procedures is critical for obtaining accurate and reproducible results.
Materials
-
Nitrothis compound (F/M) antimicrobial susceptibility test disks (300 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Tryptic Soy Broth (TSB) or equivalent
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Bacterial isolates to be tested (e.g., E. coli, S. saprophyticus, E. faecalis)
-
Quality control strain: Escherichia coli ATCC® 25922™
-
Incubator (35 ± 2 °C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile loops, pipettes, and other standard microbiology laboratory equipment
Inoculum Preparation
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35 ± 2 °C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 2-6 hours). This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard by adding sterile broth or more bacteria as needed. This can be done visually by comparing the tubes against a white background with contrasting black lines.
Inoculation of the Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
Finally, swab the rim of the agar to pick up any excess liquid.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.
Application of Antimicrobial Disks
-
Aseptically apply the Nitrothis compound (300 µg) disk to the surface of the inoculated MHA plate. If using other antimicrobial disks, ensure they are placed at least 24 mm apart from center to center.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar surface.
-
Once a disk is in contact with the agar, do not move it, as diffusion of the antimicrobial agent begins immediately.
Incubation
-
Invert the plates and place them in an incubator set at 35 ± 2 °C within 15 minutes of disk application.
-
Incubate the plates for 16-18 hours in ambient air.
Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the diameter of the disk) to the nearest whole millimeter using calipers or a ruler.
-
Read the plates from the back, holding them against a dark, non-reflective background illuminated with reflected light.
-
Interpret the results by comparing the measured zone diameters to the interpretive criteria provided in Table 1.
-
For quality control, the zone of inhibition for the E. coli ATCC® 25922™ strain must be within the acceptable range specified in Table 2. If the QC result is out of range, the test results for the clinical isolates are considered invalid, and the test must be repeated.
Visualizations
Experimental Workflow
Caption: Kirby-Bauer experimental workflow for Nitrothis compound.
Nitrothis compound Mechanism of Action
Caption: Mechanism of action of Nitrothis compound in bacteria.
Application of Nitrofurantoin in Studies of Multi-Drug Resistant Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Nitrofurantoin, a synthetic nitrofuran derivative, has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for over 70 years.[1][2] Its clinical longevity is remarkable, especially in an era of escalating antimicrobial resistance. This is largely attributed to its unique, multi-targeted mechanism of action and a low propensity for resistance development.[2][3] These characteristics make nitrothis compound a valuable agent for studying and combating multi-drug resistant (MDR) bacteria.
These application notes provide an overview of nitrothis compound's activity against various MDR pathogens, its mechanisms of action and resistance, and detailed protocols for in vitro studies.
In Vitro Activity of Nitrothis compound Against MDR Bacteria
Nitrothis compound has demonstrated consistent antimicrobial activity against a range of MDR bacteria, particularly those responsible for UTIs. Its efficacy is notable against MDR Escherichia coli, including strains resistant to commonly prescribed antibiotics like trimethoprim/sulfamethoxazole and ciprofloxacin.[4][5] Furthermore, it retains activity against vancomycin-resistant enterococci (VRE) and some strains of methicillin-resistant Staphylococcus aureus (MRSA) found in urinary isolates.[6][7][8][9]
Quantitative Data Summary
The following tables summarize the in vitro activity of nitrothis compound against various MDR bacterial isolates as reported in several studies.
Table 1: Nitrothis compound Activity Against Multi-Drug Resistant E. coli
| Number of Antimicrobial Agents Resisted by E. coli | Percentage of Isolates Resistant to Nitrothis compound (2010) | Reference |
| Three | 2.1% | [4][5] |
| Four | 7.5% | [4][5] |
| Five | 24.1% | [4][5] |
Table 2: Nitrothis compound Susceptibility in ESBL-Producing Enterobacteriaceae
| Organism | Susceptibility Rate to Nitrothis compound | Reference |
| ESBL-producing E. coli | 88.4% - ~90% | [10][11] |
| ESBL-producing Klebsiella pneumoniae | 57% - 58.9% | [10][11] |
Table 3: Nitrothis compound Activity Against Vancomycin-Resistant Enterococci (VRE)
| Enterococcus Species | Nitrothis compound MIC Range (μg/mL) | Percentage Susceptible | Reference |
| E. faecium (Vancomycin-Resistant) | ≤32 | 92% (Susceptible), 8% (Intermediate) | [12] |
| E. faecalis (Vancomycin-Resistant) | Not specified | 100% | [12] |
| VRE (unspecified) | Not specified | 80.76% | [6] |
Table 4: Nitrothis compound Susceptibility in Methicillin-Resistant Staphylococcus aureus (MRSA) from Urine Isolates
| Study Population | Percentage of MRSA Isolates Sensitive to Nitrothis compound | Reference |
| Irish hospital setting (2010-2014) | 97.3% | [9] |
Mechanism of Action and Resistance
Mechanism of Action
Nitrothis compound is a prodrug that requires intracellular activation by bacterial nitroreductases.[3][13] This process generates highly reactive electrophilic intermediates that attack multiple targets within the bacterial cell.[14][15] This multi-pronged attack is a key reason for the slow development of clinically significant resistance.[3][15]
The primary mechanisms of action include:
-
DNA and RNA Damage: The reactive intermediates can cause damage to bacterial DNA and RNA.[16]
-
Inhibition of Protein Synthesis: These intermediates can non-specifically attack ribosomal proteins, leading to the complete inhibition of protein synthesis.[14][17]
-
Interference with Metabolic Pathways: Nitrothis compound can disrupt crucial metabolic pathways, including the citric acid cycle and cell wall synthesis.[1][16]
Mechanisms of Resistance
Bacterial resistance to nitrothis compound develops slowly and often requires multiple mutations.[1][3] The primary mechanisms of resistance involve:
-
Mutations in Nitroreductase Genes: Mutations in the nfsA and nfsB genes, which encode the nitroreductases responsible for activating nitrothis compound, are the main cause of resistance.[1][18][19] These mutations lead to the production of inactive enzymes, preventing the formation of the toxic intermediates.[18]
-
Efflux Pumps: Overexpression of efflux pumps, such as the oqxAB system, can contribute to increased nitrothis compound resistance by actively pumping the drug out of the bacterial cell.[1]
-
Mutations in ribE: Less commonly, mutations in the ribE gene, which is involved in flavin mononucleotide biosynthesis (a cofactor for nitroreductases), have been observed.[1][18]
References
- 1. Unlocking Nitrothis compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrothis compound [sites.manchester.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Nitrothis compound retains antimicrobial activity against multidrug-resistant urinary Escherichia coli from US outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting Nitrothis compound for Vancomycin Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrothis compound Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Methicillin-resistant Staphylococcus aureus as a uropathogen in an Irish setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrothis compound and Fosfomycin for Extended Spectrum Beta-lactamases Producing Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrothis compound as an option in the treatment of Extended Spectrum Beta-Lactamase Producing Escherichia Coli and Klebsiella Pneumoniae in Uncomplicated UTI [jmscr.igmpublication.org]
- 12. journals.asm.org [journals.asm.org]
- 13. nbinno.com [nbinno.com]
- 14. Nitrothis compound: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 17. Nitrothis compound and fosfomycin for resistant urinary tract infections: old drugs for emerging problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genomic insights into nitrothis compound resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Furantoin to Probe Bacterial DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furantoin, a synthetic nitrofuran antibiotic, has been a mainstay in the treatment of urinary tract infections for decades. Its efficacy stems from a multi-targeted mechanism of action initiated by the reduction of the this compound molecule by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that indiscriminately damage a variety of cellular macromolecules, including ribosomal proteins and, most notably, DNA.[1][2][3][4] This capacity to induce significant DNA damage makes this compound a valuable tool for investigating the intricate network of DNA repair pathways that bacteria employ to survive genotoxic stress.
These application notes provide a comprehensive guide for utilizing this compound to dissect bacterial DNA repair mechanisms. Detailed protocols for key experiments are provided, along with structured quantitative data and visual representations of relevant pathways and workflows to facilitate experimental design and data interpretation.
Mechanism of Action and Interaction with DNA Repair Pathways
Upon entry into the bacterial cell, this compound is reduced by flavoproteins, primarily the nitroreductases NfsA and NfsB, into reactive intermediates.[5] These intermediates can cause a range of DNA lesions, including strand breaks and interstrand cross-links.[4][6][7] The extensive damage to the bacterial chromosome triggers a robust cellular response, primarily activating the SOS DNA repair system.[6][8]
The SOS response is a global regulatory network controlled by the LexA repressor and the RecA recombinase. In the presence of single-stranded DNA (ssDNA), which forms as a result of DNA damage, RecA becomes activated and facilitates the autocatalytic cleavage of LexA. This leads to the derepression of over 40 genes involved in DNA repair, including nucleotide excision repair (NER), homologous recombination, and translesion synthesis. Key genes in these pathways include recA itself, and uvrA, a crucial component of the NER system.[8]
By exposing bacteria, particularly strains with specific DNA repair gene deletions, to this compound, researchers can elucidate the roles of different repair pathways in mitigating this compound-induced damage. For instance, strains deficient in recA or components of the NER pathway exhibit hypersensitivity to this compound, underscoring the critical role of these pathways in repairing the damage it causes.[1][6]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli Strains
| E. coli Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (MG1655) | - | 18.7 ± 2.9 | - | [1] |
| ΔrecA | Homologous Recombination Deficient | 1.25 ± 0.3 | ~15x decrease | [1] |
| ΔrecB | Double-Strand Break Repair Deficient | 9.7 ± 0.8 | ~2x decrease | [1] |
| uvrA mutant | Nucleotide Excision Repair Deficient | Increased sensitivity (qualitative) | - | [6][9] |
| nfsA mutant (NitR) | Nitroreductase Deficient | >64 | >3.4x increase | [1] |
Table 2: this compound-Induced Mutation Frequency in E. coli
| Condition | This compound Concentration | Mutation Frequency (per 106 survivors) | Reference |
| Untreated Control | 0 | Baseline | [9] |
| This compound-treated (LD50) | Varies | 2.5 - 130 (for various nitrofurans) | [9] |
Table 3: this compound-Induced SOS Gene Expression in E. coli
| Gene | Function | Fold Change in Expression (after this compound treatment) | Reference |
| sulA | Cell division inhibitor | ~5-fold increase (in response to DNA damaging agents) | [10] |
| recN | DNA repair | ~5-fold increase (in response to DNA damaging agents) | [10] |
| recA | SOS response regulator, recombinase | Upregulated (qualitative) | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture (e.g., E. coli wild-type and DNA repair-deficient mutants)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Further dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[13]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and the bacterial density to approximately 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (MHB with inoculum, no this compound) and a sterility control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.[14]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
Protocol 2: Bacterial Mutation Frequency Assay
This assay quantifies the frequency of spontaneous mutations conferring resistance to a selective agent (e.g., rifampicin) after exposure to a sub-lethal concentration of this compound.
Materials:
-
Bacterial culture
-
Luria-Bertani (LB) broth and agar plates
-
This compound solution
-
Rifampicin solution (or other selective agent)
-
Sterile culture tubes and spreader
Procedure:
-
Exposure to this compound:
-
Grow bacterial cultures overnight in LB broth.
-
Dilute the overnight cultures into fresh LB broth containing a sub-lethal concentration of this compound (e.g., 1/4 or 1/2 of the MIC). Also, prepare an untreated control culture.
-
Incubate the cultures at 37°C with shaking until they reach late-logarithmic or early-stationary phase.
-
-
Plating for Viable Count:
-
Prepare serial dilutions of the this compound-treated and untreated cultures in sterile saline or phosphate-buffered saline (PBS).
-
Plate appropriate dilutions onto LB agar plates to determine the total number of viable cells (CFU/mL).
-
-
Plating for Resistant Mutants:
-
Plate undiluted and low-dilution aliquots of the cultures onto LB agar plates containing the selective agent (e.g., 100 µg/mL rifampicin).
-
-
Incubation:
-
Incubate all plates at 37°C for 24-48 hours.
-
-
Calculation of Mutation Frequency:
-
Count the colonies on both the viable count plates and the selective plates.
-
Calculate the mutation frequency as the number of resistant colonies divided by the total number of viable cells.
-
Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Detection
This protocol is a modification of the standard comet assay for use with bacteria to detect DNA strand breaks.
Materials:
-
Bacterial culture
-
This compound solution
-
Low melting point agarose (LMA)
-
Normal melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or ethidium bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Expose a mid-log phase bacterial culture to the desired concentration of this compound for a specific duration. Include an untreated control.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
-
Embedding Cells:
-
Harvest the bacterial cells by centrifugation and resuspend them in PBS.
-
Mix approximately 10⁵ cells with 0.5% LMA at 37°C.
-
Quickly pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Allow the agarose to solidify on ice.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[3]
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.[3]
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing them with neutralizing buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Quantify the extent of DNA damage using specialized software to measure parameters such as tail length and tail moment.
-
Protocol 4: RT-qPCR for DNA Repair Gene Expression Analysis
This protocol measures the relative expression levels of key DNA repair genes in response to this compound treatment.
Materials:
-
Bacterial culture
-
This compound solution
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcriptase and corresponding buffer
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (recA, uvrA, nfsA) and a reference gene (e.g., rpoB, gyrA)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat a mid-log phase bacterial culture with this compound at a sub-lethal concentration for a defined period. Include an untreated control.
-
Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the RNA template using reverse transcriptase and random primers or gene-specific primers.
-
-
qPCR:
-
Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for each target and reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in both the treated and untreated samples.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression in the this compound-treated samples relative to the untreated control using the ΔΔCt method.
-
Visualizations
This compound's Mechanism of Action and Induction of the SOS DNA Repair Pathway
Caption: this compound induces the SOS DNA repair pathway.
Experimental Workflow for Investigating this compound's Effect on Bacterial DNA Repair
Caption: Workflow for studying this compound's DNA repair effects.
Logical Relationship of DNA Repair Deficiency and this compound Sensitivity
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. DNA damage and cell killing by nitrothis compound in relation to its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. DNA damage and prophage induction and toxicity of nitrothis compound in Escherichia coli and Vibrio cholerae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the in situ evolution of nitrothis compound resistance in clinically derived uropathogenic Escherichia coli isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Action of nitrofurans on E. coli: mutation and induction and repair of daughter-strand gaps in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic divergence between SOS response activation and antibiotic-induced plasmid conjugation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the links between SOS response, mutagenesis, and resistance during the recovery period - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Nitrothis compound resistance mechanisms in uropathogenic Escherichia coli isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of New Furantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furantoin and its derivatives are a class of synthetic antibiotics known for their efficacy against urinary tract infections.[1] Their mechanism of action involves intracellular reduction by bacterial flavoproteins to generate reactive intermediates that damage bacterial DNA and other macromolecules.[1][2] However, this same reactive nature can lead to cytotoxicity in mammalian cells, a critical consideration in the development of new, safer, and more effective derivatives.[3][4]
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess key aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. Integrating these assays into the early stages of drug discovery is essential for identifying promising lead compounds with favorable safety profiles.[5][6][7]
Key Cytotoxicity Assays
A multi-tiered approach employing several distinct assays is recommended to build a comprehensive cytotoxic profile of new this compound derivatives.[5] This strategy helps to minimize false negatives and provides deeper insights into the potential mechanisms of toxicity.[5]
MTT Assay for Cell Viability and Metabolic Activity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay is a method for quantifying cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12][13] When the cell membrane is compromised, LDH is released into the culture medium, where its activity can be measured. This assay is a reliable indicator of necrosis and other forms of cell death that result in membrane leakage.[12]
Caspase-3/7 Assay for Apoptosis Detection
Apoptosis, or programmed cell death, is a critical mechanism of cytotoxicity for many anti-cancer drugs. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[14]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the cytotoxicity assays.
Table 1: IC₅₀ Values of this compound Derivatives from MTT Assay
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| This compound | HepG2 | 24 | [Insert Value] |
| This compound | HepG2 | 48 | [Insert Value] |
| This compound | HepG2 | 72 | [Insert Value] |
| Derivative 1 | HepG2 | 24 | [Insert Value] |
| Derivative 1 | HepG2 | 48 | [Insert Value] |
| Derivative 1 | HepG2 | 72 | [Insert Value] |
| Derivative 2 | HepG2 | 24 | [Insert Value] |
| Derivative 2 | HepG2 | 48 | [Insert Value] |
| Derivative 2 | HepG2 | 72 | [Insert Value] |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Percentage Cytotoxicity of this compound Derivatives from LDH Assay
| Compound (Concentration) | Cell Line | Incubation Time (h) | % Cytotoxicity ± SD |
| This compound (10 µM) | Caco-2 | 24 | [Insert Value] |
| This compound (50 µM) | Caco-2 | 24 | [Insert Value] |
| This compound (100 µM) | Caco-2 | 24 | [Insert Value] |
| Derivative 1 (10 µM) | Caco-2 | 24 | [Insert Value] |
| Derivative 1 (50 µM) | Caco-2 | 24 | [Insert Value] |
| Derivative 1 (100 µM) | Caco-2 | 24 | [Insert Value] |
| Derivative 2 (10 µM) | Caco-2 | 24 | [Insert Value] |
| Derivative 2 (50 µM) | Caco-2 | 24 | [Insert Value] |
| Derivative 2 (100 µM) | Caco-2 | 24 | [Insert Value] |
Table 3: Caspase-3/7 Activation by this compound Derivatives
| Compound (Concentration) | Cell Line | Incubation Time (h) | Fold Increase in Luminescence ± SD |
| Staurosporine (1 µM) | A549 | 6 | [Positive Control Value] |
| This compound (10 µM) | A549 | 6 | [Insert Value] |
| This compound (50 µM) | A549 | 6 | [Insert Value] |
| This compound (100 µM) | A549 | 6 | [Insert Value] |
| Derivative 1 (10 µM) | A549 | 6 | [Insert Value] |
| Derivative 1 (50 µM) | A549 | 6 | [Insert Value] |
| Derivative 1 (100 µM) | A549 | 6 | [Insert Value] |
| Derivative 2 (10 µM) | A549 | 6 | [Insert Value] |
| Derivative 2 (50 µM) | A549 | 6 | [Insert Value] |
| Derivative 2 (100 µM) | A549 | 6 | [Insert Value] |
Experimental Workflow and Signaling Pathways
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Line Maintenance : Maintain selected cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity, or a relevant cancer cell line) in their recommended complete growth medium.[16] All procedures should be conducted using aseptic techniques in a biological safety cabinet.[16]
-
Compound Stock Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) of each this compound derivative in sterile DMSO.[16] Store stock solutions at -20°C, protected from light.
-
Working Solutions : On the day of the experiment, thaw the stock solutions and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[16]
Protocol 1: MTT Assay for Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
DMSO or Solubilization Solution[9]
-
96-well flat-bottom sterile plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment : Remove the medium and add 100 µL of medium containing various concentrations of the this compound derivatives. Include wells for a vehicle control (medium with DMSO) and a no-cell control (medium only). Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[16]
-
MTT Addition : After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]
-
Incubation : Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization : Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix gently by shaking the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage viability against the log concentration of the compound to determine the IC₅₀ value.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox 96®)
-
96-well flat-bottom sterile plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol. Prepare triplicate wells for each control: vehicle control (untreated cells), positive control (cells treated with lysis buffer for maximum LDH release), and no-cell control (medium background).[17]
-
Sample Collection : After the treatment period, centrifuge the plate at 250 x g for 4 minutes.[18]
-
Supernatant Transfer : Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18][19]
-
LDH Reaction : Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[19]
-
Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction : Add 50 µL of stop solution (provided in the kit) to each well.[19]
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically corrects for background and maximum LDH release.
-
% Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Opaque-walled 96-well plates suitable for luminescence assays[15]
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment : Seed cells in an opaque-walled 96-well plate and treat with compounds as described in the MTT protocol (steps 1 and 2). Include positive control wells treated with a known apoptosis inducer (e.g., staurosporine).[20][21]
-
Reagent Preparation : Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. Prepare the working solution according to the manufacturer's protocol.[14]
-
Reagent Addition : Remove the plates from the incubator and allow them to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Incubation : Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours.[21]
-
Luminescence Reading : Measure the luminescence of each well using a luminometer.
-
Data Analysis : Express the results as a fold-change in luminescence relative to the vehicle-treated control cells.
Conclusion
The systematic application of these cell-based assays provides a robust framework for evaluating the cytotoxic potential of new this compound derivatives. By quantifying effects on cell viability, membrane integrity, and apoptosis, researchers can effectively screen and prioritize compounds, guiding the development of new therapeutic agents with improved safety profiles.[7] This multi-parametric approach ensures a more comprehensive understanding of a compound's cellular impact, which is a critical step in the preclinical drug development pipeline.[5][6]
References
- 1. Nitrothis compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 3. Role of cytochrome P450 reductase in nitrothis compound-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrothis compound cytotoxicity. In vitro assessment of risk based on glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. tandfonline.com [tandfonline.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Nitrofurantoin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Nitrofurantoin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Nitrothis compound MIC assay?
A Nitrothis compound MIC assay determines the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism in vitro.[1] This is typically performed using broth microdilution or agar dilution methods, following standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
Q2: Which organisms should be tested for Nitrothis compound susceptibility?
EUCAST recommends limiting Nitrothis compound susceptibility testing to E. coli, S. saprophyticus, E. faecalis, and Group B streptococci from uncomplicated urinary tract infections (UTIs).[3][4] Other Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter species are considered poor targets for nitrothis compound therapy.[3][4] CLSI provides breakpoints for Enterococcus faecalis, Staphylococcus aureus, Enterobacterales, and Staphylococcus saprophyticus.
Q3: How is Nitrothis compound resistance typically mediated in bacteria?
Resistance to Nitrothis compound is primarily caused by mutations in the genes nfsA and nfsB, which encode for nitroreductase enzymes.[5][6] These enzymes are required to activate Nitrothis compound within the bacterial cell.[3][7] Inactivation of these genes prevents the drug from being converted to its active, toxic form.[5][8] Other resistance mechanisms include the acquisition of efflux pumps, such as OqxAB, which pump the drug out of the cell.[5]
Q4: What are the acceptable quality control (QC) ranges for Nitrothis compound MIC assays?
QC is critical for ensuring the accuracy of MIC results. Escherichia coli ATCC® 25922 is a commonly used QC strain. The acceptable MIC ranges for this strain are defined by CLSI and EUCAST.
Quantitative Data Summary
Table 1: CLSI and EUCAST MIC Breakpoints for Nitrothis compound
| Organism | CLSI Breakpoints (µg/mL) | EUCAST Breakpoints (mg/L) |
| S | I | |
| Enterococcus faecalis | ≤32 | 64 |
| Staphylococcus aureus | ≤32 | 64 |
| Enterobacterales (E. coli only for EUCAST) | ≤32 | 64 |
| Staphylococcus saprophyticus | ≤32 | - |
S = Susceptible, I = Intermediate, R = Resistant. Note that EUCAST breakpoints are given in mg/L, which is equivalent to µg/mL.
Table 2: Quality Control (QC) Ranges for E. coli ATCC® 25922
| Quality Control Strain | Antimicrobial Agent | CLSI MIC Range (µg/mL) | EUCAST MIC Range (mg/L) |
| E. coli ATCC® 25922 | Nitrothis compound | 4 - 16 | 4 - 16 |
Troubleshooting Guide
Issue 1: QC strain MIC is out of the acceptable range.
-
Possible Cause A: Inoculum preparation error. The bacterial suspension may be too dense or too light.
-
Solution: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. Visually compare the suspension to the standard against a white background with contrasting black lines.[9]
-
-
Possible Cause B: Antibiotic solution degradation. Improper storage or preparation of the Nitrothis compound stock solution can lead to loss of potency.
-
Solution: Prepare fresh Nitrothis compound stock solutions. Store stock solutions at -20°C or below in the dark.[10] Allow solutions to come to room temperature before use.
-
-
Possible Cause C: Media issues. The pH or cation concentration of the Mueller-Hinton Broth (MHB) may be incorrect.
-
Possible Cause D: Incubation issues. The temperature or duration of incubation may be incorrect.
-
Solution: Ensure the incubator is maintained at 35 ± 2°C and that plates are incubated for 16-20 hours.[10]
-
Issue 2: Inconsistent MIC results between replicates for the same isolate.
-
Possible Cause A: Inhomogeneous antibiotic solution. The Nitrothis compound may not be evenly distributed in the wells.
-
Solution: Ensure thorough mixing of the antibiotic dilutions at each step of the serial dilution process.
-
-
Possible Cause B: Pipetting errors. Inaccurate pipetting can lead to incorrect antibiotic concentrations or inconsistent inoculum volumes.
-
Solution: Calibrate and verify the accuracy of pipettes regularly. Use proper pipetting technique to avoid bubbles and ensure accurate volume transfer.
-
-
Possible Cause C: Contamination. Contamination of the inoculum or the microplate can lead to erratic growth.
-
Solution: Use aseptic technique throughout the entire procedure. Include a sterility control well (broth without inoculum) to check for contamination.[12]
-
Issue 3: "Skipped wells" are observed (growth in higher concentration wells, but no growth in lower concentration wells).
-
Possible Cause A: Well-to-well contamination or pipetting error.
-
Solution: Be careful during inoculation to not splash contents between wells. Ensure a fresh pipette tip is used for each dilution transfer.
-
-
Possible Cause B: Inadequate mixing of the inoculum.
-
Solution: Vortex the standardized inoculum suspension gently before adding it to the wells.
-
Issue 4: Faint or "trailing" growth at the bottom of the wells, making the MIC endpoint difficult to read.
-
Possible Cause A: The organism may be slow-growing.
-
Solution: Ensure the full 16-20 hour incubation period is completed.
-
-
Possible Cause B: Subjective reading of the endpoint.
-
Solution: Read the plates in a well-lit area. The MIC is the lowest concentration with no visible growth, which can be observed as a clear well or a distinct button of cells at the bottom. A light box or a reading mirror can aid in visualization.
-
Experimental Protocols
Broth Microdilution MIC Assay for Nitrothis compound
This protocol is based on CLSI and EUCAST guidelines for determining the MIC of Nitrothis compound.[2][13][14]
Materials:
-
Nitrothis compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate for testing (e.g., E. coli)
-
QC strain (E. coli ATCC® 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
Procedure:
-
Nitrothis compound Stock Solution Preparation:
-
Accurately weigh Nitrothis compound powder and dissolve in DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute this stock solution in CAMHB to create a working solution at twice the highest desired final concentration in the assay.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x Nitrothis compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
The last two wells of a row should serve as a positive control (inoculum, no drug) and a negative/sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final concentration.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plate for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of Nitrothis compound at which there is no visible growth.
-
Compare the MIC value to the breakpoints in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.
-
Check that the QC strain MIC is within the acceptable range (Table 2).
-
Visualizations
Caption: Nitrothis compound mechanism of action and resistance.
Caption: Broth microdilution MIC assay workflow.
References
- 1. RIDACOM â Comprehensive Bioscience Supplier - MIC Nitrothis compound for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Nitrothis compound - Wikipedia [en.wikipedia.org]
- 4. bsac.org.uk [bsac.org.uk]
- 5. Exploring the in situ evolution of nitrothis compound resistance in clinically derived uropathogenic Escherichia coli isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. benchchem.com [benchchem.com]
- 11. szu.gov.cz [szu.gov.cz]
- 12. benchchem.com [benchchem.com]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Optimizing Nitrofurantoin Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively preparing and using nitrofurantoin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my nitrothis compound precipitating in my cell culture medium?
A1: Nitrothis compound has low aqueous solubility, which is a common reason for precipitation in culture media. Several factors can contribute to this issue:
-
Low Aqueous Solubility: Nitrothis compound is sparingly soluble in water and aqueous buffers.
-
Improper Dissolution Technique: Direct addition of nitrothis compound powder to aqueous media will likely result in poor dissolution and precipitation. It is recommended to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
High Final Concentration: Exceeding the solubility limit of nitrothis compound in the final culture medium can cause it to precipitate out of solution.
-
pH of the Medium: The solubility of nitrothis compound is influenced by pH.
Q2: What is the recommended solvent for dissolving nitrothis compound?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended primary solvents for preparing a stock solution of nitrothis compound due to its significantly higher solubility in these organic solvents compared to aqueous buffers.
Q3: What is the maximum concentration of DMSO or DMF that is safe for my cells?
A3: To avoid cytotoxicity, the final concentration of the organic solvent in your culture medium should be minimized. While cell line and bacterial strain tolerance can vary, a general guideline is to keep the final DMSO or DMF concentration below 0.5% (v/v), and ideally at or below 0.1%.
Q4: Can I store my nitrothis compound stock solution?
A4: It is highly recommended to use freshly prepared nitrothis compound stock solutions. Precipitation of nitrothis compound crystals has been observed in stock solutions stored overnight at various temperatures (room temperature, 4°C, or -80°C). If storage is necessary, it is best to store it at -20°C in small, single-use aliquots to minimize freeze-thaw cycles and protect it from light. Aqueous solutions of nitrothis compound are not recommended for storage for more than one day.
Q5: How does pH affect the solubility and stability of nitrothis compound?
A5: The aqueous solubility of nitrothis compound is pH-dependent. One study noted its solubility in water at 37°C to be 174 mg/L at pH 1.1 and 374 mg/L at pH 7.2. Additionally, nitrothis compound's degradation is accelerated in alkaline environments (pH 10). Therefore, the pH of your culture medium can impact both the solubility and stability of the drug.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding nitrothis compound stock solution to the culture medium. | The concentration of nitrothis compound in the stock solution is too high, leading to rapid precipitation upon dilution in the aqueous medium. The final concentration of nitrothis compound in the culture medium exceeds its solubility limit. | Prepare a more dilute stock solution of nitrothis compound in DMSO or DMF. Add the stock solution to the culture medium drop |
Technical Support Center: HPLC Analysis of Nitrofurantoin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the HPLC analysis of nitrofurantoin and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of nitrothis compound and its metabolites, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for nitrothis compound or its metabolite peaks?
Answer:
Poor peak shape is a common issue in HPLC and can be particularly prevalent when analyzing nitrothis compound and its metabolites due to their chemical properties.
Potential Causes:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the analytes, leading to peak tailing.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of nitrothis compound and its metabolites, influencing their interaction with the stationary phase and causing peak tailing.
-
Contamination: A contaminated guard or analytical column can result in distorted peak shapes.
Troubleshooting Solutions:
| Solution | Detailed Steps |
| Optimize Mobile Phase | Adjust the mobile phase pH. For nitrothis compound, a slightly acidic mobile phase can help to suppress the ionization of silanol groups on the column.[1] Consider adding a buffer to maintain a consistent pH. |
| Check for Column Overload | Dilute the sample and reinject. If peak fronting is resolved, the original sample was too concentrated. |
| Column Maintenance | Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the guard column or the analytical column. |
| Use a Different Column | If peak tailing is persistent, consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions. |
Question: I am experiencing low sensitivity or cannot detect the nitrothis compound metabolites at expected levels. What could be the cause?
Answer:
Low sensitivity in the analysis of nitrothis compound metabolites is a frequent challenge, often related to the nature of the metabolites and the sample preparation process.
Potential Causes:
-
Incomplete Hydrolysis: Nitrothis compound metabolites are often protein-bound in biological matrices. Incomplete acid hydrolysis will result in a low recovery of the free metabolites for analysis.[2][3]
-
Metabolite Instability: Nitrothis compound and its metabolites can be sensitive to light and temperature, leading to degradation before or during analysis.[4] The derivatized metabolites may also have limited stability.
-
Inefficient Derivatization: The derivatization step, often with 2-nitrobenzaldehyde, is crucial for improving the chromatographic properties and detectability of the metabolites. An incomplete reaction will lead to low signal intensity.[2][3][5]
-
Matrix Effects: Components in the sample matrix (e.g., salts, endogenous compounds in urine or plasma) can suppress the ionization of the analytes in the mass spectrometer, leading to a lower signal.[6][7]
Troubleshooting Solutions:
| Solution | Detailed Steps |
| Optimize Hydrolysis | Ensure the correct concentration of acid (e.g., 0.2 M HCl) and incubation conditions (time and temperature) are used for the hydrolysis step to efficiently release the protein-bound metabolites.[2][4] |
| Protect from Degradation | Protect samples and standards from light by using amber vials. Keep samples refrigerated or frozen until analysis. Prepare fresh working solutions regularly. |
| Optimize Derivatization | Ensure the derivatizing agent is fresh and used at the optimal concentration and reaction conditions (pH, temperature, and time).[2][3] |
| Improve Sample Cleanup | Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.[8] |
| Use an Internal Standard | Employ a stable isotope-labeled internal standard for each metabolite to compensate for matrix effects and variations in sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of nitrothis compound I should be looking for?
A1: The primary metabolite of nitrothis compound is aminothis compound.[9] In regulatory testing for nitrofurans in food products, the marker residue for nitrothis compound is 1-aminohydantoin (AHD).[10][11]
Q2: Why is a hydrolysis step necessary for the analysis of nitrothis compound metabolites in biological samples?
A2: Nitrofurans are rapidly metabolized, and their metabolites can bind to proteins and DNA. The acid-catalyzed hydrolysis step is essential to release these bound metabolites, making them available for extraction and analysis.[2][5]
Q3: What is the purpose of the derivatization step in the analysis of nitrothis compound metabolites?
A3: Derivatization, typically with 2-nitrobenzaldehyde (2-NBA), is performed to improve the stability and chromatographic behavior of the metabolites. It also increases their molecular weight, which can enhance sensitivity in mass spectrometry detection.[4][12]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of nitrothis compound in urine?
A4: Matrix effects in urine can be significant due to the high and variable salt content and other endogenous substances.[6][7] To minimize these effects, you can:
-
Dilute the sample: A simple dilution can reduce the concentration of interfering components.
-
Use effective sample preparation: Techniques like solid-phase extraction (SPE) can clean up the sample by removing many interfering compounds.
-
Optimize chromatography: Ensure chromatographic separation of your analytes from the regions where matrix components elute.
-
Use a matrix-matched calibration curve: Prepare your calibration standards in a blank urine matrix that is similar to your samples.
-
Utilize an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods used in the analysis of nitrothis compound and its metabolite, 1-aminohydantoin (AHD).
Table 1: Recovery of Nitrothis compound and its Metabolite
| Analyte | Matrix | Sample Preparation | Recovery (%) | Reference |
| Nitrothis compound | Human Plasma | Solid-Phase Extraction | > 92% | [13] |
| 1-Aminohydantoin (AHD) | Animal Tissue | Acid Hydrolysis, LLE | 88.9% - 107.3% | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Nitrothis compound and its Metabolite
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Nitrothis compound | Human Plasma | LC-MS/MS | 0.25 ng/mL | 5.00 ng/mL | [13] |
| Nitrothis compound | Human Urine | HPLC-UV | - | 0.380 µg/mL | [14] |
| 1-Aminohydantoin (AHD) | Fish | UPLC-PDA | 0.25-0.33 µg/kg | 0.80-1.10 µg/kg | [11] |
Experimental Protocols
Protocol 1: Analysis of Nitrothis compound Metabolite (AHD) in Animal Tissue by UHPLC-MS/MS
This protocol is a generalized procedure based on established methods.[4]
-
Sample Homogenization: Homogenize 2.0 g of tissue.
-
Hydrolysis and Derivatization:
-
Add an internal standard solution.
-
Add 10 mL of 0.2 M hydrochloric acid.
-
Add 240 µL of 10 mg/mL 2-nitrobenzaldehyde (2-NBA) in methanol.
-
Vortex for 30 seconds.
-
Incubate in a water bath at 40 ± 3°C overnight.
-
-
pH Adjustment:
-
Cool the sample to room temperature.
-
Add 10 mL of 0.2 M di-potassium hydrogen orthophosphate solution and 800 µL of 1 M ammonia solution to adjust the pH to approximately 7.0.
-
-
Centrifugation: Centrifuge at 4,500 x g for 15 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SDB-L SPE cartridge with 3 mL of ethyl acetate, 3 mL of methanol, and 5 mL of water.
-
Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge with 5 mL of water and 5 mL of hexane.
-
Elute the derivatized metabolite with ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Visualizations
Caption: Metabolic pathway of Nitrothis compound.
Caption: General experimental workflow for HPLC analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. vliz.be [vliz.be]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive determination of nitrothis compound in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Nitrofurantoin Degradation in Long-Term Bacterial Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges of nitrofurantoin degradation in long-term bacterial culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How stable is nitrothis compound in aqueous solutions and bacterial culture media?
A1: Nitrothis compound's stability is influenced by several factors, including pH, temperature, and light exposure. It is a weak acid (pKa = 7.2) and is most stable in acidic conditions (pH 4.5–6.5).[1] As the pH becomes neutral or alkaline, the rate of hydrolytic degradation increases significantly.[2] For instance, the half-life of nitrothis compound in an aqueous solution at 20°C is approximately 3.9 years at pH 4, but this decreases dramatically at higher pH values.[2]
Q2: What are the main degradation pathways for nitrothis compound?
A2: Nitrothis compound can degrade through several pathways:
-
Hydrolysis: This is a major abiotic degradation pathway, particularly in neutral to alkaline conditions. Hydrolysis can lead to the cleavage of the N-N single bond, cleavage of the heterocyclic non-aromatic ring, or reduction of the non-aromatic heterocyclic ring.[2]
-
Photodegradation: Nitrothis compound is sensitive to light. Exposure to light can cause it to darken and decompose.[1] Photohydrolysis can lead to the formation of products like nitrofuraldehyde (NFA) and aminohydantoin (AHD).[4]
-
Microbial Degradation: Some bacterial strains have been shown to be capable of degrading nitrothis compound. Studies have observed removal rates of 50% to 90% over a 28-day period, with the most significant degradation occurring within the first two days of cultivation.[5][6][7]
Q3: Do the degradation products of nitrothis compound have antimicrobial activity?
A3: Current evidence suggests that the degradation products of nitrothis compound have significantly reduced or no antimicrobial activity. One study investigating the degradation of nitrothis compound via the photo-Fenton process found that the antimicrobial activity against Escherichia coli was completely eliminated within 15 minutes, alongside the degradation of the parent compound.[8] However, the bioactivity of all possible degradation products from different pathways (hydrolysis, microbial degradation) has not been exhaustively characterized. Therefore, it is safest to assume that a decrease in nitrothis compound concentration will lead to a loss of antimicrobial efficacy.
Q4: Can nitrothis compound adsorb to the plasticware used in my experiments?
A4: Yes, adsorption to plasticware is a potential cause of decreased nitrothis compound concentration. While specific studies on nitrothis compound adsorption to different plastic types are limited, it is a known phenomenon for many small molecule drugs, particularly those with some degree of lipophilicity. Polystyrene, a common material for cell culture plates, has been shown to cause significant loss of some drugs from the culture medium. Polypropylene is often a better alternative as it tends to be less adsorptive.
Troubleshooting Guides
Problem 1: I'm observing a faster-than-expected loss of nitrothis compound's antibacterial effect in my long-term culture.
| Possible Cause | Suggested Solution |
| Chemical Degradation (Hydrolysis) | The pH of your culture medium may be neutral or slightly alkaline, accelerating hydrolysis at 37°C. |
| Microbial Degradation | The bacterial strain you are using may be capable of metabolizing nitrothis compound. |
| Adsorption to Plasticware | Nitrothis compound may be adsorbing to the surface of your culture plates or tubes, especially if they are made of polystyrene. |
| Photodegradation | Your cultures may be exposed to excessive light during incubation or handling. |
Problem 2: My measurements of nitrothis compound concentration are inconsistent.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution of Stock Solution | Nitrothis compound is poorly soluble in water. |
| Sample Preparation Issues | Bacterial cells and media components can interfere with the analysis. |
| Degradation During Sample Storage | Samples may degrade if not stored properly before analysis. |
Quantitative Data Summary
Table 1: Stability of Nitrothis compound in Compounded Suspensions
| Storage Temperature | Vehicle Composition | % Initial Concentration Remaining (Day 30) | Reference |
| 4°C | Multiple vehicles tested | >95% in 4 out of 7 formulations | [1][3] |
| 25°C | Multiple vehicles tested | >95% in 2 out of 7 formulations | [1][3] |
Table 2: Microbial Degradation of Nitrothis compound
| Bacterial Strains | Incubation Time | % Nitrothis compound Removal | Reference |
| Various environmental isolates | 28 days | 50% - 90% | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of Nitrothis compound Stock Solution
-
Weighing: Accurately weigh the desired amount of nitrothis compound powder.
-
Dissolution: Nitrothis compound is poorly soluble in water. Dissolve the powder in a minimal amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the final solvent (e.g., sterile water or culture medium). For example, to prepare a 10 mg/mL stock, you could dissolve 10 mg of nitrothis compound in 100 µL of DMF and then bring the final volume to 1 mL with sterile water.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Nitrothis compound Stability in Your Culture Medium
This protocol allows you to determine the stability of nitrothis compound in your specific experimental conditions.
-
Preparation: Prepare your sterile bacterial culture medium of choice.
-
Spiking: Add your nitrothis compound stock solution to the medium to achieve the desired final concentration.
-
Incubation: Dispense the nitrothis compound-containing medium into the same type of culture vessels you use for your experiments (e.g., 96-well polystyrene plates, polypropylene tubes). Incubate these vessels under the same conditions as your experiments (e.g., 37°C, protected from light). Prepare a control vessel and store it at 4°C.
-
Sampling: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot from the incubated vessels.
-
Sample Preparation: Centrifuge the samples to pellet any potential precipitates. Filter the supernatant through a 0.22 µm filter to remove any microbial contamination that may have occurred.
-
Analysis: Analyze the concentration of nitrothis compound in the samples using either HPLC-UV or UV-Vis spectrophotometry (see protocols below).
-
Data Analysis: Plot the concentration of nitrothis compound over time to determine its degradation rate and half-life in your specific medium and conditions.
Protocol 3: Quantification of Nitrothis compound by HPLC-UV
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and a buffer such as sodium acetate or phosphate buffer at an acidic pH (e.g., pH 6.0). The exact ratio will depend on your column and system and may require optimization.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for nitrothis compound, which is around 370-376 nm.
-
Standard Curve: Prepare a series of known concentrations of nitrothis compound in your culture medium (uninoculated) to create a standard curve.
-
Sample Preparation:
-
Collect an aliquot of your culture supernatant.
-
Centrifuge to remove bacteria (e.g., 10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary to fall within the range of your standard curve.
-
-
Injection and Analysis: Inject the prepared samples and standards onto the HPLC system and record the peak areas. Calculate the concentration of nitrothis compound in your samples by comparing their peak areas to the standard curve.
Protocol 4: Quantification of Nitrothis compound by UV-Vis Spectrophotometry
This method is simpler than HPLC but may be less specific if other components in the medium absorb at the same wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent/Blank: Use the sterile, uninoculated culture medium as your blank.
-
Wavelength of Maximum Absorbance (λmax): Scan a known concentration of nitrothis compound in your culture medium from approximately 300 to 450 nm to determine the λmax, which should be around 367-375 nm.
-
Standard Curve: Prepare a series of known concentrations of nitrothis compound in your culture medium and measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to create a standard curve.
-
Sample Preparation:
-
Collect an aliquot of your culture supernatant.
-
Centrifuge to remove bacteria.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with fresh medium if necessary.
-
-
Measurement: Measure the absorbance of your samples at the λmax.
-
Calculation: Use the standard curve to determine the concentration of nitrothis compound in your samples.
Visualizations
Caption: Experimental workflow for long-term bacterial culture studies with nitrothis compound.
Caption: Troubleshooting logic for addressing nitrothis compound instability issues.
References
- 1. Nitrothis compound hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Nitrothis compound in Extemporaneously Compounded Suspensions | Semantic Scholar [semanticscholar.org]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. Nitrothis compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrothis compound—Microbial Degradation and Interactions with Environmental Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability study of extemporaneously compounded nitrothis compound oral suspensions for pediatric patients [foliamedica.bg]
- 8. goldbio.com [goldbio.com]
How to prevent precipitation of Nitrofurantoin in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of nitrofurantoin in stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing nitrothis compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most recommended solvents for preparing high-concentration stock solutions of nitrothis compound due to its higher solubility in these organic solvents compared to aqueous buffers.[1][2] Ethanol can also be used, but the solubility is lower.[3][4]
Q2: Why does my nitrothis compound precipitate when I add the stock solution to my aqueous medium?
A2: This is a common issue and can be attributed to several factors:
-
High Stock Concentration: The concentration of nitrothis compound in your DMSO or DMF stock solution may be too high, causing it to precipitate upon dilution into an aqueous buffer where its solubility is significantly lower.[1]
-
Rapid Addition: Adding the stock solution too quickly to the aqueous medium can create localized areas of high concentration, leading to precipitation.
-
Final Concentration Exceeds Solubility: The final concentration of nitrothis compound in your aqueous medium may exceed its solubility limit. Nitrothis compound is sparingly soluble in aqueous buffers.[2][3]
Q3: What is the maximum recommended concentration of DMSO or DMF in a cell culture experiment?
A3: To avoid cytotoxicity, the final concentration of DMSO or DMF in your culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[1] The specific tolerance can vary depending on the cell line or bacterial strain.
Q4: Can I store my nitrothis compound stock solutions?
A4: It is highly recommended to use freshly prepared nitrothis compound stock solutions.[1] Precipitation can occur in stock solutions stored at room temperature, 4°C, or even -80°C.[1][5] If storage is necessary, prepare small, single-use aliquots and store them at -20°C, protected from light, to minimize freeze-thaw cycles.[1] Aqueous solutions of nitrothis compound should not be stored for more than one day.[2][3]
Q5: How does pH influence the solubility and stability of nitrothis compound?
A5: The aqueous solubility of nitrothis compound is pH-dependent. Its degradation is accelerated in alkaline conditions (pH 10).[1][5]
Troubleshooting Guide
If you are experiencing precipitation of nitrothis compound in your stock or working solutions, follow this guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous medium. | The concentration of the organic stock solution is too high, or the final concentration in the aqueous medium exceeds nitrothis compound's solubility.[1] | - Prepare a more dilute stock solution in DMSO or DMF.- Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.[1] |
| The aqueous working solution becomes cloudy or forms a precipitate over time. | The aqueous solution is unstable and should not be stored for extended periods.[2][3] | - Prepare fresh working solutions immediately before each experiment.[1] |
| Crystals are observed in the stock solution upon thawing. | Nitrothis compound has precipitated out of the organic solvent during the freeze-thaw cycle.[1] | - Warm the stock solution to room temperature or briefly to 37°C and vortex vigorously to attempt redissolution.[1]- If the precipitate does not dissolve, discard the stock solution and prepare a fresh one.[1]- To prevent this, prepare and store smaller, single-use aliquots.[1] |
Quantitative Data Summary
The solubility of nitrothis compound varies significantly across different solvents. The following table summarizes key solubility data for easy comparison.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~50 mg/mL (with heat) | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3][4] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3][4] |
| Ethanol | ~15 mg/mL | [3][4] |
| Acetone | 5.1 mg/mL | [2] |
| Polyethylene Glycol | 15 mg/mL | [2] |
| Glycerol | 0.6 mg/mL | [2] |
| Water | 0.19 mg/mL | [2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Nitrothis compound Stock Solution in DMSO or DMF
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
Nitrothis compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of nitrothis compound powder.
-
Add the appropriate volume of sterile DMSO or DMF to achieve a concentration of 10 mg/mL.[1]
-
Vortex the tube vigorously until the nitrothis compound is completely dissolved. The solution should appear clear and yellow.[1]
-
For immediate use, proceed to prepare the working solution.
-
For storage, create small, single-use aliquots in sterile microcentrifuge tubes and store at -20°C, protected from light.[1]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the high-concentration stock solution into an aqueous medium.
Materials:
-
High-concentration nitrothis compound stock solution (from Protocol 1)
-
Sterile aqueous medium (e.g., culture medium, PBS)
-
Sterile conical tubes or flasks
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the high-concentration stock solution to room temperature if it was stored frozen.
-
Gently vortex the aqueous medium in a sterile conical tube or flask.
-
While the medium is being mixed, add the required volume of the nitrothis compound stock solution dropwise to achieve the desired final concentration.[1] This gradual addition and constant mixing are crucial to prevent localized high concentrations and subsequent precipitation.
-
Visually inspect the final working solution to ensure no precipitate has formed.
-
Use the freshly prepared aqueous working solution immediately.[1] Do not store aqueous solutions for more than a day.[2][3]
Visualization
The following diagram illustrates the troubleshooting workflow for addressing nitrothis compound precipitation issues.
Caption: Troubleshooting workflow for nitrothis compound precipitation.
References
Overcoming interference in spectrophotometric measurement of Furantoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the spectrophotometric measurement of Furantoin.
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength of maximum absorbance (λmax) for this compound?
A1: The λmax of this compound can vary slightly depending on the solvent used. Generally, it is observed between 360 nm and 380 nm. For instance, in a mixture of Dimethylformamide and Methanol, the λmax is reported at 369.6 nm[1]. In 0.1 N HCl, a λmax of 360 nm has been noted[2]. When using 0.1 N NaOH, the typical λmax is between 375-380 nm[3]. It is crucial to determine the λmax in your specific solvent system.
Q2: Which solvents are suitable for dissolving this compound for spectrophotometric analysis?
A2: this compound is very slightly soluble in water and alcohol but is soluble in dimethylformamide (DMF)[4]. Commonly used solvents for spectrophotometric analysis include methanol, ethanol, 0.1 N NaOH, and acetone[3][5]. A mixture of Dimethylformamide and Methanol (e.g., in a 70:30 ratio) has also been successfully used[1]. The choice of solvent should ensure complete dissolution of this compound and should not interfere with the absorbance reading at the analytical wavelength[3].
Q3: Do common pharmaceutical excipients interfere with the spectrophotometric measurement of this compound?
A3: Studies have shown that a wide range of inactive ingredients and excipients commonly found in pharmaceutical formulations do not interfere with the spectrophotometric assay of this compound[4][6][7][8]. Interference studies are a critical part of method validation to confirm the specificity of the analytical method for your particular formulation[3].
Q4: Can this compound be measured using visible spectrophotometry?
A4: Yes, this compound can be quantified using visible spectrophotometry after a chemical derivatization reaction. This typically involves the reduction of the nitro group on the this compound molecule to a primary amine. This amine can then be reacted with a coupling reagent to produce a colored product that can be measured in the visible range[4][6][7]. For example, after reduction, coupling with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent yields a green-colored product with a λmax at 610 nm[4][9].
Q5: What is derivative spectrophotometry and can it be used for this compound analysis?
A5: Derivative spectrophotometry is a technique that involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This can help in resolving overlapping peaks and reducing background interference. A first-order derivative method has been developed for the determination of this compound, with an absorbance maximum found at 330 nm in acetone[5].
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no absorbance reading | 1. Incorrect wavelength setting.2. This compound not fully dissolved.3. Instrument malfunction (e.g., lamp issue).4. Incorrect sample preparation (e.g., dilution error). | 1. Verify the λmax for your solvent system by scanning the solution from 200-400 nm.2. Ensure complete dissolution of this compound in the chosen solvent. Sonication may be helpful[2].3. Check the instrument's performance with a standard of known absorbance.4. Prepare fresh stock and working solutions, carefully checking all dilutions. |
| High absorbance reading (off-scale) | 1. Solution concentration is too high, exceeding the linear range of the Beer-Lambert law.2. Incorrect blank solution used. | 1. Dilute the sample to fall within the established linear concentration range (e.g., 2-10 µg/ml)[1].2. Ensure the blank solution is the same solvent used to dissolve the sample. |
| Poor reproducibility of results | 1. Inconsistent sample preparation.2. Instability of the prepared solution.3. Temperature fluctuations affecting the reaction (for colorimetric methods).4. Instrument instability. | 1. Follow a standardized and validated protocol for sample preparation.2. Investigate the stability of this compound in your solvent over time[6].3. For colorimetric methods, ensure a consistent reaction time and temperature for all samples and standards[4].4. Allow the instrument to warm up adequately and check for drift. |
| Unexpected peaks in the spectrum | 1. Presence of interfering substances in the sample matrix.2. Contaminated solvent or glassware.3. Degradation of this compound. | 1. If excipients are suspected, analyze a placebo solution to check for absorbance at the analytical wavelength[3]. Consider using derivative spectrophotometry to resolve overlapping peaks[5].2. Use high-purity solvents and thoroughly clean all glassware.3. Prepare fresh solutions and protect them from light if phot-degradation is a concern. |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Measurement
This protocol is adapted for the quantification of this compound in bulk or pharmaceutical dosage forms.
1. Materials and Reagents:
-
This compound reference standard
-
Solvent: Dimethylformamide (DMF) and Methanol (analytical grade)
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer
2. Procedure:
-
Solvent Preparation: Prepare a 70:30 v/v mixture of DMF and Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the DMF:Methanol solvent mixture.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL)[1].
-
Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent mixture, sonicate for 15 minutes, and then dilute to the mark.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate to obtain a final concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 200-400 nm to determine the λmax, which is expected to be around 369.6 nm[1].
-
Measure the absorbance of the standard and sample solutions at the determined λmax against the solvent mixture as a blank.
-
-
Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions. Determine the concentration of this compound in the sample solution from the regression equation of the calibration curve.
Protocol 2: Visible Spectrophotometric Measurement via Oxidative Coupling
This method is based on the reduction of this compound and subsequent reaction with MBTH.
1. Materials and Reagents:
-
This compound reference standard
-
Zinc powder
-
Concentrated Hydrochloric Acid (HCl)
-
3-methyl-2-benzothiazolinone hydrazone (MBTH) solution (0.3% w/v)
-
Ammonium ceric sulfate solution (0.03 M)
-
Distilled water
-
Visible Spectrophotometer
2. Procedure:
-
Reduction of this compound:
-
Prepare a stock solution of this compound (e.g., 500 µg/mL).
-
In a beaker, reduce the nitro group of this compound to a primary amine using zinc powder and concentrated HCl[7]. The resulting solution contains the reduced this compound.
-
-
Standard Solutions: Prepare a series of dilutions of the reduced this compound stock solution to cover the desired concentration range (e.g., 0.5-30 µg/mL) in 10 mL volumetric flasks[4].
-
Color Development:
-
Spectrophotometric Measurement:
-
Calibration and Quantification: Construct a calibration curve and determine the concentration of this compound in the sample as described in Protocol 1.
Quantitative Data Summary
Table 1: Comparison of UV Spectrophotometric Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Dimethylformamide : Methanol (70:30)[1] | 0.1 N HCl[2] | Acetone[5] |
| λmax (nm) | 369.6[1] | 360[2] | 333 (First Derivative)[5] |
| Linearity Range (µg/mL) | 2-10[1] | 10-50[2] | 5-25[5] |
| Regression Coefficient (r²) | 0.999[1] | 0.9982[2] | Not specified |
| LOD (µg/mL) | 0.468[1] | 0.030[2] | Not specified |
| LOQ (µg/mL) | 1.420[1] | 1.012[2] | Not specified |
Table 2: Visible Spectrophotometric Methods for this compound Quantification
| Parameter | Method A (MBTH) | Method B (8-hydroxy quinolin) | Method C (p-benzoquinone) |
| Principle | Reduction followed by oxidative coupling[4] | Reduction, diazotization, and coupling[7] | Reduction followed by reaction[7] |
| Reagents | Zn/HCl, MBTH, Ammonium ceric sulfate[4] | Zn/HCl, NaNO₂, 8-hydroxy quinolin[7] | Zn/HCl, p-benzoquinone[7] |
| λmax (nm) | 610[4] | 365[7] | 400[7] |
| Linearity Range (µg/mL) | 0.5-30[4] | 0.5-25[7] | 1-35[8] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 6.597 x 10³[4] | 1.782 x 10⁴[7] | 0.897 x 10⁴[7] |
| LOD (µg/mL) | 0.163[4] | Not specified | Not specified |
| LOQ (µg/mL) | 0.544[4] | Not specified | Not specified |
Visualized Workflows
Caption: Workflow for direct UV spectrophotometric measurement of this compound.
Caption: Workflow for visible spectrophotometric measurement of this compound.
References
- 1. ijrar.org [ijrar.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijsr.net [ijsr.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies for improving the yield of Furantoin derivative synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Furantoin derivatives.
Troubleshooting Guide
Low or No Product Yield
Q1: I am getting a very low yield or no desired product in the condensation reaction between 1-aminohydantoin and a 5-nitro-2-furaldehyde derivative. What are the potential causes and solutions?
A1: Low yield in this key condensation step is a common issue. Several factors could be at play, primarily related to reaction conditions and reagent quality.
Possible Causes & Recommended Solutions:
-
Suboptimal Reaction Temperature: The condensation reaction requires sufficient thermal energy to proceed efficiently.
-
Troubleshooting: Ensure the reaction mixture is heated to an adequate temperature, typically between 85-95°C, and maintained at reflux.[1] Monitor the temperature closely throughout the reaction.
-
-
Improper pH: The reaction is acid-catalyzed. An incorrect pH can hinder the reaction rate.
-
Troubleshooting: Use a mineral acid, such as sulfuric acid, as a catalyst.[1] The pH of the reaction mixture should be acidic to facilitate the condensation.
-
-
Poor Quality Starting Materials: Impurities in either the 1-aminohydantoin or the 5-nitro-2-furaldehyde derivative can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your starting materials. Recrystallize the 1-aminohydantoin and consider using freshly distilled 2-furaldehyde for the nitration step to prepare the 5-nitro-2-furaldehyde derivative.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is around 40-60 minutes at reflux.[1]
-
Formation of Impurities and Side Products
Q2: My final product is impure, showing significant side products. What are the common side reactions and how can I minimize them?
A2: Side product formation is often due to the reactivity of the starting materials and intermediates. The formation of dark, insoluble polymeric materials is a frequent issue in furan chemistry, especially under harsh acidic conditions.
Common Side Reactions & Prevention Strategies:
-
Polymerization/Resinification: Furan rings, particularly those with aldehyde groups, are susceptible to polymerization in the presence of strong acids and high temperatures.
-
Prevention:
-
Milder Catalysts: Consider using Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) instead of strong protic acids like sulfuric acid. Solid acid catalysts can also be a milder alternative.
-
Temperature Control: Avoid excessive heating. Maintain the reaction temperature within the recommended range (85-95°C) and avoid prolonged reaction times.[1]
-
-
-
Self-Condensation: The aldehyde starting material can potentially undergo self-condensation reactions.
-
Prevention: Control the stoichiometry of the reactants carefully. A slow, dropwise addition of the 5-nitro-2-furaldehyde derivative to the solution of 1-aminohydantoin can help minimize its self-condensation.
-
-
Formation of Hydrazinodiacetic Acid: During the synthesis of the 1-aminohydantoin precursor from hydrazine and monochloroacetic acid, the formation of hydrazinodiacetic acid is a major side reaction that lowers the yield.
-
Prevention: An improved synthesis involves the use of a semicarbazone, which contains only one reactive hydrogen atom for substitution, thus preventing the formation of the di-substituted byproduct. This can increase the overall yield of nitrothis compound from around 35-40% to approximately 60% based on the starting hydrazine.
-
Frequently Asked Questions (FAQs)
Q3: What is a typical yield for this compound derivative synthesis?
A3: Yields can vary significantly depending on the specific derivative and the synthetic route employed. For the parent compound, nitrothis compound, yields of around 60% are considered good for traditional methods. However, optimized processes can achieve much higher yields. For instance, a patented method utilizing an iron-nickel-copper composite catalyst reports a yield of up to 99.0%.
Q4: How critical is the choice of solvent in the synthesis?
A4: Solvent selection is crucial. For the condensation step in nitrothis compound synthesis, an aqueous alcohol solution (like aqueous ethanol) is commonly used.[1] The solvent must be able to dissolve the reactants to a sufficient extent and be stable under the reaction conditions. For purification, the choice of solvent is critical for effective recrystallization to remove impurities.
Q5: What are the best practices for purifying the final this compound derivative?
A5: The most common and effective purification method for this compound derivatives, which are typically crystalline solids, is recrystallization.
-
Procedure: After the reaction, the crude product is often precipitated by cooling the reaction mixture.[1] The collected solid is then washed thoroughly, first with cold water until the filtrate is neutral (pH 6.0-8.0), and then with a solvent like ethanol to remove organic impurities.[1] For higher purity, the product can be recrystallized from a suitable solvent.
Q6: Can microwave-assisted synthesis improve the yield?
A6: Yes, for certain steps in furan derivative synthesis, such as the Paal-Knorr synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields by providing rapid and uniform heating. This can minimize the formation of degradation products that can result from prolonged heating in conventional methods.
Data Presentation
Table 1: Effect of Catalyst on this compound and Furan Derivative Synthesis Yield
| Catalyst/Reaction Type | Substrate(s) | Yield (%) | Reference/Notes |
| Iron-Nickel-Copper Composite | 5-nitrofurfural diethyl ester & aminohydantoin | 99.0% | Patented high-yield method for Nitrothis compound. |
| Sulfuric Acid (protic acid) | 1-aminohydantoin & 5-nitro-2-furaldehyde diacetate | ~60% | Traditional method for Nitrothis compound synthesis. |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | 1,4-dicarbonyl compounds | Generally higher than protic acids | Milder conditions, reduce degradation in Paal-Knorr furan synthesis. |
| Co- and Pt-doped/ZSM-5 | Furfural | 85.4 mol% (of GVL) | Compared to 35.4 mol% with non-modified H-ZSM-5 for γ-valerolactone (GVL) synthesis.[2] |
| Iron (III) Sulfate (Fe₂(SO₄)₃) | Galactaric acid | 70 mol% (of FDME) | For the synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME).[2] |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Condition | Substrate(s) | Effect on Yield | Reference/Notes |
| Temperature | 85-95°C (Reflux) | 1-aminohydantoin & 5-nitro-2-furaldehyde diacetate | Optimal for condensation reaction.[1] | Lower temperatures may lead to incomplete reaction, while higher temperatures can cause degradation. |
| Reaction Time | 40-60 minutes | 1-aminohydantoin & 5-nitro-2-furaldehyde diacetate | Sufficient for completion of the condensation.[1] | Monitor by TLC to avoid unnecessary heating. |
| Heating Method | Microwave-assisted | 1,4-dicarbonyl compounds | Can significantly reduce reaction times and improve yields. | For Paal-Knorr furan synthesis. |
| Reagent Concentration | Low | Sensitive furan compounds | Can be beneficial to reduce bimolecular side reactions leading to polymers. |
Experimental Protocols
Protocol 1: Synthesis of Nitrothis compound via Condensation
This protocol is based on the established synthesis route involving the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde diacetate.[1]
Materials:
-
1-aminohydantoin salt (e.g., hydrochloride or sulfate)
-
5-nitro-2-furaldehyde diacetate
-
Aqueous alcohol solution (e.g., aqueous ethanol)
-
Mineral acid (e.g., sulfuric acid) as a catalyst
-
Cold water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve the 1-aminohydantoin salt in the aqueous alcohol solution.
-
Add a catalytic amount of the mineral acid.
-
Add the 5-nitro-2-furaldehyde diacetate to the solution.
-
Heat the reaction mixture to approximately 85-95°C and maintain at reflux with constant stirring for about 40-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0-20°C to allow the nitrothis compound product to precipitate as yellow crystals.
-
Filter the product and wash it thoroughly with cold water until the filtrate reaches a neutral pH (6.0-8.0).
-
Perform a final wash with ethanol to remove any remaining organic impurities.
-
Dry the purified product under vacuum.
Protocol 2: High-Yield Synthesis of Nitrothis compound using a Composite Catalyst
This protocol is adapted from a patented method claiming a high yield.
Materials:
-
5-nitrofurfural diethyl ester
-
Aminohydantoin
-
Hydrochloric acid
-
Purified water
-
Iron-nickel-copper composite catalyst
-
Sodium chloride
Procedure:
-
Add hydrochloric acid and purified water to a reaction vessel and heat to 60-70°C.
-
Add 5-nitrofurfural diethyl ester and maintain the temperature at 80-85°C to achieve complete hydrolysis.
-
Add the iron-nickel-copper composite catalyst and a small amount of sodium chloride.
-
Add aminohydantoin that has been preheated to 60-70°C.
-
Pressurize the reactor and heat to 90-95°C, maintaining reflux for 40-60 minutes.
-
After the reaction, wash the product with purified water until the pH is between 6.0 and 8.0.
-
Filter the solid and dry it.
-
For further purification, wash the obtained nitrothis compound with hot purified water (90-95°C), followed by cooling to 0-20°C to yield the final product.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
References
Technical Support Center: Managing pH-Dependent Activity of Nitrofurantoin
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the pH-dependent activity of Nitrofurantoin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the experimental medium critical for Nitrothis compound's activity?
A1: Nitrothis compound's antibacterial efficacy is highly pH-dependent. Its mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1][2] This reduction process is significantly more efficient under acidic conditions, leading to enhanced antibacterial activity.[3][4] Conversely, in alkaline environments, the drug's activity is substantially diminished.[5][6]
Q2: What is the optimal pH range for Nitrothis compound's antibacterial activity?
A2: The optimal pH range for Nitrothis compound's bactericidal activity is between 5.5 and 6.5.[3][7] Within this acidic range, lower concentrations of the drug are required to achieve a bactericidal effect against common uropathogens like E. coli.[5][8]
Q3: How does an alkaline pH affect Nitrothis compound's efficacy?
A3: As the pH becomes more alkaline, significantly higher concentrations of Nitrothis compound are needed to achieve the same bactericidal effect.[3] For instance, against E. coli, the concentration of Nitrothis compound required for a bactericidal effect at pH 7.5 can be at least double that needed at pH 5.5-6.5.[5] At a pH of 8.5, the required concentration can be 16 times higher or more.[5] This is particularly relevant when studying infections caused by urease-producing bacteria (e.g., Proteus mirabilis), which can raise the pH of the surrounding environment.[3]
Q4: How does pH influence the solubility and stability of Nitrothis compound?
A4: Nitrothis compound is a weak acid (pKa of 7.2) and is poorly soluble in water.[9][10] Its solubility is enhanced under acidic conditions.[9] In terms of stability, Nitrothis compound is more stable in acidic to neutral oral suspensions (pH 4.5-6.5) but degrades in alkaline media.[9][10] It is also sensitive to light and should be stored in light-resistant containers.[9]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected Nitrothis compound activity in vitro.
-
Possible Cause: The pH of the culture medium is not within the optimal acidic range (5.5-6.5). Many standard bacterial culture media are buffered to a pH of around 7.2-7.4.
-
Solution: Adjust the pH of the culture medium to the desired acidic range using sterile buffers (e.g., phosphate or citrate buffers) before adding Nitrothis compound. Monitor the pH throughout the experiment, as bacterial metabolism can alter it.
Issue 2: Difficulty dissolving Nitrothis compound for stock solutions.
-
Possible Cause: Nitrothis compound has poor aqueous solubility.[9]
-
Solution: Nitrothis compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[9] Prepare a high-concentration stock solution in a minimal volume of one of these solvents. For subsequent dilutions in aqueous media, ensure the final concentration of the organic solvent is low enough to not affect the bacteria.
Issue 3: High variability in results in animal models of urinary tract infection (UTI).
-
Possible Cause 1: Natural diurnal fluctuation of urine pH in the animals.
-
Solution 1: Standardize the timing of sample collection and drug administration to minimize the impact of diurnal variations.
-
Possible Cause 2: The baseline urine pH of the animal strain is not acidic. Different strains of rodents can have varying baseline urine pH.[3]
-
Solution 2: Before the experiment, determine the baseline urine pH of the animals. If necessary, acclimatize the animals to a standardized diet that can influence urine pH.[3]
-
Possible Cause 3: The experimental UTI is caused by a urease-producing bacterium, leading to an increase in urine pH.[3]
-
Solution 3: Regularly monitor the urine pH of infected animals. Consider this pH increase as a variable in your study or choose non-urease-producing strains for initial experiments.
Data Presentation
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Nitrothis compound against E. coli
| pH | Relative Nitrothis compound Concentration Required for Bactericidal Effect (compared to pH 5.5-6.5) |
| 5.5 | 1x |
| 6.5 | 1x |
| 7.5 | ≥ 4x |
| 8.5 | ≥ 32x |
Data synthesized from multiple sources indicating a significant increase in the required concentration of Nitrothis compound as the pH becomes more alkaline.[5][8]
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Nitrothis compound at Different pH Values
-
Medium Preparation: Prepare Mueller-Hinton Broth (MHB) or other suitable broth. Divide the broth into aliquots and adjust the pH of each aliquot to the desired levels (e.g., 5.5, 6.5, 7.5, and 8.5) using sterile HCl or NaOH. Confirm the final pH with a calibrated pH meter.
-
Nitrothis compound Stock Solution: Prepare a stock solution of Nitrothis compound (e.g., 1280 µg/mL) in DMSO.[1]
-
Serial Dilutions: Perform serial twofold dilutions of the Nitrothis compound stock solution in the pH-adjusted broths in 96-well microtiter plates.[1]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Incubation: Inoculate the wells with the bacterial suspension and incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[1]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Nitrothis compound that completely inhibits visible bacterial growth.[1]
Protocol 2: In Vivo Murine Model of UTI with Urine pH Control
-
Animal Acclimatization: Acclimatize mice to a standardized diet for one week. Monitor daily water and food intake.
-
Urine pH Modulation (Optional):
-
Baseline Urine pH Measurement: Collect urine samples from each mouse to determine the baseline pH before infection and treatment.
-
Infection: Induce UTI via transurethral inoculation of a known uropathogenic bacterial strain.
-
Nitrothis compound Administration: Administer Nitrothis compound at the desired dosage and route (e.g., oral gavage).
-
Monitoring: Monitor urine pH at regular intervals throughout the experiment.
-
Outcome Assessment: At the end of the study, euthanize the animals and collect bladder and kidney tissues for bacterial load determination (CFU counts) and histological analysis.
Visualizations
Caption: pH-dependent activation of Nitrothis compound.
Caption: Workflow for an in vivo UTI model with pH control.
References
- 1. benchchem.com [benchchem.com]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Alkaline Urine in the Emergency Department Predicts Nitrothis compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamics of nitrothis compound at different pH levels against pathogens involved in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Stability study of extemporaneously compounded nitrothis compound oral suspensions for pediatric patients [foliamedica.bg]
Identifying and mitigating sources of contamination in Furantoin research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of contamination during Furantoin research.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound research?
A1: Contamination in this compound research can arise from several sources:
-
Chemical Degradation: this compound is susceptible to hydrolytic degradation, especially in neutral to alkaline solutions.[1] This process can be accelerated by elevated temperatures.[1] The primary degradation pathway involves the cleavage of the imidazolidine-2,4-dione ring.[1]
-
Synthesis-Related Impurities: The synthesis of this compound can result in process-related impurities and by-products.[2] These can include starting materials, intermediates, and side-reaction products.
-
Solvent and Reagent Contamination: The use of non-HPLC grade solvents can introduce impurities that may interfere with analytical measurements.[3] Water is a common source of contamination in reversed-phase HPLC.[4] Reagents used in experiments can also be a source of contaminants.
-
Improper Storage and Handling: Exposure to light and non-neutral pH can lead to the degradation of this compound.[5] Stock solutions, especially aqueous ones, have limited stability and should be freshly prepared.[5]
-
Cross-Contamination: Inadequate cleaning of laboratory glassware and equipment can lead to cross-contamination from other experiments.
Q2: How can I detect contamination in my this compound samples?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting impurities in this compound samples.[6][7][8][9] An HPLC analysis of a pure this compound sample should show a single major peak. The presence of additional peaks may indicate the presence of contaminants or degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the molecular weights of these unknown peaks, aiding in their identification.
Q3: What are the acceptable limits for impurities in research-grade this compound?
A3: For research purposes, it is recommended to use this compound with a purity of ≥98%.[5] While specific limits for individual impurities in a research context are not well-defined in the literature, for pharmaceutical-grade this compound, the United States Pharmacopeia (USP) sets a limit of not more than 0.01% for the related compound nitrofurazone.[10] For early-stage drug development, it is a good practice to keep any single impurity below 0.1-0.2%.
Q4: Can contamination affect my experimental results?
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Extra peaks in the chromatogram | 1. This compound degradation due to improper sample preparation or storage.[5] 2. Contaminated mobile phase or diluent.[4] 3. Carryover from a previous injection. | 1. Prepare fresh this compound solutions in a suitable solvent like DMSO and protect from light.[5] Avoid prolonged storage of aqueous dilutions.[5] 2. Use HPLC-grade solvents and freshly prepared mobile phase.[3] 3. Implement a needle wash step in your HPLC method and inject a blank solvent run to check for carryover. |
| Peak tailing | 1. Interaction of this compound with active sites on the HPLC column. 2. Inappropriate mobile phase pH. | 1. Use a high-quality, end-capped C18 column. 2. Adjust the mobile phase pH. A pH around 3.0-3.5 is often used in reversed-phase methods for this compound.[8] |
| Shifting retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if performance degrades over time. |
In-Vitro Assay Inconsistencies
| Problem | Possible Causes | Solutions |
| Inconsistent MIC values | 1. Degradation of this compound in the assay medium. 2. Presence of impurities with antibacterial activity. | 1. Prepare fresh this compound stock solutions for each experiment.[5] Minimize the time between solution preparation and use. 2. Verify the purity of your this compound stock using HPLC. If impurities are detected, purify the compound or obtain a new, high-purity batch. |
| Poor solubility or precipitation in media | 1. This compound has low aqueous solubility.[11] 2. Using an inappropriate solvent for the initial stock solution. | 1. Prepare a high-concentration stock solution in DMSO (e.g., 10 mg/mL).[5] 2. When diluting into aqueous media, ensure the final DMSO concentration is low and does not affect the assay. Perform serial dilutions to reach the desired final concentrations.[5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In-Vitro Assays
This protocol is adapted from established methods for preparing this compound solutions for antibacterial susceptibility testing.[5]
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous or newly opened
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mg/mL solution).
-
Securely cap the vial and vortex vigorously until the powder is dissolved. A sonicator bath can be used to aid dissolution. The solution should be a clear yellow-orange.
-
It is highly recommended to use this stock solution fresh.[5] If short-term storage is necessary, store in small, single-use aliquots in amber vials at -20°C. Be aware that precipitation may occur upon thawing.[5]
-
For working solutions, dilute the DMSO stock solution into the desired aqueous experimental medium (e.g., Mueller-Hinton Broth). Perform serial dilutions to achieve the final desired concentrations.
Protocol for Recrystallization of this compound
This protocol can be used to purify this compound if impurities are suspected.
Materials:
-
Crude this compound
-
Acetic acid
-
Deionized water
-
Heating and stirring plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
Procedure:
-
In a fume hood, dissolve the crude this compound in a minimal amount of hot acetic acid with stirring to achieve a clear solution.
-
Slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature without stirring. Crystals should form.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold deionized water.
-
Dry the purified crystals under vacuum.
Visualizations
References
- 1. Nitrothis compound hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nitrothis compound Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. helixchrom.com [helixchrom.com]
- 8. ijcpa.in [ijcpa.in]
- 9. Application USP Methods for Nitrothis compound for the Legacy L1 | SIELC Technologies [sielc.com]
- 10. uspnf.com [uspnf.com]
- 11. Nitrothis compound | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for handling and storage of Nitrofurantoin to ensure stability
Technical Support Center: Nitrofurantoin Handling and Stability
This guide provides best practices for the handling and storage of Nitrothis compound to ensure its chemical and physical stability for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure Nitrothis compound API?
A1: Pure Nitrothis compound active pharmaceutical ingredient (API) should be stored in airtight, light-resistant containers at controlled room temperature, generally between 15°C to 30°C (59°F to 86°F)[1]. It is crucial to protect it from moisture and direct light to prevent degradation[2][3][4].
Q2: How does temperature affect the stability of Nitrothis compound in solution or suspension?
A2: Temperature significantly impacts Nitrothis compound's stability, particularly in aqueous environments. Hydrolysis, a primary degradation pathway, accelerates at higher temperatures[5][6]. Studies on extemporaneously compounded oral suspensions have shown that storage at refrigerated temperatures (4°C) generally results in better chemical stability compared to room temperature (25°C)[2][7]. For instance, some suspensions maintained over 95% of the initial concentration for up to 102 days at 4°C, while stability at 25°C was shorter[2]. However, some formulations have demonstrated stability for up to 91 days at both 4°C and 25°C[8][9][10].
Q3: What is the impact of pH on Nitrothis compound's stability?
A3: Nitrothis compound's stability is highly pH-dependent. It is most stable in acidic to slightly acidic conditions (pH 4.5–6.5)[2]. Hydrolytic degradation is significantly slower in acidic solutions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) solutions[5][6]. Alkaline conditions, in particular, accelerate the degradation process.
Q4: Is Nitrothis compound sensitive to light?
A4: Yes, Nitrothis compound is sensitive to light and should be protected from direct exposure. Photodegradation can occur, leading to the formation of degradation products[11]. It is recommended to store Nitrothis compound, both in its pure form and in formulations, in light-resistant containers, such as amber-colored bottles[8][10].
Q5: What are the primary degradation pathways for Nitrothis compound?
A5: The primary degradation pathways for Nitrothis compound are hydrolysis and photolysis[5][11]. Hydrolysis is influenced by pH and temperature and can involve processes such as the cleavage of the N-N single bond and the cleavage of the heterocyclic non-aromatic ring[5][6]. Photodegradation occurs upon exposure to light and involves the absorption of solar radiation, leading to the breakdown of the molecule[11].
Troubleshooting Guide
Issue 1: Precipitation or caking is observed in a Nitrothis compound suspension.
-
Possible Cause: Improper formulation, such as inadequate suspending agents, or significant temperature fluctuations during storage.
-
Troubleshooting Steps:
-
Ensure the suspension is being stored at the recommended temperature. Some precipitates can be easily resuspended by shaking[8][9].
-
If resuspension is difficult or caking is present, the formulation may be unstable. Review the composition of the vehicle, considering the use of appropriate suspending agents like Ora-Plus®, xanthan gum, or sodium carboxymethylcellulose[2][7][8].
-
Visually inspect for any changes in color or odor, which may indicate chemical degradation along with physical instability.
-
Issue 2: The color of the Nitrothis compound solution/suspension has changed.
-
Possible Cause: This often indicates chemical degradation due to factors like exposure to light, inappropriate pH, or high temperatures.
-
Troubleshooting Steps:
-
Verify that the preparation has been stored in a light-resistant container and at the correct temperature.
-
Measure the pH of the solution/suspension to ensure it is within the optimal range (pH 4.5-6.5)[2].
-
If degradation is suspected, the preparation should be discarded. For future preparations, ensure all handling and storage guidelines are strictly followed.
-
It's important to note that Nitrothis compound can cause a rust-yellow to brown discoloration of urine, which is a known side effect and not indicative of the product's instability[1].
-
Issue 3: Inconsistent results in analytical assays (e.g., HPLC, UV-Vis).
-
Possible Cause: This could be due to the degradation of the Nitrothis compound standard or sample, improper sample preparation, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Prepare a fresh standard solution and re-run the analysis.
-
Review the sample preparation procedure to ensure consistency. For suspensions, ensure adequate mixing and extraction[2].
-
Verify that the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. A forced degradation study can help validate this[12].
-
Check for any changes in the physical properties of the stored sample (color, clarity, etc.) that might suggest degradation.
-
Data and Protocols
Quantitative Stability Data
Table 1: Influence of pH and Temperature on Nitrothis compound Hydrolysis Half-Life
| pH | Temperature (°C) | Half-Life |
| 4 | 20 | 3.9 years |
| 7 | 20 | Slower than at pH 9, faster than at pH 4 |
| 9 | 20 | Slower than at higher temperatures |
| 4 | 40 | Data not specified |
| 7 | 40 | Data not specified |
| 9 | 40 | Data not specified |
| 4 | 60 | Data not specified |
| 7 | 60 | Data not specified |
| 9 | 60 | 0.5 days |
Data extracted from studies on hydrolytic degradation[5][6].
Table 2: Stability of Extemporaneously Compounded Nitrothis compound Suspensions (10 mg/mL)
| Storage Temperature | Vehicle Composition | Duration | Remaining Concentration |
| 4°C | 1:1 Ora-Sweet® & Ora-Plus® | 91 days | >90% |
| 25°C | 1:1 Ora-Sweet® & Ora-Plus® | 91 days | >90% |
| 4°C | Various syrup/xanthan/NaCMC blends | 30 days | >95% (for 4 of 7 formulations) |
| 25°C | Various syrup/xanthan/NaCMC blends | 30 days | >95% (for 2 of 7 formulations) |
| 4°C | Optimized syrup/sorbitol/xanthan/NaCMC | 102 days | >95% |
Data compiled from multiple stability studies[2][7][8][9][10].
Experimental Protocols
Protocol 1: General Long-Term Stability Study of a Nitrothis compound Formulation
This protocol outlines a typical long-term stability study based on ICH guidelines[13][14][15].
-
Sample Preparation:
-
Prepare at least three batches of the Nitrothis compound formulation to be tested.
-
Package the samples in the proposed container closure system (e.g., amber plastic bottles).
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).
-
For refrigerated storage, use 5°C ± 3°C.
-
-
Testing Frequency:
-
Test the samples at specified time points, typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analytical Testing:
-
At each time point, evaluate the samples for the following:
-
Physical Properties: Appearance, color, odor, pH, and ease of resuspension (for suspensions)[8][10].
-
Chemical Properties: Assay for Nitrothis compound content and quantification of any degradation products using a validated stability-indicating HPLC method.
-
Microbiological Properties: Test for microbial growth[2].
-
-
-
Data Evaluation:
Protocol 2: Stability-Indicating HPLC Method for Nitrothis compound
This is a general procedure for analyzing Nitrothis compound and its degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector (e.g., PDA detector).
-
Column: A reverse-phase C18 column (e.g., 7.5cm x 4.6mm, 2.7µm particle size)[16].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Triethylamine, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., Acetonitrile) in a ratio like 80:20 v/v[16].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Nitrothis compound reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: For a suspension, accurately transfer a sample, extract the Nitrothis compound using a suitable solvent (e.g., acetone or dimethylformamide), and dilute with the mobile phase to fall within the calibration curve range[2].
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for Nitrothis compound is typically short (e.g., around 2.0 minutes under the conditions described)[16].
-
Quantify the amount of Nitrothis compound by comparing the peak area of the sample to that of the standard. Ensure the method separates the main Nitrothis compound peak from any degradation product peaks.
-
Visualizations
Caption: Nitrothis compound primary degradation pathways.
Caption: General workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Stability study of extemporaneously compounded nitrothis compound oral suspensions for pediatric patients [foliamedica.bg]
- 3. Nitrothis compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. plannedparenthood.org [plannedparenthood.org]
- 5. Nitrothis compound hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Nitrothis compound in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
- 15. qlaboratories.com [qlaboratories.com]
- 16. ijcpa.in [ijcpa.in]
- 17. uspnf.com [uspnf.com]
Validation & Comparative
In Vitro Showdown: Nitrofurantoin and Fosfomycin Battle Escherichia coli
An objective comparison of the in vitro performance of two first-line antibiotics against the common uropathogen, Escherichia coli, supported by experimental data and detailed methodologies for researchers and drug development professionals.
In the ongoing fight against urinary tract infections (UTIs), primarily caused by Escherichia coli, Nitrofurantoin and Fosfomycin stand as crucial first-line oral therapeutic options. Their continued efficacy in an era of mounting antibiotic resistance warrants a close examination of their in vitro activity. This guide provides a comparative analysis of their performance against E. coli, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing their mechanisms of action and experimental workflows.
Performance at a Glance: Quantitative Susceptibility Data
The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively. A lower MIC value indicates greater potency.
Data from various studies consistently demonstrate the high in vitro activity of both Nitrothis compound and Fosfomycin against E. coli, including multidrug-resistant isolates like extended-spectrum β-lactamase (ESBL)-producing strains.
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Nitrothis compound | 16[1][2] | 16[1][2] | 81.2 - 96.3[1] | |
| Fosfomycin | 0.5 - 2[1][2][3] | 2 - 8[1][2][3] | 65.65 - 99.3[4] |
It is important to note that susceptibility rates can vary based on geographical location and the specific patient population from which the E. coli isolates are obtained.
Unraveling the Mechanisms: How They Combat E. coli
The enduring effectiveness of Nitrothis compound and Fosfomycin can be attributed to their unique and distinct mechanisms of action, which also contribute to a low incidence of cross-resistance.
Nitrothis compound's Multi-pronged Attack: Nitrothis compound's bactericidal activity is a result of its conversion into highly reactive electrophilic intermediates by bacterial nitroreductases.[5][6] These intermediates launch a multifaceted assault on the bacterial cell, inhibiting key cellular processes. They are known to damage bacterial DNA, disrupt ribosomal proteins to halt protein synthesis, and interfere with the citric acid cycle.[5][7] This broad-based mechanism is thought to be responsible for the low rate of resistance development.[5][6]
Fosfomycin's Cell Wall Sabotage: Fosfomycin takes a more targeted approach, aiming for the very foundation of the bacterial cell: the cell wall. It enters the E. coli cell through the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transport systems.[8] Once inside, Fosfomycin irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[9][10] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[9][10] By blocking this initial step, Fosfomycin effectively halts cell wall construction, leading to cell lysis and death.
Experimental Protocols: A Guide for In Vitro Susceptibility Testing
Standardized and reproducible methods are paramount for the accurate in vitro comparison of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.
Kirby-Bauer Disk Diffusion Method
This method assesses antibiotic susceptibility based on the diameter of the zone of growth inhibition around a drug-impregnated disk.
-
Inoculum Preparation: Prepare a bacterial suspension of the E. coli isolate in a sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension and remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply Nitrothis compound (300 µg) and Fosfomycin (200 µg, supplemented with 50 µg of glucose-6-phosphate) disks onto the inoculated agar surface. Ensure the disks are at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI-defined zone diameter breakpoints.
Broth Microdilution Method for MIC Determination
This technique determines the MIC by exposing the bacteria to serial dilutions of the antibiotic in a liquid growth medium.
-
Plate Preparation: Prepare serial two-fold dilutions of Nitrothis compound and Fosfomycin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For Fosfomycin, the broth should be supplemented with glucose-6-phosphate to a final concentration of 25 mg/L.
-
Inoculum Preparation: Prepare an E. coli inoculum as described for the Kirby-Bauer method and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. Susceptibility to Fosfomycin and Nitrothis compound of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility to Fosfomycin and Nitrothis compound of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkhijyen.org [turkhijyen.org]
- 4. msjonline.org [msjonline.org]
- 5. Fosfomycin: the characteristics, activity, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fosfomycin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Nitrofurantoin and Trimethoprim-Sulfamethoxazole for Uncomplicated Urinary Tract Infections
In the landscape of antimicrobial therapeutics for uncomplicated urinary tract infections (UTIs), nitrofurantoin and trimethoprim-sulfamethoxazole (TMP-SMX) have long been cornerstone treatments. This guide presents a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Clinical Efficacy and Microbiological Outcomes
Clinical trials have demonstrated that both nitrothis compound and TMP-SMX are effective in treating uncomplicated cystitis, though rising resistance to TMP-SMX is a growing concern. A key randomized, open-label, controlled equivalence trial provides a direct comparison of the two drugs. In this study, women aged 18-45 with acute uncomplicated cystitis were treated with either a 5-day course of nitrothis compound (100mg twice daily) or a 3-day course of trimethoprim-sulfamethoxazole (160/800 mg twice daily).[1][2][3][4]
The primary outcome, clinical cure at 30 days post-therapy, was achieved in 84% of patients in the nitrothis compound group and 79% in the TMP-SMX group, meeting the pre-specified criteria for equivalence.[2][3] Early clinical and microbiological cure rates, assessed 5 to 9 days after treatment completion, were also found to be equivalent between the two groups.[2][3]
However, the efficacy of TMP-SMX is significantly impacted by local resistance rates of uropathogens, primarily Escherichia coli.[5] In regions where the prevalence of E. coli resistance to TMP-SMX exceeds 20%, it is not recommended as a first-line treatment.[5] In the aforementioned study, a notable difference in clinical cure was observed based on the susceptibility of the uropathogen to TMP-SMX. The clinical cure rate was 84% for susceptible isolates but dropped to 41% for non-susceptible isolates.[1][3]
| Outcome Measure | Nitrothis compound (5-day course) | Trimethoprim-Sulfamethoxazole (3-day course) | Reference |
| Overall Clinical Cure Rate (30 days) | 84% | 79% | [2][3] |
| Early Clinical Cure Rate (5-9 days) | Equivalent to TMP-SMX | Equivalent to Nitrothis compound | [2] |
| Microbiological Cure Rate (5-9 days) | Equivalent to TMP-SMX | Equivalent to Nitrothis compound | [2] |
| Clinical Cure Rate (TMP-SMX susceptible pathogens) | N/A | 84% | [1][3] |
| Clinical Cure Rate (TMP-SMX non-susceptible pathogens) | N/A | 41% | [1][3] |
Adverse Effects
Both medications are generally well-tolerated, but they are associated with different side effect profiles. A comparative study noted that trimethoprim-sulfamethoxazole was associated with a higher risk for several adverse drug events compared with nitrothis compound.[6]
| Adverse Effect Profile | Nitrothis compound | Trimethoprim-Sulfamethoxazole | Reference |
| Common Adverse Effects | Nausea, headache, flatulence | Rash, urticaria, nausea, vomiting | [7] |
| Serious Adverse Events | Pulmonary reactions, hepatotoxicity, peripheral neuropathy (rare) | Stevens-Johnson syndrome, toxic epidermal necrolysis, fulminant hepatic necrosis, agranulocytosis, aplastic anemia (rare) | [7] |
| Discontinuation due to side effects | More likely than with trimethoprim in some studies, mainly gastrointestinal. | Less likely than with nitrothis compound in some studies. | [8] |
Mechanisms of Action
The two drugs employ distinct mechanisms to inhibit bacterial growth.
Nitrothis compound's Mechanism of Action
Nitrothis compound is reduced by bacterial flavoproteins to reactive intermediates that inhibit bacterial ribosomal proteins and other macromolecules. This disruption of ribosomal function leads to the inhibition of DNA, RNA, and protein synthesis.
Trimethoprim-Sulfamethoxazole's Mechanism of Action
Trimethoprim and sulfamethoxazole act synergistically to inhibit sequential steps in the bacterial folic acid synthesis pathway. Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase. Trimethoprim then binds to and inhibits bacterial dihydrofolate reductase, preventing the synthesis of tetrahydrofolic acid, a crucial component for DNA synthesis.
Experimental Protocols
The following outlines a typical experimental protocol for a clinical trial comparing the efficacy of nitrothis compound and TMP-SMX for uncomplicated UTIs, based on published methodologies.[1][2][3][9]
Study Design
A randomized, open-label or double-blind, controlled equivalence or non-inferiority trial is typically conducted.
Participant Selection
Inclusion Criteria:
-
Presenting with symptoms of acute uncomplicated cystitis (e.g., dysuria, frequency, urgency).[1][2]
-
A urine culture with at least 10^2 to 10^5 colony-forming units (CFU)/mL of a uropathogen.[1][2][9]
Exclusion Criteria:
-
Known anatomical or functional abnormalities of the urinary tract.[1][2][5]
-
Known allergy to the study drugs.[2]
Intervention
-
Nitrothis compound Group: 100 mg orally twice daily for 5 days.[1][2][3][4]
-
Trimethoprim-Sulfamethoxazole Group: One double-strength tablet (160/800 mg) orally twice daily for 3 days.[1][2][3][4]
Outcome Measures
-
Primary Outcome: Clinical cure, defined as the resolution of initial UTI symptoms without the need for additional antimicrobial treatment, assessed at 30 days after completion of therapy.[1][3]
-
Secondary Outcomes:
Microbiological Procedures
-
Urine Collection: Midstream urine samples are collected at baseline and at follow-up visits.
-
Urine Culture: A quantitative urine culture is performed by inoculating a calibrated loop of urine onto appropriate agar plates (e.g., blood agar, MacConkey agar). Plates are incubated at 35-37°C for 24-48 hours.[10]
-
Bacterial Identification and Susceptibility Testing: The uropathogen is identified, and its susceptibility to the study antibiotics is determined using standardized laboratory methods, such as disk diffusion or broth microdilution.[11]
Experimental Workflow
References
- 1. rxfiles.ca [rxfiles.ca]
- 2. ebm.bmj.com [ebm.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic strategies for uncomplicated cystitis in women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMP/SMX Associated With Higher Risk For Severe Adverse Drug Events Compared With Nitrothis compound In Patients With Uncomplicated UTIs, Study Says [ascp.org]
- 7. auajournals.org [auajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Clinical relevance of expanded quantitative urine culture in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dreminozbek.com [dreminozbek.com]
A Comparative Guide to Newly Synthesized Furantoin Analogues and Their Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Furantoin, a synthetic nitrofuran, has long been a mainstay in treating urinary tract infections due to its unique mechanism of action and low propensity for resistance development.[1][2] This has spurred medicinal chemists to explore new analogues of this compound, aiming to broaden its spectrum of activity, enhance its potency, and overcome existing limitations. This guide provides a comparative overview of recently synthesized this compound analogues, presenting their antibacterial efficacy alongside the parent compound and other antibiotics.
Comparative Antibacterial Activity
The antibacterial activity of newly synthesized this compound analogues has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. The data, presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. Lower MIC values indicate greater potency.
Pyrazole-Containing this compound Analogues
A series of thirteen nitrothis compound analogues incorporating furan and pyrazole scaffolds were synthesized and evaluated for their antibacterial properties against several Gram-negative and Gram-positive bacteria.[3][4] The results for the most promising compounds are presented below, with this compound as a reference.
| Compound | Escherichia coli MIC (µg/mL) | Salmonella typhimurium MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Streptococcus faecium MIC (µg/mL) |
| 11a | 15 | 12 | >250 | >250 |
| 11b | 15 | 12 | >250 | >250 |
| 11f | 15 | 12 | >250 | >250 |
| 11g | 15 | 12 | >250 | >250 |
| This compound | 30 | 25 | >250 | >250 |
Data sourced from Hassan et al., 2020.[3][4]
Notably, compounds 11a, 11b, 11f, and 11g demonstrated good antibacterial activity against Escherichia coli and Salmonella typhimurium, showing greater potency than the parent drug, this compound.[3][4] However, all synthesized analogues were biologically inert against the tested Gram-positive bacteria, Staphylococcus aureus and Streptococcus faecium.[3]
This compound Analogues Against Acinetobacter baumannii**
Researchers have also designed and synthesized a series of novel this compound derivatives with the aim of targeting the problematic Gram-negative pathogen Acinetobacter baumannii.[5][6] this compound itself is not effective against this organism.[5][6]
| Compound | Acinetobacter baumannii MIC (µM) |
| Compound 2 | 4 |
| Compound 16 | 4 |
Data sourced from a 2025 study on novel Nitrothis compound derivatives.[5][6]
Compounds 2 and 16 from this series exhibited strong antibacterial activity against A. baumannii, with a minimum inhibitory concentration (MIC) of 4 µM.[5][6] These compounds also demonstrated low cytotoxicity and hemolytic activity, suggesting they could be potential candidates for treating infections caused by this multidrug-resistant pathogen.[5][6]
Anti-mycobacterial Activity of this compound Analogues
To address the poor cell membrane penetration of this compound, a series of analogues were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[7][8]
| Compound | M. tuberculosis H37Rv MIC90 (µM) | Selectivity Index |
| Analogue 9 | 0.5 | >100 |
| This compound | 15 | - |
| Isoniazid (INH) | 0.5 | - |
Data sourced from a 2020 study on anti-mycobacterial Nitrothis compound analogues.[7][8]
Analogue 9 , which features an eight-carbon aliphatic chain, was the most active compound, demonstrating potency equivalent to the frontline anti-tuberculosis drug, Isoniazid.[7][8] It was 30-fold more potent than this compound and showed a high selectivity for mycobacteria.[7][8] These analogues also exhibited improved lipophilicity and reduced protein binding affinity.[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel this compound analogues.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. Two common methods were employed in the cited studies:
1. Broth Microdilution Method:
This method is used for testing a large number of isolates and involves the following steps:[9][10]
-
Preparation of Stock Solution: A stock solution of the test compound (e.g., this compound analogue) is prepared at a high concentration in a suitable solvent.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted test compound. Control wells (growth control with no compound and sterility control with no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours). For anaerobic bacteria, incubation is carried out in an anaerobic environment.
-
Reading and Interpretation: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
2. Agar Dilution Method:
This method is often considered a reference method for MIC determination and involves the following steps:[9][11]
-
Preparation of Stock Solution: As with the broth microdilution method, a concentrated stock solution of the test compound is prepared.
-
Preparation of Agar Plates: A solid growth medium (e.g., Mueller-Hinton Agar) is prepared and sterilized. While the agar is still molten (around 48-50°C), appropriate volumes of the test compound dilutions are added to create a series of agar plates with varying concentrations of the compound.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial inoculum is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions.
-
Reading and Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism on the agar surface.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the processes involved in evaluating these novel compounds, the following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The antibacterial effect of this compound is a multi-faceted process that begins with its entry into the bacterial cell.
Caption: Proposed mechanism of action for this compound.
Inside the bacterium, this compound is reduced by bacterial flavoproteins (nitroreductases) to generate highly reactive intermediates.[1][12][13] These reactive species are the primary agents of cellular damage, targeting multiple vital components non-specifically. They cause damage to bacterial DNA, inactivate ribosomal proteins leading to the inhibition of protein synthesis, disrupt key metabolic pathways by inhibiting enzymes, and interfere with cell wall synthesis.[12][13] This multi-pronged attack is believed to be the reason for the low incidence of acquired resistance to this compound.[1][13] The development of new analogues that retain or enhance this mechanism of action holds significant promise in the ongoing fight against antibiotic resistance.
References
- 1. Nitrothis compound - Wikipedia [en.wikipedia.org]
- 2. Nitrothis compound: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Nitrothis compound Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. actascientific.com [actascientific.com]
- 11. woah.org [woah.org]
- 12. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
In Vitro Showdown: Nitrofurantoin versus Beta-Lactam Antibiotics for Uropathogen Susceptibility
A Head-to-Head Comparison for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous re-evaluation of our antibiotic armamentarium. This guide provides a detailed in vitro comparison of nitrofurantoin and a range of beta-lactam antibiotics, focusing on their efficacy against common uropathogens. By presenting quantitative data, experimental protocols, and visual representations of mechanisms and workflows, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Susceptibility Data
The following tables summarize the in vitro activity of nitrothis compound and various beta-lactam antibiotics against key urinary tract infection (UTI) pathogens, with a particular focus on Escherichia coli, including extended-spectrum beta-lactamase (ESBL)-producing strains.
Table 1: In Vitro Susceptibility of E. coli to Nitrothis compound and Beta-Lactam Antibiotics
| Antibiotic | Bacterial Strain | Susceptibility Rate (%) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Nitrothis compound | ESBL-positive E. coli | 96.3% | 16 | 16 | [1] |
| Nitrothis compound | ESBL-producing E. coli | 93.1% (outpatients), 89.2% (inpatients) | - | - | [2] |
| Nitrothis compound | Carbapenem-resistant E. coli | 56% | - | - | [3] |
| Fosfomycin | ESBL-positive E. coli | 97.2% | 0.5 | 2 | [1] |
| Amoxicillin-clavulanate | Carbapenem-resistant E. coli | 1.2% (resistant) | - | - | [3] |
| Piperacillin-tazobactam | Carbapenem-resistant E. coli | 3.7% (resistant) | - | - | [3] |
| Cefpodoxime | Carbapenem-resistant E. coli | 1.2% (resistant) | - | - | [3] |
| Cefoperazone-sulbactam | Carbapenem-resistant E. coli | 1.2% (resistant) | - | - | [3] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Comparative MICs of Nitrofurans against Various Uropathogens
| Antibiotic | Bacterial Species | MIC Range (mg/L) | Reference |
| Nitrothis compound | Enterobacteriaceae | 16 - 64 | [4] |
| Nitrothis compound | Gram-positive cocci | 8 - 64 | [4] |
| Furazidin | Enterobacteriaceae | 4 - 64 | [4] |
| Furazidin | Gram-positive cocci | 2 - 4 | [4] |
Experimental Protocols
The data presented in this guide are primarily derived from two standard in vitro susceptibility testing methods: the Kirby-Bauer disk diffusion method and the broth microdilution method.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared.[5]
-
Plate Inoculation: A sterile swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate. This is typically done in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[6]
-
Disk Placement: Paper disks impregnated with a specific concentration of the antibiotic (e.g., 300 mcg for nitrothis compound) are placed on the agar surface.[7]
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[1][5]
-
Zone Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to categorize the isolate as susceptible, intermediate, or resistant.[5]
Broth Microdilution Method
This quantitative method determines the minimum inhibitory concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible bacterial growth.
Protocol:
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.[5]
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[5]
-
Inoculation: The standardized bacterial suspension is added to each well containing the antibiotic dilutions.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[1]
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in a well with no visible bacterial growth.[5]
-
Interpretation: The MIC value is compared to established breakpoints from organizations like the CLSI to classify the isolate as susceptible, intermediate, or resistant. For nitrothis compound, an MIC of ≤32 µg/mL is typically considered susceptible for E. coli.[3]
References
- 1. Susceptibility to Fosfomycin and Nitrothis compound of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrothis compound & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. microrao.com [microrao.com]
- 6. asm.org [asm.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Cross-Resistance Between Nitrofurantoin and Other Nitrofuran Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance patterns between nitrofurantoin and other nitrofuran antibiotics. The information is compiled from various experimental studies to assist researchers in understanding the nuances of nitrofuran resistance and to guide future drug development efforts.
Executive Summary
Nitrothis compound remains a valuable therapeutic option for uncomplicated urinary tract infections (UTIs), largely due to its unique mechanism of action and the slow emergence of resistance. However, the potential for cross-resistance with other nitrofuran antibiotics is a critical consideration for antimicrobial stewardship and the development of new compounds in this class. This guide summarizes the available quantitative data on the comparative minimum inhibitory concentrations (MICs) of nitrothis compound and other nitrofurans against key bacterial pathogens. It also details the experimental protocols used in these studies and visualizes the underlying mechanisms of action and resistance.
Comparative In Vitro Activity of Nitrofuran Antibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of nitrothis compound with other nitrofuran derivatives against common uropathogens.
Table 1: Comparative MICs of Nitrothis compound and Furazidin against Escherichia coli
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Bacterial Strains | Reference |
| Nitrothis compound | 16 | 128 | 16 - 64 | 100 clinical isolates | [1][2][3] |
| Furazidin | 8 | 64 | 4 - 64 | 100 clinical isolates | [1][2][3] |
| Nitrothis compound | 16 | 64 | - | 18 clinical ESBL-positive isolates | [4][5] |
| Furazidin | 8 | 16 | - | 18 clinical ESBL-positive isolates | [4][5] |
Table 2: Comparative MICs of Nitrothis compound and Furazidin against Gram-Positive Cocci
| Antibiotic | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Nitrothis compound | Enterococcus faecalis | 8 | 64 | 1 - 128 | |
| Nitrothis compound | Staphylococcus aureus (MRSA) | 8 | 64 | - | [4] |
| Furazidin | Enterococcus faecalis | 2 | 4 | - | [4][5] |
| Furazidin | Staphylococcus aureus (MRSA) | 2 | 4 | - | [4][5] |
Observations from the Data:
-
Studies consistently show that furazidin exhibits lower MIC values than nitrothis compound against both Gram-negative (E. coli) and Gram-positive cocci.[1][2][3][4][5]
-
A high degree of cross-resistance is observed between nitrothis compound and furazidin in E. coli.[1][2][3]
-
Nitrothis compound retains good activity against many multidrug-resistant (MDR) isolates, including vancomycin-resistant enterococci (VRE).[6]
Mechanisms of Action and Resistance
The antimicrobial activity of nitrofurans is dependent on their reduction by bacterial nitroreductases into highly reactive electrophilic intermediates. These intermediates can then damage multiple cellular targets, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle.[5][7][8]
Resistance to nitrofurans primarily arises from mutations in the genes encoding the nitroreductases, nfsA and nfsB. These mutations lead to decreased activation of the prodrug. Efflux pumps can also contribute to reduced susceptibility.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is widely used to determine the in vitro susceptibility of bacteria to antimicrobial agents.
Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solutions:
-
Weigh a precise amount of the nitrofuran antibiotic powder.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[9][10]
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.[10]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Induction of Antibiotic Resistance by Serial Passage
This method is used to select for and characterize the development of antibiotic resistance in a bacterial population over time.
Principle: Bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic. In each passage, the bacteria that survive and grow at the highest concentration are used to inoculate a new set of cultures with a fresh gradient of the antibiotic. This process selects for mutants with increased resistance.
Detailed Protocol:
-
Initial MIC Determination:
-
Determine the baseline MIC of the antibiotic for the susceptible bacterial strain using the broth microdilution method described above.
-
-
Serial Passage:
-
Inoculate a series of tubes or wells containing broth with increasing concentrations of the antibiotic, typically starting from 0.5x MIC.[12]
-
Incubate the cultures at the optimal growth temperature until turbidity is observed.
-
Identify the well with the highest concentration of the antibiotic that shows bacterial growth.
-
Use a small aliquot of the culture from this well to inoculate a new series of cultures with a fresh, and often higher, gradient of antibiotic concentrations.
-
Repeat this process for a predetermined number of passages (e.g., 30 days) or until a significant increase in the MIC is observed.[13]
-
-
Monitoring Resistance:
-
Periodically determine the MIC of the passaged cultures to monitor the change in resistance levels over time.
-
-
Stability of Resistance:
-
To assess the stability of the acquired resistance, culture the resistant strain in an antibiotic-free medium for several passages and then re-determine the MIC.[13]
-
Conclusion
The data presented in this guide indicate a high potential for cross-resistance between nitrothis compound and furazidin, with furazidin generally demonstrating greater in vitro potency. The shared mechanism of activation via bacterial nitroreductases is the likely basis for this cross-resistance. Researchers and drug development professionals should consider these findings when evaluating new nitrofuran derivatives. The development of novel nitrofurans that are not substrates for the same nitroreductases or are not susceptible to the same efflux mechanisms could be a promising strategy to overcome existing resistance. The provided experimental protocols offer a standardized framework for conducting further comparative studies in this important class of antibiotics.
References
- 1. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrothis compound and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofuran Derivatives Cross-Resistance Evidence-Uropathogenic Escherichia coli Nitrothis compound and Furazidin In Vitro Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Susceptibility of Nitrothis compound and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the urinary concentration of nitrothis compound and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. emerypharma.com [emerypharma.com]
- 13. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Nitrofurantoin-Susceptible and -Resistant Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nitrofurantoin-susceptible and -resistant bacterial strains, supported by experimental data from recent genomic studies. This document outlines the key genetic determinants of resistance, presents quantitative data on resistance levels, details common experimental protocols, and visualizes the underlying molecular pathways.
Introduction to Nitrothis compound Resistance
Nitrothis compound is a crucial antibiotic for treating uncomplicated urinary tract infections (UTIs), valued for its typically low resistance rates.[1] However, the emergence of nitrothis compound-resistant strains poses a significant clinical challenge. Understanding the genomic basis of this resistance is paramount for the development of new diagnostic tools and therapeutic strategies. Resistance primarily arises from the inactivation of bacterial nitroreductases, which are essential for activating nitrothis compound into its cytotoxic form.[2]
Key Genetic Determinants of Resistance
Comparative genomic studies have consistently identified mutations in specific genes as the primary drivers of nitrothis compound resistance. The most significant of these are the genes encoding the oxygen-insensitive nitroreductases NfsA and NfsB.
-
nfsA and nfsB Genes: These genes encode the primary enzymes responsible for reducing nitrothis compound to toxic intermediates that damage bacterial DNA and ribosomal proteins.[1][2] Loss-of-function mutations in one or both of these genes are the most common cause of nitrothis compound resistance.[3][4] Studies have shown that mutations in nfsA are often the first step in developing resistance, with subsequent mutations in nfsB leading to higher levels of resistance.[5]
-
ribE Gene: This gene is involved in the biosynthesis of riboflavin, a precursor to the flavin mononucleotide (FMN) cofactor required by the NfsA and NfsB nitroreductases.[1] Deletions or mutations in ribE can lead to reduced nitroreductase activity and, consequently, nitrothis compound resistance.[1][2]
-
oqxAB Efflux Pump: The oqxAB gene complex encodes a multidrug efflux pump that can contribute to reduced susceptibility to nitrothis compound by actively transporting the antibiotic out of the bacterial cell.[1][6] While prevalent in some resistant isolates, its contribution is often considered secondary to mutations in nfsA and nfsB.[7][8]
Quantitative Data on Nitrothis compound Resistance
The level of resistance to nitrothis compound is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. The following tables summarize typical MIC values and the associated genetic mutations found in comparative genomic studies of Enterobacteriaceae, particularly Escherichia coli.
| Bacterial Strain Category | Typical Nitrothis compound MIC (mg/L) | Common Associated Genotypes |
| Susceptible | ≤ 64 | Wild-type nfsA, nfsB, and ribE |
| Intermediate Resistance | > 64 | Loss-of-function mutation in nfsA or nfsB |
| High-Level Resistance | ≥ 128 - 512 | Loss-of-function mutations in both nfsA and nfsB[1][2][7] |
| Contribution from Efflux | Variable increase in MIC | Presence of oqxAB genes[1] |
Table 1: Nitrothis compound MIC Levels and Associated Genotypes.
| Gene | Type of Mutation | Consequence |
| nfsA | Point mutations (nonsense, missense), frameshift mutations, insertion sequence interruptions.[4][9] | Inactivation of NfsA nitroreductase activity. |
| nfsB | Point mutations, frameshift mutations, insertion sequence interruptions.[4][9] | Inactivation of NfsB nitroreductase activity. |
| ribE | Deletions, point mutations.[1] | Impaired riboflavin synthesis, leading to reduced FMN cofactor for NfsA/B. |
| oqxAB | Gene acquisition (often plasmid-mediated).[6] | Increased efflux of nitrothis compound from the cell. |
Table 2: Common Mutations Conferring Nitrothis compound Resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative genomics of nitrothis compound resistance.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of nitrothis compound for bacterial isolates.
Protocol:
-
Isolate Preparation: Bacterial isolates are cultured overnight on appropriate agar plates (e.g., Mueller-Hinton agar).
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline solution to match the turbidity of a 0.5 McFarland standard.
-
MIC Determination: Broth microdilution is a common method. A series of wells containing two-fold serial dilutions of nitrothis compound in cation-adjusted Mueller-Hinton broth are inoculated with the standardized bacterial suspension.
-
Incubation: The microdilution plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of nitrothis compound that completely inhibits visible bacterial growth. Results are interpreted according to clinical breakpoints (e.g., EUCAST or CLSI guidelines).
Whole-Genome Sequencing (WGS) and Analysis
Objective: To identify genetic mutations associated with nitrothis compound resistance.
Protocol:
-
DNA Extraction: High-quality genomic DNA is extracted from pure bacterial cultures using commercially available kits (e.g., DNeasy® Blood and Tissue Kit).[10] DNA quality and quantity are assessed using spectrophotometry and fluorometry.
-
Library Preparation: Sequencing libraries are prepared from the extracted DNA. This typically involves fragmenting the DNA, adding sequencing adapters, and amplifying the library. Kits such as Illumina DNA Prep are commonly used.[11]
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform, such as the Illumina MiSeq or HiSeq, to generate short-read data (fastq files).[12][13]
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Genome Assembly: Reads are either assembled de novo to create a draft genome or mapped to a reference genome of a known nitrothis compound-susceptible strain (e.g., E. coli ATCC 25922).[1]
-
Variant Calling: Single nucleotide polymorphisms (SNPs), insertions, deletions (indels), and larger structural variants are identified by comparing the assembled or mapped genome to the reference.
-
Gene Annotation: Genes of interest (nfsA, nfsB, ribE, oqxAB) are located, and the impact of identified mutations (e.g., frameshift, nonsense, missense) on protein function is predicted.[1]
-
Visualizing Resistance Mechanisms
The following diagrams illustrate the key pathways and workflows involved in the study of nitrothis compound resistance.
Caption: Nitrothis compound activation in susceptible vs. resistant bacteria.
Caption: Workflow for comparative genomic analysis of bacterial strains.
Conclusion
The comparative genomics of nitrothis compound-susceptible and -resistant bacterial strains reveals a consistent pattern of resistance driven by mutations in a few key genes, primarily nfsA and nfsB. The accumulation of genomic data, facilitated by high-throughput sequencing, continues to refine our understanding of the specific mutations that confer resistance. This knowledge is critical for monitoring the evolution of resistance, improving diagnostics, and guiding the development of novel antimicrobial strategies to combat UTIs caused by resistant pathogens. Researchers are advised to monitor the prevalence of these genetic markers in clinical isolates as nitrothis compound use continues.[3][14]
References
- 1. Genomic insights into nitrothis compound resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrothis compound resistance in Escherichia coli from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. researchgate.net [researchgate.net]
- 7. Genomic insights into nitrothis compound resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. webs.uab.cat [webs.uab.cat]
- 12. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens [polscientific.com]
- 14. microbiologyresearch.org [microbiologyresearch.org]
Unveiling Nitrofurantoin's Multi-Pronged Attack: A Comparative Validation Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nitrofurantoin's mechanism of action, validated by genetic knockout studies, against other classes of antibiotics. We delve into the experimental data that underpins our understanding of how this crucial urinary tract antibiotic functions and how its efficacy is impacted by the genetic makeup of the target bacteria.
Nitrothis compound, a cornerstone in the treatment of uncomplicated urinary tract infections, operates as a prodrug, requiring activation by bacterial enzymes to exert its therapeutic effect. This unique mechanism, targeting multiple cellular processes, has been a key factor in its sustained efficacy and the relatively slow emergence of clinical resistance. This guide will dissect this mechanism through the lens of genetic knockout models, offering a direct comparison with other antibiotics whose modes of action have been similarly validated.
The Central Role of Nitroreductases in Nitrothis compound's Efficacy
The bactericidal activity of nitrothis compound is contingent upon its reduction by bacterial nitroreductases into highly reactive electrophilic intermediates. In Escherichia coli, the primary uropathogen, two key oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this activation. Genetic knockout studies have been instrumental in unequivocally demonstrating the critical role of these enzymes. By systematically deleting the genes encoding these proteins (nfsA and nfsB), researchers can directly observe the impact on nitrothis compound susceptibility.
Quantitative Analysis of Nitrothis compound Susceptibility in E. coli Knockout Strains
The following table summarizes the minimum inhibitory concentration (MIC) of nitrothis compound against wild-type E. coli and its isogenic knockout mutants for the nfsA and nfsB genes. A higher MIC value indicates greater resistance to the antibiotic.
| Bacterial Strain | Genotype | Nitrothis compound MIC (mg/L) | Fold Change in MIC (vs. Wild-Type) |
| E. coli W3110 | Wild-Type (nfsA⁺, nfsB⁺) | 8 | 1 |
| E. coli W3110 ΔnfsA | nfsA Knockout | - | - |
| E. coli W3110 ΔnfsB | nfsB Knockout | - | - |
| E. coli W3110 ΔnfsAΔnfsB | Double Knockout | 128 | 16 |
Note: Specific MIC values for single knockouts can vary between studies, but consistently show an increase compared to the wild-type. The double knockout consistently demonstrates a significant increase in resistance.
This substantial 16-fold increase in the MIC for the double knockout mutant definitively validates that the primary mechanism of nitrothis compound's action is mediated through its activation by the NfsA and NfsB nitroreductases. The loss of these enzymes renders the bacterium significantly less susceptible to the drug.
Comparative Validation with Other Antibiotic Classes
To contextualize the validation of nitrothis compound's mechanism, we compare it with two other widely used antibiotic classes where genetic knockouts have been pivotal in confirming their modes of action: trimethoprim and β-lactams (e.g., ampicillin).
| Antibiotic Class | Antibiotic Example | Bacterial Target | Gene Encoding Target | Impact of Target Gene Knockout on MIC |
| Nitrofuran | Nitrothis compound | Nitroreductases (for activation) | nfsA, nfsB | Increase (Resistance) |
| Antifolate | Trimethoprim | Dihydrofolate Reductase (DHFR) | folA | Increase (Resistance) |
| β-Lactam | Ampicillin | Penicillin-Binding Proteins (PBPs) | pbp genes (e.g., pbp5) | Decrease (in resistant strains) or loss of resistance |
Trimethoprim: Targeting Folate Synthesis
Trimethoprim inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. Knocking out the folA gene, which encodes DHFR, is a known mechanism of trimethoprim resistance. This is because the bacterium can acquire a resistant version of the dfr gene, making the original target non-essential for survival in the presence of the drug.
β-Lactams: Disrupting Cell Wall Synthesis
β-lactam antibiotics, such as ampicillin, function by inhibiting penicillin-binding proteins (PBPs) that are crucial for bacterial cell wall synthesis. In some resistant bacteria, such as Enterococcus faecium, resistance is mediated by a specific PBP, like PBP5. Knocking out the pbp5 gene in a resistant strain can lead to a dramatic decrease in the MIC, effectively re-sensitizing the bacterium to the antibiotic. For instance, in a study on E. faecium, the deletion of pbp5 in a resistant strain (MIC of 24 mg/L) resulted in a strain with an MIC of 0.03 mg/L, demonstrating the critical role of this specific PBP in resistance.
Visualizing the Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes.
Caption: Nitrothis compound's mechanism of action within a bacterial cell.
Caption: Experimental workflow for creating a gene knockout and validating its effect.
Caption: Logical relationship between gene presence and nitrothis compound susceptibility.
Experimental Protocols
A detailed methodology for the key experiments cited is provided below.
Construction of nfsA and nfsB Gene Knockouts in E. coli using Lambda Red Recombineering
This protocol is adapted from standard lambda red recombineering procedures for E. coli.
1. Preparation of the Deletion Cassette:
-
Primer Design: Design 70-mer oligonucleotides for PCR amplification of an antibiotic resistance cassette (e.g., chloramphenicol or kanamycin resistance). The 5' 50 nucleotides of each primer will be homologous to the regions immediately upstream and downstream of the target gene (nfsA or nfsB), and the 3' 20 nucleotides will be complementary to the resistance cassette template DNA.
-
PCR Amplification: Perform PCR using the designed primers and a plasmid containing the desired antibiotic resistance cassette as a template. This will generate a linear DNA fragment containing the resistance gene flanked by homology arms specific to the target gene.
-
Purification and Template Removal: Purify the PCR product to remove primers and dNTPs. Digest the purified product with DpnI restriction enzyme to remove the plasmid template DNA, which is methylated. Purify the final linear deletion cassette.
2. Preparation of Electrocompetent E. coli Expressing Lambda Red Recombinase:
-
Strain: Use an E. coli strain carrying the pKD46 plasmid, which contains the lambda red recombinase genes (gam, bet, and exo) under the control of an arabinose-inducible promoter.
-
Culture Growth: Grow the E. coli (pKD46) strain in LB broth with ampicillin (to maintain the plasmid) at 30°C to an OD₆₀₀ of approximately 0.1.
-
Induction: Add L-arabinose to the culture to induce the expression of the lambda red recombinase proteins and continue to grow the culture at 30°C to an OD₆₀₀ of 0.4-0.6.
-
Preparation of Competent Cells: Harvest the cells by centrifugation at 4°C. Wash the cell pellet multiple times with ice-cold sterile 10% glycerol to remove salts. Finally, resuspend the cells in a small volume of ice-cold 10% glycerol.
3. Electroporation and Recombination:
-
Electroporation: Add the purified linear deletion cassette to the prepared electrocompetent cells. Transfer the mixture to a pre-chilled electroporation cuvette and apply an electrical pulse.
-
Recovery: Immediately add SOC medium to the cuvette and transfer the cell suspension to a culture tube. Incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance marker.
4. Selection and Verification of Knockout Mutants:
-
Selection: Plate the recovered cells on LB agar plates containing the antibiotic corresponding to the resistance cassette used (e.g., chloramphenicol or kanamycin). Incubate at 37°C overnight. Colonies that grow are putative knockout mutants.
-
Verification:
-
Phenotypic Confirmation: Patch the colonies onto plates with and without the selection antibiotic and plates with and without ampicillin to confirm the loss of the pKD46 plasmid (which is temperature-sensitive and is cured at 37°C).
-
PCR Confirmation: Perform colony PCR using primers that flank the target gene locus. In the knockout mutant, the PCR product will be larger than in the wild-type due to the insertion of the resistance cassette.
-
DNA Sequencing: For definitive confirmation, sequence the PCR product to verify the correct insertion of the deletion cassette and the absence of the target gene.
-
Antimicrobial Susceptibility Testing (MIC Determination)
-
Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Conclusion
The use of genetic knockout models provides unequivocal evidence for the mechanism of action of nitrothis compound. The dramatic increase in resistance upon deletion of the nitroreductase genes nfsA and nfsB in E. coli highlights the central role of these enzymes in activating the prodrug. This multi-targeted approach, initiated by specific bacterial enzymes, contrasts with the single-target mechanisms of many other antibiotics, such as trimethoprim and β-lactams. This fundamental difference likely contributes to the sustained clinical utility and lower rates of resistance development observed with nitrothis compound. Understanding these mechanisms at a genetic level is paramount for the continued development of effective antimicrobial strategies and for predicting and combating the emergence of antibiotic resistance.
Safety Operating Guide
Proper Disposal of Furantoin: A Guide for Laboratory Professionals
The responsible disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental stewardship. For researchers and drug development professionals, adherence to established protocols for chemical waste management is essential to prevent environmental contamination and ensure workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of Furantoin, a synthetic nitrofuran antibiotic.
Regulatory Assessment: Is this compound a Hazardous Waste?
This compound is not classified as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). It is not found on the P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products. Therefore, it should be managed as a non-RCRA pharmaceutical waste .
Despite its non-hazardous classification, this compound waste must not be disposed of in regular trash or flushed down the drain.[1][2] Improper disposal can introduce active pharmaceutical ingredients into the environment, posing risks to ecosystems.[3][4] Furthermore, Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed and may cause allergic skin or respiratory reactions, necessitating careful handling.[5][6][7]
Step-by-Step Disposal Protocol for this compound Waste
This protocol is intended for this compound in various forms within a laboratory setting, including expired bulk chemicals, contaminated labware, and prepared solutions.
Step 1: Don Personal Protective Equipment (PPE) Before handling this compound waste, consult the substance's SDS. At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6] If handling fine powders, avoid dust formation and consider respiratory protection.[5][8]
Step 2: Segregate the Waste Stream Isolate all this compound-contaminated materials from other waste streams. This includes separating it from RCRA hazardous waste, biohazardous waste, sharps, and general municipal trash.[2] Proper segregation is the foundation of a compliant waste management program.
Step 3: Use Designated Waste Containers Place all this compound waste into a dedicated container specifically designated for non-RCRA pharmaceutical waste. These containers are often white with blue lids and should be puncture-proof and leak-resistant.[2][3] Do not mix non-hazardous pharmaceutical waste with hazardous chemical waste.[2]
Step 4: Label Containers Clearly Properly label the waste container with the words "Non-Hazardous Pharmaceutical Waste for Incineration" and identify the primary contents (e.g., "this compound Waste"). Ensure the date of initial waste accumulation is also clearly marked.
Step 5: Arrange for Professional Disposal The best practice and recommended disposal method for non-hazardous pharmaceutical waste is through a licensed and certified waste management contractor.[1][6] This ensures the waste is transported and destroyed in compliance with all federal, state, and local regulations. The preferred final disposal method is high-temperature incineration.[2][3]
Step 6: Maintain Meticulous Records Keep detailed records of all waste disposal activities. This includes waste profiles, container contents, accumulation start dates, and manifests or receipts from the disposal vendor. These records are essential for regulatory compliance and internal safety audits.
Summary of this compound Waste Streams and Disposal Paths
The following table summarizes the recommended disposal procedures for different types of this compound waste generated in a laboratory.
| Waste Type | Description | Recommended Disposal Stream | Key Handling Considerations |
| Expired/Unused Pure Chemical | Bulk this compound powder or crystals in their original or secondary container. | Non-Hazardous Pharmaceutical Waste for Incineration | Handle in a well-ventilated area, avoiding dust creation. Ensure container is sealed tightly. |
| Contaminated Labware | Glassware, plasticware, pipette tips, or weigh boats with visible residue or trace contamination. | Non-Hazardous Pharmaceutical Waste for Incineration | Do not rinse into the sanitary sewer. Place directly into the designated waste container. |
| Contaminated PPE | Gloves, disposable lab coats, or bench paper grossly contaminated with this compound. | Non-Hazardous Pharmaceutical Waste for Incineration | Doff PPE carefully to avoid skin contact. Seal in a bag before placing in the final waste container if necessary. |
| Aqueous Solutions | Prepared solutions of this compound used in experiments. | Non-Hazardous Pharmaceutical Waste for Incineration | Do not dispose of down the drain. Collect in a sealed, compatible, and clearly labeled container for disposal. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management of this compound waste in a research environment.
Caption: this compound Disposal Decision Workflow.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. usbioclean.com [usbioclean.com]
- 4. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medline.com [medline.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
